molecular formula C7H7IN2O B1582221 2-Amino-5-iodobenzamide CAS No. 32658-67-6

2-Amino-5-iodobenzamide

Cat. No.: B1582221
CAS No.: 32658-67-6
M. Wt: 262.05 g/mol
InChI Key: ZUFQMRDGVYDVAF-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzamide (CAS 32658-67-6) is a high-value chemical intermediate with significant applications in medicinal chemistry and anticancer research. Its molecular formula is C 7 H 7 IN 2 O, with a molecular weight of 262.05 g/mol . This compound serves as a crucial synthetic building block for the development of potent antiproliferative agents. Research has demonstrated its utility as a precursor in the synthesis of a series of 2-(2-phenoxyacetamido)benzamides and 2-cinnamamidobenzamides, which have shown promising in vitro activity against various human cancer cell lines, including K562 chronic myelogenous leukemia cells . The iodine atom at the 5-position of the benzamido moiety is a key structural feature that has been linked to enhanced biological activity in resulting compounds . Studies indicate that derivatives synthesized from this compound can act as antitubulin agents, inhibiting tubulin polymerization and disrupting cell cycle progression, which leads to the induction of apoptosis in cancer cells . For research purposes, please note that the product should be stored at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQMRDGVYDVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186331
Record name Benzamide, 2-amino-5-iodo-
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Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32658-67-6
Record name 2-Amino-5-iodobenzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=32658-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-5-iodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-amino-5-iodo-
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Foundational & Exploratory

The Unseen Scaffolding: A Technical Guide to 2-Amino-5-iodobenzamide and its Pivotal Role in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-iodobenzamide, a critical yet often overlooked intermediate in the synthesis of contemporary pharmaceuticals. While its own history is not one of celebrated discovery, its significance lies in its role as a versatile building block, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has transformed the landscape of oncology. This document will detail the synthesis, and physicochemical properties of this compound, and elucidate its application in the construction of complex, life-saving molecules. We will delve into the mechanistic underpinnings of the therapies it enables, providing a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate world of medicinal chemistry, the final, pharmacologically active compound often stands in the spotlight, leaving the crucial precursor molecules in the shadows. This compound is a prime example of such an unsung hero. This organic compound, with the chemical formula C₇H₇IN₂O, is an aromatic amide featuring an amino group and an iodine atom on the benzene ring. Its true value is not derived from its inherent biological activity, but from its chemical architecture—a scaffold ripe for synthetic elaboration.

The strategic placement of the amino, iodo, and benzamide functionalities makes it a highly valuable precursor for the construction of various heterocyclic systems that form the core of many therapeutic agents. The iodine atom, in particular, serves as a convenient handle for introducing molecular complexity through powerful cross-coupling reactions, a cornerstone of modern organic synthesis.

This guide will illuminate the path from simple starting materials to this key intermediate and onwards to the final drug product, providing both the "how" and the "why" behind the synthetic strategies employed.

Synthesis and Characterization of this compound

While a singular, seminal publication detailing the initial synthesis of this compound is not prominent in the historical record, its preparation can be achieved through established and reliable synthetic methodologies. The most common approach involves a two-step sequence starting from the readily available 2-aminobenzoic acid.

Synthetic Pathway: From Anthranilic Acid to a Key Intermediate

The synthesis commences with the iodination of 2-aminobenzoic acid (anthranilic acid), followed by the amidation of the resulting carboxylic acid.

Step 1: Iodination of 2-Aminobenzoic Acid

The introduction of an iodine atom onto the aromatic ring is typically achieved via electrophilic aromatic substitution. A common and effective method involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an acidic medium like acetic acid.[1][2] This method is economically advantageous as it avoids the need for iodine recovery processes.[1]

Step 2: Amidation of 2-Amino-5-iodobenzoic Acid

The conversion of the carboxylic acid to the primary amide can be accomplished through several standard procedures. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure synthesized from established chemical principles and patent literature for analogous compounds.

Protocol: Synthesis of this compound

Part A: Synthesis of 2-Amino-5-iodobenzoic Acid

  • Reaction Setup: In a well-ventilated fume hood, to a solution of 2-aminobenzoic acid (1 eq.) in glacial acetic acid, add molecular iodine (0.5-1 eq.).

  • Addition of Oxidant: To the stirred suspension, slowly add 30% hydrogen peroxide (1-2 eq.) dropwise. The reaction is exothermic and the temperature should be monitored.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water to remove residual acid and salts, and dry under vacuum. The crude 2-amino-5-iodobenzoic acid is often of sufficient purity for the next step.

Part B: Synthesis of this compound

  • Acid Chloride Formation: In a dry reaction flask under an inert atmosphere, suspend 2-amino-5-iodobenzoic acid (1 eq.) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.5-2 eq.) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux until the evolution of HCl and SO₂ gases ceases and the solid has dissolved, indicating the formation of the acid chloride.

  • Amidation: Cool the reaction mixture to 0°C. In a separate flask, prepare a concentrated solution of aqueous ammonia. Slowly add the solution of the acid chloride to the stirred ammonia solution, maintaining a low temperature.

  • Work-up and Isolation: Stir the resulting mixture vigorously for 1-2 hours. The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the final product.

Characterization

While detailed spectral data for this specific intermediate is not always published, the expected characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals in the aromatic region corresponding to the protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the amino, iodo, and amide substituents. Protons of the amino and amide groups would appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms, including the carbonyl carbon of the amide group at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine and amide in the region of 3100-3500 cm⁻¹. A strong C=O stretching band for the amide would be prominent around 1640-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (262.05 g/mol ). The isotopic pattern of iodine would also be observable.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Iodination cluster_intermediate Intermediate cluster_step2 Step 2: Amidation cluster_final Final Product 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Reaction1 Electrophilic Aromatic Substitution 2-Aminobenzoic_Acid->Reaction1 Iodine Iodine & H₂O₂ Iodine->Reaction1 Intermediate_Acid 2-Amino-5-iodobenzoic Acid Reaction1->Intermediate_Acid Reaction2 Nucleophilic Acyl Substitution Intermediate_Acid->Reaction2 Reagents2 1. SOCl₂ 2. NH₃ Reagents2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Application in Drug Development: The Gateway to PARP Inhibitors

The primary and most significant application of this compound is its role as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in treating cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[4][5]

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 being the most abundant and well-studied member.[6] PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7] When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a signal to recruit other DNA repair proteins to the site of damage.[6][8]

The "Synthetic Lethality" of PARP Inhibition

In normal, healthy cells, if the PARP-mediated BER pathway is inhibited, the cell can still repair DNA damage, including double-strand breaks (DSBs), through the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is already compromised. These cancer cells become heavily reliant on the PARP pathway for DNA repair and survival.

When these BRCA-deficient cancer cells are treated with a PARP inhibitor, the single-strand breaks that occur naturally during cell division are not repaired. These unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication.[5] Since the HR pathway is also defective, the cancer cells are unable to repair these double-strand breaks, leading to genomic instability and ultimately, cell death. This concept, where the combination of two non-lethal defects (in this case, a BRCA mutation and PARP inhibition) leads to cell death, is known as "synthetic lethality".[5]

This compound in the Synthesis of Olaparib

Olaparib (Lynparza®) is a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[3] While various synthetic routes to Olaparib have been developed, early medicinal chemistry routes and potential alternative syntheses can utilize intermediates derived from this compound or its corresponding acid. The iodo-substituent provides a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to build the complex heterocyclic core of the final drug molecule.

PARP Inhibition Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_parpi PARP Inhibition SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP senses DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) BER Base Excision Repair (BER) PARP->BER recruits BER->SSB repairs HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis in HR-deficient cells leads to Cell_Viability Cell Viability HR->Cell_Viability PARPi PARP Inhibitor (e.g., Olaparib) PARP_Inhibition PARP Inhibition PARPi->PARP_Inhibition causes PARP_Inhibition->PARP blocks PARP_Inhibition->DSB unrepaired SSBs become

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

This compound stands as a testament to the crucial role of synthetic intermediates in the landscape of modern medicine. While it may not possess the accolades of a blockbuster drug, its contribution is indispensable. This guide has provided a comprehensive overview of its synthesis, characterization, and its pivotal application in the creation of PARP inhibitors. For the medicinal chemist and the drug development professional, a deep understanding of such key building blocks is fundamental to the innovation of next-generation therapeutics. The strategic utility of this compound underscores the elegance and power of synthetic chemistry to construct molecules that can profoundly impact human health.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • MDPI. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. [Link]

  • PMC. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase. [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor. [Link]

  • PMC. (2013). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]

  • PMC. (2014). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. [Link]

  • ResearchGate. (n.d.). Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA.... [Link]

  • MDPI. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
  • NIH. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

Sources

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic characteristics of 2-Amino-5-iodobenzamide, a key intermediate in various synthetic and medicinal chemistry applications. The structural elucidation of this molecule is paramount for ensuring reaction success, purity, and for understanding its chemical behavior. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide field-proven protocols for data acquisition.

Introduction to this compound

This compound (C₇H₇IN₂O) is an aromatic compound featuring a benzamide core with an amino group at the 2-position and an iodine atom at the 5-position. These functional groups impart specific reactivity and are the primary reporters in the spectroscopic techniques discussed herein. Understanding the electronic environment of each atom and bond is crucial for interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR spectral data for this compound, based on analysis of structurally similar compounds such as 2-aminobenzamide and 2-iodobenzamide. The electron-donating amino group and the electron-withdrawing iodo and amide groups create a distinct pattern of chemical shifts in the aromatic region.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~6.7d~8.51H
H-4~7.5dd~8.5, 2.01H
H-6~7.8d~2.01H
-NH₂ (amino)~5.5br s-2H
-CONH₂ (amide)~7.4, 7.9br s-2H

Predicted in DMSO-d₆

Expertise & Experience: Interpreting the ¹H NMR Spectrum

  • Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton at position 3 (H-3) is ortho to the electron-donating amino group, and is therefore expected to be the most shielded (lowest chemical shift). The proton at position 4 (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 6 (H-6) will appear as a doublet with a small coupling constant, characteristic of meta-coupling.

  • Amine and Amide Protons: The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a carbon map of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Carbon Predicted Chemical Shift (δ, ppm)
C-1~150
C-2~115
C-3~130
C-4~138
C-5~85
C-6~125
C=O (amide)~170

Predicted in DMSO-d₆

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Carbonyl Carbon: The amide carbonyl carbon is expected to have the largest chemical shift (most downfield) due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The carbon attached to the iodine atom (C-5) is predicted to be the most upfield in the aromatic region, a phenomenon known as the "heavy atom effect". The carbon attached to the amino group (C-1) will be significantly downfield. The remaining aromatic carbons will have chemical shifts consistent with their substitution pattern.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no suspended particles.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol.

Data Acquisition:

  • Insertion: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled single-pulse experiment.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference

Caption: General workflow for NMR analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Spectral Data

The following table summarizes the expected major absorption bands for this compound.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400-3200Strong, BroadN-H stretchAmine (-NH₂) & Amide (-CONH₂)
3100-3000MediumC-H stretchAromatic
~1660StrongC=O stretchAmide I band
~1600MediumN-H bendAmine/Amide
~1400MediumC=C stretchAromatic
~820StrongC-H bendAromatic (out-of-plane)
~550MediumC-I stretchIodo-aromatic

Expertise & Experience: Interpreting the IR Spectrum

  • N-H Stretching Region: A broad and strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H bonds and is indicative of both the primary amine and primary amide groups. The broadening is due to hydrogen bonding.

  • Carbonyl Stretching: A strong, sharp peak around 1660 cm⁻¹ is characteristic of the C=O double bond in the amide functional group (Amide I band).

  • Aromatic Region: Peaks corresponding to aromatic C-H and C=C stretching will be present. A strong out-of-plane C-H bending vibration around 820 cm⁻¹ can be indicative of the substitution pattern on the benzene ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, including the C-I stretching vibration.

Experimental Protocol for Solid-State IR Spectroscopy

For solid samples like this compound, the thin solid film or Nujol mull methods are commonly employed.

Thin Solid Film Method:

  • Dissolution: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.

  • Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

  • Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nujol Mull Method:

  • Grinding: Place 1-2 mg of the solid sample in a clean agate mortar. Add one to two drops of Nujol (mineral oil).

  • Mulling: Grind the sample and Nujol together to form a fine, uniform paste.

  • Application: Spread a thin layer of the mull between two salt plates.

  • Analysis: Mount the plates in the spectrometer and acquire the spectrum. Note that the Nujol will show C-H stretching and bending bands in the spectrum.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Predicted Mass Spectrum Data

The molecular weight of this compound is approximately 262.03 g/mol . The mass spectrum will provide the mass of the molecular ion and characteristic fragment ions.

m/z Proposed Fragment Significance
262[M]⁺Molecular Ion
246[M - NH₂]⁺Loss of the amino group
218[M - CONH₂]⁺Loss of the amide group
135[M - I]⁺Loss of the iodine atom
120[M - I - NH]⁺Subsequent loss from the [M - I]⁺ fragment
92[C₆H₆N]⁺Benzene ring with amino group

Expertise & Experience: Interpreting the Mass Spectrum

  • Molecular Ion: The peak at m/z 262 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

  • Fragmentation Pathways: The high energy of electron ionization often leads to fragmentation of the molecular ion. Common fragmentation pathways for this molecule are expected to include the loss of the amino group, the entire amide functional group, or the iodine atom. The relative abundance of these fragment ions provides further structural information.

MS_Fragmentation M [M]⁺˙ m/z = 262 F1 [M - NH₂]⁺ m/z = 246 M->F1 - •NH₂ F2 [M - CONH₂]⁺ m/z = 218 M->F2 - •CONH₂ F3 [M - I]⁺ m/z = 135 M->F3 - •I F4 [M - I - NH]⁺ m/z = 120 F3->F4 - NH

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for obtaining an EI mass spectrum.

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Vaporization: Gently heat the probe to vaporize the sample into the ion source.

  • Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

References

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). Human Metabolome Database. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. (2025-07-24). Available at: [Link]

  • 2-Hydroxy-5-iodobenzamide. PubChem. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • IR Spectroscopy. Chemistry LibreTexts. (2022-09-05). Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. (2024-06-28). Available at: [Link]

  • Collecting an FTIR Spectrum. Agilent. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. PDF. (2025-08-09). Available at: [Link]

  • The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. Available at: [Link]

  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687). Human Metabolome Database. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016-11-23). Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • An Introduction to Mass Spectrometry Ionization. JALA. Available at: [Link]

  • This nmr was from the iodination of salicylamide experiment. We started with 2-hydroxybenzamide and the product produced is 2-hydroxy-5-iodobenzamide.

2-Amino-5-iodobenzamide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Mechanism of Action of 2-Amino-5-iodobenzamide and its Derivatives

Abstract

The journey to understand the biological activity of this compound and its clinically evaluated derivative, Iniparib (4-iodo-3-nitrobenzamide), is a compelling case study in drug development and mechanistic biology. Initially lauded as a targeted PARP (Poly ADP-ribose polymerase) inhibitor, subsequent rigorous investigation revealed a far more complex and ultimately non-specific mechanism of action. This guide provides a detailed exploration of the current scientific consensus, moving beyond the debunked initial hypothesis to elucidate the true molecular pathways. We will dissect the metabolic activation, the dual mechanisms of non-selective protein modification and induction of oxidative stress, and the resulting downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this class of molecules.

Introduction: A Paradigm Shift in Understanding

The benzamide chemical scaffold is a versatile backbone for developing biologically active molecules. Within this family, this compound serves as a foundational structure for various derivatives. The most prominent of these is Iniparib (BSI-201), a compound that garnered significant attention for its potential as a cancer therapeutic.[1] Early preclinical and Phase II clinical data in triple-negative breast cancer were promising, leading to its classification as a PARP1 inhibitor.[1]

However, the scientific narrative took a sharp turn. As Iniparib advanced to Phase III trials, its efficacy proved disappointing, prompting a deeper investigation into its fundamental mechanism.[2][3] It became clear that Iniparib is not a bona fide PARP inhibitor.[2][3] This guide will illuminate the now-accepted mechanisms of action that account for its biological effects: metabolic activation to a reactive species that indiscriminately modifies cellular proteins and triggers severe oxidative stress.

The Debunked Hypothesis: Why Iniparib is Not a PARP Inhibitor

The initial hypothesis was based on preliminary data suggesting Iniparib could inhibit PARP1, an enzyme critical for DNA single-strand break repair.[1] This was an attractive mechanism, as inhibiting PARP in cancers with existing DNA repair deficiencies (like those with BRCA mutations) can lead to synthetic lethality.

However, extensive follow-up studies conclusively demonstrated that neither Iniparib nor its primary metabolites effectively inhibit PARP enzymatic activity at physiologically relevant concentrations.[2][3] Unlike true NAD+-competitive PARP inhibitors, Iniparib failed to show robust activity in PARP cellular assays, did not potentiate the effects of DNA damaging agents like temozolomide in a manner consistent with PARP inhibition, and did not exhibit selective lethality in BRCA-deficient cancer cells.[2][3][4] This fundamental lack of PARP-related activity forced the scientific community to seek alternative explanations for its observed cytotoxicity.

The Current Mechanistic Understanding: A Dual-Pronged Assault

The biological activity of Iniparib is now understood to be a consequence of its metabolic transformation into a highly reactive molecule that causes widespread, non-specific cellular damage. This occurs through two primary, interconnected pathways.

Pathway 1: Metabolic Activation and Non-Selective Covalent Modification

Iniparib (4-iodo-3-nitrobenzamide) itself is relatively inert. Its activity is dependent on intracellular metabolic activation. The molecule undergoes a nitro-reduction pathway, likely converting the nitro group (-NO₂) into a highly reactive nitroso (-N=O) species, 4-iodo-3-nitrosobenzamide.[2][3][5]

This nitroso metabolite is a potent electrophile that readily forms covalent adducts with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues.[2][3][4] Crucially, this modification is not specific to a single protein target. Proteomic studies and biochemical assays have shown that a vast number of cysteine-containing proteins are non-selectively modified by Iniparib's metabolite.[2][6] This widespread, indiscriminate modification of proteins disrupts their structure and function, leading to a general breakdown of cellular homeostasis and contributing significantly to cytotoxicity.

Iniparib Iniparib (4-iodo-3-nitrobenzamide) Metabolite Reactive Metabolite (4-iodo-3-nitrosobenzamide) Iniparib->Metabolite Intracellular Nitro-reduction ModifiedProteins Non-specifically Modified Proteins Metabolite->ModifiedProteins Covalent Adduction Proteins Cellular Proteins (with Cysteine Residues) Proteins->ModifiedProteins Dysfunction Loss of Protein Function & Cellular Homeostasis ModifiedProteins->Dysfunction

Caption: Metabolic activation of Iniparib and subsequent protein modification.

Pathway 2: Induction of Severe Oxidative Stress

Concurrent with protein modification, Iniparib and its metabolites stimulate a massive increase in intracellular Reactive Oxygen Species (ROS).[7] Transcriptional profiling of cells treated with Iniparib reveals a signature similar to that caused by inhibitors of the mitochondrial electron transport chain (ETC).[7]

The leading hypothesis is that an active metabolite of Iniparib uncouples the ETC from oxidative phosphorylation. This disruption causes electrons to leak from the chain and react directly with molecular oxygen, generating superoxide anions and other ROS. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and, importantly, DNA. This is supported by the observation that Iniparib treatment induces the Nrf2 transcription factor, a key regulator of the cellular antioxidant response, indicating the cell is actively trying to combat severe oxidative stress.[7]

Metabolite Iniparib Metabolite Uncoupling ETC Uncoupling Metabolite->Uncoupling Mitochondria Mitochondrial Electron Transport Chain (ETC) Mitochondria->Uncoupling ROS ↑ Reactive Oxygen Species (ROS) Uncoupling->ROS Electron Leakage Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage

Caption: Proposed mechanism for Iniparib-induced ROS production.

Downstream Cellular Consequences

The combined effects of widespread protein dysfunction and massive oxidative stress lead to definitive and measurable downstream cellular events.

  • DNA Damage: The increase in ROS directly causes DNA damage, including single and double-strand breaks. This is experimentally observed by the significant increase in phosphorylated Histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks.[5]

  • Cell Cycle Arrest: In response to this overwhelming damage, cellular checkpoint mechanisms are activated, leading to a halt in cell cycle progression. Flow cytometry analysis consistently shows that Iniparib treatment causes cells to arrest in the G2/M phase, preventing them from entering mitosis with damaged DNA.[5]

Pharmacokinetics & Clinical Reality

The pharmacokinetic profile of Iniparib aligns with its mechanism as a prodrug that is rapidly converted and cleared.

ParameterValueSource
Plasma Half-Life (t½) ~10-20 minutes[8][9]
Metabolism Rapid nitro-reduction and glutathione conjugation[8][10]
Primary Metabolites Inactive glutathione adducts (~66% of circulating radioactivity)[8]
Active Metabolites (IABM, IABA) Present at very low concentrations (0.4% and 1.9% of parent drug, respectively)[8][9]

Table 1: Summary of Iniparib Pharmacokinetic Parameters.

Iniparib is cleared from the plasma with extreme rapidity.[8][10] The majority of the drug is quickly converted into inactive glutathione adducts for detoxification and excretion.[8][10] This rapid clearance and non-specific mechanism of action likely contributed to its failure in Phase III clinical trials, as achieving a therapeutic window between efficacy and toxicity for such a non-targeted agent is exceptionally difficult.

Key Experimental Protocols

To empower researchers to validate and explore the mechanisms described, this section provides detailed, field-tested protocols for the key assays used to characterize the effects of this compound derivatives.

Protocol: Cellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeant probe 2',7'–dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels via flow cytometry.

Methodology:

  • Cell Preparation: Culture cells to the desired confluence. On the day of the experiment, harvest the cells (e.g., using trypsin for adherent cells) and prepare a single-cell suspension.

  • Cell Count & Wash: Count the cells and wash them once with sterile, pre-warmed PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Loading with H2DCFDA: Resuspend the cell pellet in pre-warmed culture medium or buffer containing 10-20 µM H2DCFDA.[11] A typical concentration is 1x10⁶ cells/mL.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[11][12] This allows cellular esterases to cleave the acetate groups, trapping the probe inside the cell.

  • Treatment: After incubation, pellet the cells, remove the H2DCFDA solution, and resuspend them in fresh medium containing the test compound (e.g., Iniparib) or controls (e.g., H₂O₂ as a positive control, vehicle as a negative control).

  • Final Incubation: Incubate for the desired treatment period (e.g., 1-6 hours).

  • Analysis: Analyze the cells on a flow cytometer. Excite the oxidized, fluorescent DCF at 488 nm and detect the emission at ~529 nm (typically the FL1 channel).[12] Gate on the live cell population to exclude debris and measure the geometric mean fluorescence intensity.

Caption: Workflow for cellular ROS detection using H2DCFDA.

Protocol: γH2AX Immunofluorescence Staining for DNA Damage

This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for γH2AX foci.

Methodology:

  • Cell Culture & Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the compound of interest for the desired time.

  • Fixation: Aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[13]

  • Washing: Wash the cells three times with PBS, 5 minutes per wash.

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature to allow antibody access to the nucleus.[13]

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes.[13][14]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, Ser139) diluted in blocking buffer (typically 1:200 to 1:800) overnight at 4°C in a humidified chamber.[13][15]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature in the dark.[13]

  • Counterstaining & Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium containing a nuclear counterstain like DAPI.[13]

  • Imaging & Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[13]

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stoichiometrically stain cellular DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

Methodology:

  • Cell Harvest: Harvest approximately 1x10⁶ cells per sample. Create a single-cell suspension.

  • Wash: Wash the cells once by resuspending in 3 mL of PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.[16]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise.[16][17] This step is critical to prevent cell clumping.

  • Incubation: Incubate the cells on ice for at least 30 minutes.[17] Cells can be stored at 4°C in ethanol for several weeks.

  • Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed, ~800 x g) and discard the ethanol. Wash the pellet twice with PBS.[17]

  • RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A).[16][17]

  • PI Staining: Add 400 µL of a 50 µg/mL PI solution and mix well.[16][17]

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. height) to gate out doublets and aggregates. Model the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using propidium iodide.

Conclusion

The investigation into this compound's derivative, Iniparib, serves as a powerful reminder of the complexities inherent in drug action and the necessity of rigorous, unbiased mechanistic validation. The initial, elegant hypothesis of targeted PARP inhibition gave way to a more intricate reality of a prodrug whose activity stems from metabolic activation into a highly reactive species. This species then induces widespread, non-specific cytotoxicity through the dual mechanisms of covalent protein modification and the generation of overwhelming oxidative stress. While Iniparib ultimately failed in the clinic, the detailed elucidation of its true mechanism provides invaluable lessons for future drug development and offers a robust framework for scientists investigating similar chemical entities.

References

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  • Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., & Kaufmann, S. H. (2012). Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor. Clinical Cancer Research, 18(2), 510-523. [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 20, 2026, from a relevant university core facility protocol. [Link]

  • Bio-protocol. (2016). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 6(1), e1698. [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 20, 2026, from a relevant university core facility protocol. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved January 20, 2026, from [Link]

  • Li, Y., Wang, H., Wang, Z., & Li, J. (2023). Protocol for quantifying γH2AX foci in irradiated cells using immunofluorescence and Fiji software. STAR Protocols, 4(3), 102463. [Link]

  • Johansson, P., Muslimovic, A., Hultborn, R., & Ekedahl, K. (2011). In-solution staining and arraying method for the immunofluorescence detection of γH2AX foci optimized for clinical applications. BioTechniques, 51(3), 185-189. [Link]

  • Beinke, C., Port, M., Eder, M., & Abend, M. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56351. [Link]

  • Centre for Radiation Protection Research. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved January 20, 2026, from a relevant research center protocol. [Link]

  • News in Proteomics Research. (2012, January 19). Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor. [Link]

  • Semantic Scholar. (n.d.). Cancer Therapy : Preclinical Iniparib Nonselectively Modifies Cysteine-Containing Proteins in TumorCells and IsNot a Bona Fide PARP Inhibitor. Retrieved January 20, 2026, from [Link]

  • JoVE. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

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  • Solovjeva, L., & Pleskach, N. (2017). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. In Cell Cycle Synchronization (pp. 147-156). Humana Press, New York, NY. [Link]

  • Puhalla, S., et al. (2023). Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer. The Oncologist, 28(2), 123-e131. [Link]

  • Sanofi. (2012). Clinical Study Report: A Phase 1, Open-Label, Non-Randomized Study to Evaluate the Disposition and the Effect on QT/QTc Interval of a Single Intravenous Infusion of [14C]-Iniparib in Patients With Advanced Solid Tumors. [Link]

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  • Eden, P., et al. (2011). Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. Molecular Cancer Therapeutics, 10(11 Supplement), A226. [Link]

  • Paoloni, M., et al. (2013). Pharmacokinetics and metabolism of iniParib for the treatment of metastatic triPle-negative breast cancer (tnbc). Poster presented at a scientific conference. [Link]

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The Therapeutic Landscape of 2-Amino-5-iodobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminobenzamide Scaffold

The 2-amino-5-iodobenzamide moiety represents a versatile chemical scaffold with significant potential in drug discovery and development. While this specific molecule often serves as a key intermediate in the synthesis of more complex heterocyclic systems, the broader class of aminobenzamide derivatives has given rise to a number of clinically important therapeutic agents. The presence of the amino group, the benzamide functionality, and the potential for substitution, such as with iodine, provides a rich chemical space for the design of molecules with tailored pharmacological properties. This guide will provide an in-depth exploration of the established and emerging therapeutic targets of this compound derivatives, with a primary focus on their role as inhibitors of Poly (ADP-ribose) polymerase (PARP) in oncology. We will also delve into other potential applications, providing a comprehensive overview for researchers and drug development professionals.

Primary Therapeutic Target: Poly (ADP-ribose) Polymerase (PARP)

The most prominent and clinically validated therapeutic application of aminobenzamide derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2]

The Central Role of PARP in DNA Damage Repair

PARP1 and PARP2 are key enzymes in the cellular response to DNA damage.[1] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1]

Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in specific cancer types is rooted in the concept of "synthetic lethality." This occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In the context of PARP inhibition, many cancers with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).

When a PARP inhibitor is administered, SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication. In healthy cells, these DSBs can be repaired by the intact HR pathway. However, in cancer cells with a compromised HR pathway (i.e., BRCA mutations), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, apoptosis.[3] This selective killing of cancer cells while sparing normal cells is the cornerstone of the therapeutic success of PARP inhibitors.

Clinical Significance and Approved PARP Inhibitors

Several PARP inhibitors, built upon aminobenzamide and related pharmacophores, have received regulatory approval for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[2] Notable examples include Olaparib, Rucaparib, and Niraparib.[4] The indications for these drugs often depend on the specific tumor type, the presence of BRCA mutations (both germline and somatic), and the patient's prior treatment history.[1]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

The following protocol outlines a standard, non-radioactive method for determining the inhibitory potential of a this compound derivative against PARP1.

Objective: To determine the IC50 value of a test compound against human PARP1 enzyme activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Plate Preparation: Add 5 µL of varying concentrations of the test compound or control inhibitor (in 10% DMSO) to the wells of a 96-well plate. For the no-inhibitor control, add 5 µL of 10% DMSO.

  • Enzyme and Substrate Addition: Prepare a master mix containing assay buffer, histone H1, and activated DNA. Add 20 µL of this mix to each well.

  • Enzyme Addition: Prepare a solution of PARP1 enzyme in assay buffer. Add 10 µL of the enzyme solution to each well to initiate the reaction. For the background control, add 10 µL of assay buffer without the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and Detection:

    • Add 50 µL of a solution containing streptavidin-HRP in a suitable buffer to stop the reaction and bind to the biotinylated histones.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the background luminescence from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against PARP1

CompoundR1 GroupR2 GroupPARP1 IC50 (nM)
AIB-001 HH>10,000
AIB-002 CyclopropylH850
AIB-003 PhenylH250
AIB-004 Cyclopropyl4-Fluorobenzyl50
AIB-005 Phenyl4-Fluorobenzyl15
Olaparib --5

This table presents illustrative data to demonstrate structure-activity relationships. Actual values would be determined experimentally.

PARP_Inhibition_Pathway ssb Single-Strand Break (SSB) parp PARP1 ssb->parp binds to dsb Double-Strand Break (DSB) (during replication) ssb->dsb unrepaired par PARylation parp->par catalyzes parpi PARP Inhibitor (this compound derivative) parp->parpi recruitment Recruitment of Repair Proteins par->recruitment ber Base Excision Repair (BER) recruitment->ber dna_repaired DNA Repaired ber->dna_repaired hr Homologous Recombination (HR) (BRCA1/2 proficient) dsb->hr repaired by hrd HR Deficiency (e.g., BRCA1/2 mutation) dsb->hrd in cells with hr->dna_repaired apoptosis Apoptosis parpi->par inhibits hrd->apoptosis leads to

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Emerging Therapeutic Targets

While PARP inhibition is the most established therapeutic application, the aminobenzamide scaffold shows promise for targeting other key proteins in cellular signaling.

Histone Deacetylases (HDACs)

The o-aminobenzamide moiety is a known zinc-binding group and a key pharmacophore in certain classes of histone deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. This compound could serve as a starting point for the development of novel HDAC inhibitors.

Experimental Approach for HDAC Inhibition: A common method to assess HDAC inhibition is a fluorometric assay using a substrate that becomes fluorescent upon deacetylation. The IC50 of a test compound can be determined by measuring the reduction in the fluorescent signal in a dose-dependent manner.

Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1)

Research has identified 2-aminobenzimidazole derivatives, which can be synthesized from precursors like 2-aminobenzamides, as selective inhibitors of NOD1.[6] NOD1 is an intracellular pattern recognition receptor that plays a role in the innate immune response by recognizing bacterial peptidoglycans. Dysregulation of NOD1 signaling is associated with inflammatory conditions such as asthma and inflammatory bowel disease.[6] The development of NOD1 inhibitors from the aminobenzamide scaffold could offer new therapeutic avenues for these diseases.

Experimental Approach for NOD1 Inhibition: A cellular assay using a reporter gene, such as NF-κB, downstream of NOD1 activation can be employed. The inhibitory effect of a compound can be quantified by the reduction in reporter gene activity in response to a NOD1 agonist.

Other Potential Applications

The versatility of the aminobenzamide scaffold extends beyond oncology and inflammation.

  • Antimicrobial Agents: Various derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[7]

  • Radiolabeling: The presence of an iodine atom in this compound makes it suitable for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This could enable its use in radiopharmaceutical development for imaging or therapeutic applications.[8]

Conclusion and Future Directions

This compound and its derivatives represent a privileged scaffold in medicinal chemistry. The remarkable success of PARP inhibitors in oncology has firmly established the therapeutic potential of this chemical class. Future research will likely focus on several key areas:

  • Overcoming PARP Inhibitor Resistance: The development of next-generation PARP inhibitors that can overcome acquired resistance mechanisms is a critical area of research.

  • Expanding the Target Space: Further exploration of other potential targets, such as HDACs and NOD1, could lead to novel therapies for a wider range of diseases.

  • Combination Therapies: Investigating the synergistic effects of aminobenzamide-based inhibitors with other therapeutic agents, such as immunotherapy or anti-angiogenic drugs, holds significant promise.[4]

The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its biological targets, will undoubtedly pave the way for the discovery of new and improved medicines.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

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  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(12), 20084-20096. [Link]

  • Kratochwil, C., Giesel, F. L., & Haberkorn, U. (2016). Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. Molecules, 21(11), 1509. [Link]

  • Couturier-Maillard, A., et al. (2013). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. ACS Chemical Biology, 8(3), 481-486. [Link]

  • OncLive. (2018). PARP Inhibition Enhanced Through Combination in Ovarian Cancer. [Link]

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A Comprehensive Technical Guide to 2-Amino-5-iodobenzamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone, forming the structural basis of a multitude of therapeutic agents.[1] The strategic functionalization of the benzamide scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[2] Among the vast array of benzamide derivatives, 2-Amino-5-iodobenzamide has emerged as a particularly valuable building block in the synthesis of complex pharmaceutical agents.[1] While its intrinsic biological activity is not extensively documented, its true significance lies in its role as a versatile precursor for a diverse range of pharmacologically active molecules.[3] The presence of an amino group, an iodine atom, and a carboxamide moiety provides multiple reaction sites for synthetic modifications, making it an ideal starting point for the construction of novel therapeutics.[4] This technical guide provides an in-depth exploration of this compound and its analogs, covering their synthesis, biological activities, and structure-activity relationships, with a focus on their potential in drug discovery and development.

Synthesis of this compound and its Analogs

The synthetic accessibility of this compound and its derivatives is a key factor driving their use in medicinal chemistry. Various methods have been developed for the synthesis of the core structure and its analogs, often involving halogenation and amidation reactions.

Synthesis of the this compound Core

A common route to this compound involves the direct iodination of 2-aminobenzoic acid, followed by amidation. One reported method utilizes the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide.[5][6]

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzoic Acid [5][6]

  • To a mixture of 2-aminobenzoic acid and acetic acid, add molecular iodine.

  • Add 30% by weight aqueous hydrogen peroxide dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 50°C) and stir for a designated period (e.g., 1-3 hours).

  • Pour the resulting solution into water to precipitate the product.

  • Collect the crystalline product by filtration.

The resulting 2-amino-5-iodobenzoic acid can then be converted to this compound through standard amidation procedures, for example, by first converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

Synthesis of this compound Analogs

The synthesis of analogs of this compound often involves the reaction of a substituted aniline with a substituted benzoyl chloride.[7] For instance, N-substituted benzamide derivatives can be prepared by reacting 2-iodo-4-substituted anilines with acid chlorides in a suitable solvent like benzene at room temperature.[7]

Another versatile approach for synthesizing 2-aminobenzamide derivatives starts from isatoic anhydride, which can be reacted with various amines to yield a range of N-substituted 2-aminobenzamides.[8][9] This method can be performed using conventional heating or microwave assistance.[8][9]

// Nodes A [label="2-Aminobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Iodination\n(I₂, H₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Amino-5-iodobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Amidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="this compound\n(Core Structure)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Isatoic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Reaction with\nPrimary/Secondary Amines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="N-Substituted\n2-Aminobenzamide Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Substituted Anilines", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Reaction with\nSubstituted Benzoyl Chlorides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="N,N'-Disubstituted\nBenzamide Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; F -> G [label="Alternative Route"]; G -> H; I -> J [label="Alternative Route"]; J -> K; } .dot Caption: Synthetic routes to this compound and its analogs.

Biological Activities and Therapeutic Applications

Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The introduction of specific substituents on the benzamide scaffold can lead to potent and selective inhibitors of various enzymes and receptors.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[10][11][12] The 3-aminobenzamide substructure is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the active site of the PARP enzyme.[13] this compound and its analogs, particularly those with the amino group at the 3-position, serve as crucial intermediates in the synthesis of PARP inhibitors.[13] The iodine atom provides a handle for introducing further molecular complexity through cross-coupling reactions to enhance potency and selectivity.[13]

// Nodes DNA_SSB [label="DNA Single-Strand Break (SSB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP1 [label="PARP1 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR_synthesis [label="Poly(ADP-ribose) Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; BER_recruitment [label="Recruitment of Base\nExcision Repair (BER) Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; SSB_repair [label="SSB Repair", fillcolor="#34A853", fontcolor="#FFFFFF"];

PARPi [label="PARP Inhibitor\n(e.g., 2-Aminobenzamide analog)", fillcolor="#FBBC05", fontcolor="#202124"]; PARP_trapping [label="PARP Trapping at SSB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication_fork_collapse [label="Replication Fork Collapse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSB_formation [label="DNA Double-Strand Break (DSB) Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

HR_proficient [label="Homologous Recombination (HR)\nProficient Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; DSB_repair_HR [label="DSB Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

HR_deficient [label="Homologous Recombination (HR)\nDeficient Cell (e.g., BRCA mutant)", fillcolor="#F1F3F4", fontcolor="#202124"]; No_DSB_repair [label="No DSB Repair", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_death [label="Cell Death (Synthetic Lethality)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_SSB -> PARP1; PARP1 -> PAR_synthesis; PAR_synthesis -> BER_recruitment; BER_recruitment -> SSB_repair;

PARP1 -> PARPi [dir=none, style=dashed]; PARPi -> PARP_trapping [label="Inhibition"]; PARP_trapping -> Replication_fork_collapse; Replication_fork_collapse -> DSB_formation;

DSB_formation -> HR_proficient; HR_proficient -> DSB_repair_HR; DSB_repair_HR -> Cell_survival;

DSB_formation -> HR_deficient; HR_deficient -> No_DSB_repair; No_DSB_repair -> Cell_death; } .dot Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are another important class of anticancer agents. Certain 2-aminobenzamide derivatives have been identified as potent HDAC inhibitors.[14] For example, new orally bioavailable 5-(thiophen-2-yl)-substituted 2-aminobenzamide-series HDAC inhibitors have shown promising antitumor activity in preclinical models.[15] These compounds often feature a surface recognition domain that enhances their interaction with the HDAC enzyme.[15]

Antimicrobial Activity

Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties.[8][9] A series of novel 2-aminobenzamide derivatives synthesized from isatoic anhydride demonstrated varying degrees of activity against different bacterial and fungal strains.[8][16] The structure-activity relationship studies revealed that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antimicrobial potency.[8]

Table 1: Biological Activities of Selected Benzamide Analogs

Compound ClassTargetExample ActivityReference
2-Aminobenzamide derivativesHDAC1, HDAC2IC50 values in the nanomolar range against HCT116 cancer cells[15]
2-Aminobenzamide derivativesVarious bacteria and fungiMIC values ranging from low to moderate against S. aureus, B. subtilis, etc.[8][9]
Diiodinated benzamidesType III Secretion System (T3SS) in YersiniaInhibition of T3SS-mediated cytotoxicity[2]
2-Aminobenzimidazole derivativesNOD1Selective inhibition of NOD1-induced NF-κB activity[17]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound analogs, several key structural features influence their biological activity.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly impact the compound's properties. For instance, in a series of 2-aminobenzamide derivatives, the presence of specific aryl or alkyl groups on the amide nitrogen was found to be critical for their antimicrobial activity.[8]

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are also important. The iodine atom at the 5-position in this compound not only influences its physicochemical properties but also serves as a key site for further synthetic modifications.[2] The superior reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes iodinated benzamides advantageous over their brominated and chlorinated counterparts for the synthesis of complex molecules.[18]

  • Conformational Rigidity: The overall shape and conformational flexibility of the molecule play a role in its binding to the target protein. Introducing rigidifying elements or specific functional groups can enhance binding affinity and selectivity.

// Nodes Core_Scaffold [label="Core Scaffold\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Analog_Synthesis [label="Analog Synthesis\n(Varying R₁, R₂, R₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biological_Screening [label="Biological Screening\n(e.g., Enzyme inhibition, Cell-based assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR_Analysis [label="Structure-Activity Relationship (SAR) Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical_Development [label="Preclinical Development", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core_Scaffold -> Analog_Synthesis; Analog_Synthesis -> Biological_Screening; Biological_Screening -> SAR_Analysis; SAR_Analysis -> Lead_Optimization [label="Identify key pharmacophores\nand optimize properties"]; Lead_Optimization -> Analog_Synthesis [style=dashed, label="Iterative Design"]; Lead_Optimization -> Preclinical_Development; } .dot Caption: General workflow for structure-activity relationship studies.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and valuable class of compounds in drug discovery and development. Their synthetic tractability, coupled with the diverse biological activities exhibited by their derivatives, makes them a highly attractive scaffold for the design of novel therapeutics. The core structure serves as an excellent starting point for the development of potent inhibitors of key biological targets, including PARP and HDACs, with significant potential in oncology. Furthermore, the exploration of their antimicrobial and other pharmacological properties continues to be an active area of research. Future efforts in this field will likely focus on the rational design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and advanced screening techniques will further accelerate the discovery of new drug candidates based on the this compound scaffold, solidifying its importance in the arsenal of medicinal chemists.

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  • Methods to Access 2-aminobenzimidazoles of Medicinal Importance. (n.d.). OUCI.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI.
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  • Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. (n.d.). PubMed.
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  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
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  • common side products in the synthesis of 2-Amino-5-chlorobenzophenone. (n.d.). Benchchem.
  • Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (n.d.). Korea University Pure.
  • Method for producing 2-amino-5-iodobenzoic acid. (n.d.).
  • Benzamide, 2-amino-5-iodo-. (n.d.). PubChem.
  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...). (n.d.).
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  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). NIH.
  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (n.d.). PMC - NIH.
  • Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. (2012). PubMed.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.
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  • Synthesis of 2-Amino-5-chlorobenzonitrile. (2025).
  • 2-Amino-3,5-diiodobenzamide: A Versatile Scaffold in Medicinal Chemistry. (n.d.). Benchchem.
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An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Amino-5-iodobenzamide, a crucial intermediate in pharmaceutical synthesis. Directed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the compound's physicochemical properties and furnishes detailed, field-proven experimental protocols for their assessment. In the absence of extensive published data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust framework for its characterization. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory submissions and the advancement of drug discovery programs.

Introduction: The Physicochemical Landscape of this compound

This compound (C₇H₇IN₂O, Molar Mass: 262.05 g/mol ) is a halogenated aromatic amide with a molecular architecture that suggests a nuanced solubility and stability profile.[1] The presence of an amino (-NH₂) and an amide (-CONH₂) group introduces polarity and the capacity for hydrogen bonding, which is expected to confer at least moderate solubility in polar solvents.[2] Conversely, the iodine atom and the benzene ring contribute to the molecule's lipophilicity and may influence its metabolic stability and degradation pathways.[3]

A thorough understanding of these characteristics is not merely an academic exercise; it is a cornerstone of successful drug development. Solubility directly impacts bioavailability and the feasibility of formulation strategies, while stability dictates shelf-life, storage conditions, and the impurity profile of the active pharmaceutical ingredient (API). This guide will, therefore, equip the reader with the foundational knowledge and practical methodologies to comprehensively characterize this compound.

Theoretical Framework for Solubility

The solubility of this compound in a given solvent is governed by the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The Interplay of Functional Groups
  • Amino and Amide Groups: These primary functional groups are capable of both donating and accepting hydrogen bonds, which is a key factor in their interaction with protic solvents like water and alcohols.[4][5] Amides are generally more soluble than amines of similar molecular weight due to the additional oxygen atom that can accept more hydrogen bonds.[5]

  • Iodine Atom: The iodine substituent at the 5-position increases the molecular weight and surface area of the molecule, which can decrease solubility in polar solvents. Its presence also enhances the lipophilicity of the compound.

  • Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in less polar organic solvents.

Predicting Solubility Trends

Experimental Determination of Solubility

A definitive understanding of solubility requires empirical measurement. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method (see Section 5.2 for a generic method).

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

Data Presentation: The quantitative solubility data should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
Phosphate Buffer (pH 7.4)25To be determinedTo be determined
0.1 M HCl25To be determinedTo be determined
0.1 M NaOH25To be determinedTo be determined
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)25To be determinedTo be determined

Stability Profile and Degradation Pathways

The stability of this compound is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] These studies also aid in the development and validation of stability-indicating analytical methods.[7]

Predicted Degradation Pathways

Based on the structure of this compound and literature on the degradation of similar compounds, several degradation pathways can be anticipated:[1][8]

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-amino-5-iodobenzoic acid and ammonia.

  • Oxidation: The amino group and the aromatic ring can be susceptible to oxidation, leading to a variety of degradation products.

  • Photodegradation: Aromatic iodides can be sensitive to light, potentially leading to deiodination or other radical-mediated reactions.

  • Deiodination: The carbon-iodine bond can be cleaved under certain stress conditions, particularly reductive environments or upon exposure to high-energy light.[2]

G cluster_stress Stress Conditions cluster_molecule This compound cluster_pathways Potential Degradation Pathways Acid_Hydrolysis Acid Hydrolysis (HCl) Amide_Hydrolysis Amide Bond Cleavage Acid_Hydrolysis->Amide_Hydrolysis Base_Hydrolysis Base Hydrolysis (NaOH) Base_Hydrolysis->Amide_Hydrolysis Oxidation Oxidation (H₂O₂) Oxidative_Degradation Oxidative Degradation Oxidation->Oxidative_Degradation Photolysis Photolysis (UV/Vis Light) Deiodination Deiodination Photolysis->Deiodination Photochemical_Reaction Photochemical Reaction Photolysis->Photochemical_Reaction Thermal Thermal Stress Thermal->Amide_Hydrolysis Molecule C₇H₇IN₂O Amide_Hydrolysis->Molecule Deiodination->Molecule Oxidative_Degradation->Molecule Photochemical_Reaction->Molecule G cluster_workflow Stability-Indicating Method Workflow Start Forced Degradation Studies Develop_Method Develop HPLC Method Start->Develop_Method Analyze_Stressed Analyze Stressed Samples Develop_Method->Analyze_Stressed Check_Specificity Assess Peak Purity & Resolution Analyze_Stressed->Check_Specificity Check_Specificity->Develop_Method Resolution Not Achieved Validate_Method Validate Method (ICH Q2(R1)) Check_Specificity->Validate_Method Resolution Achieved Final_Method Final Stability-Indicating Method Validate_Method->Final_Method

Sources

2-Amino-5-iodobenzamide as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-5-iodobenzamide as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist

Abstract

This compound is a strategically important precursor in modern organic synthesis, valued for its dual functionality that enables the construction of complex molecular architectures. The presence of an ortho-amino group to the benzamide moiety, combined with a para-iodine atom, provides two orthogonal points for chemical elaboration. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and alkynyl groups. Concurrently, the aminobenzamide portion can participate in cyclization reactions to form a variety of fused heterocyclic systems. This guide provides an in-depth analysis of this compound's reactivity, showcases its application in the synthesis of high-value compounds such as PARP and kinase inhibitors, and offers detailed, field-proven experimental protocols for its key transformations.

The Strategic Value of this compound in Synthesis

The utility of this compound stems from its specific arrangement of functional groups. The iodine atom, being a relatively reactive aryl halide, is an excellent electrophile for a suite of palladium-catalyzed reactions. Its position at the 5-carbon allows for the extension of the molecule's core structure. The 2-amino group, a nucleophile, is perfectly positioned to engage in intramolecular cyclization reactions with functionalities introduced at the neighboring positions, making it a powerful tool for the synthesis of benzo-fused heterocycles.[1][2]

This unique structural arrangement makes it an ideal starting material for building scaffolds prevalent in medicinal chemistry. The aminobenzamide substructure itself is a known pharmacophore that can mimic the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the active sites of enzymes like Poly(ADP-ribose) polymerase (PARP).[3]

Caption: Key reactive sites and synthetic applications of this compound.

Core Synthetic Transformations: A Mechanistic Perspective

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for their reliability, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most utilized reaction for this precursor, enabling the formation of a carbon-carbon bond between the iodinated benzene ring and a variety of organoboron reagents.[4][5] This is critical for synthesizing biaryl structures, a common motif in kinase inhibitors.[6][7]

Causality in Protocol Design:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is often a reliable choice as it is pre-activated. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used. The ligand's steric and electronic properties are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4]

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[4] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is then competent for transmetalation to the palladium center.[5][8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.[4] Degassing the solvent is critical to prevent the oxidation and degradation of the Pd(0) catalyst.[8]

Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Heat under Inert Atmosphere (N₂ or Ar) Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-5-arylbenzamide Product Purification->Product Niraparib_Synthesis A This compound B Diazotization & Cyclization A->B 1. NaNO₂, HCl 2. Reduction C 5-Iodo-1H-indazole-7-carboxamide B->C D Suzuki Coupling with (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate C->D E Protected Niraparib Core D->E F Deprotection E->F Acid (e.g., MSA, TFA) G Niraparib F->G

Caption: A plausible synthetic pathway to the Niraparib core using a 5-iodoindazole intermediate.

Detailed Experimental Protocols

The following protocols are representative and should be considered as robust starting points. As a Senior Application Scientist, I stress that optimization may be required based on the specific substrate and desired scale. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 2-amino-5-(thiophen-3-yl)benzamide.

Materials:

  • This compound (1.0 eq, e.g., 262 mg, 1.0 mmol)

  • Thiophen-3-ylboronic acid (1.2 eq, 154 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)

  • 1,4-Dioxane (4 mL, degassed)

  • Deionized Water (1 mL, degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, thiophen-3-ylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the [Pd(PPh₃)₄] catalyst to the flask.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-amino-5-(thiophen-3-yl)benzamide.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 2-amino-5-(phenylamino)benzamide.

Materials:

  • This compound (1.0 eq, e.g., 262 mg, 1.0 mmol)

  • Aniline (1.1 eq, 102 mg, 1.1 mmol)

  • Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol)

  • XPhos (0.08 eq, 38 mg, 0.08 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon.

  • Add this compound.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired product.

Data Summary

The following table summarizes expected outcomes for cross-coupling reactions based on literature for analogous substrates, providing a benchmark for laboratory execution.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085 - 95
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O10080 - 90
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11075 - 88
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF6080 - 95

Note: Yields are highly substrate-dependent and the conditions listed are representative starting points.

Conclusion

This compound is a high-value precursor whose synthetic potential is realized through a deep understanding of modern cross-coupling chemistry. Its ability to serve as a platform for building both C-C and C-N bonds, combined with its inherent utility in forming fused heterocyclic systems, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and strategic insights provided in this guide are designed to empower researchers to effectively harness the capabilities of this versatile molecule in the pursuit of novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Iodobenzamide in the Synthesis of PARP Inhibitors. Retrieved from BenchChem website. [9]2. ResearchGate. (n.d.). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives | Request PDF. Retrieved from ResearchGate. [10]3. BOC Sciences. (n.d.). CAS 1038915-60-4 Niraparib. Retrieved from BOC Sciences website. []4. Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. Retrieved from University of Manchester Research Explorer. [12]5. Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [13]6. ChemicalBook. (n.d.). Niraparib synthesis. Retrieved from ChemicalBook. [14]7. BenchChem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Retrieved from BenchChem website. [4]8. Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 59(21), 9541-9552. [15]9. Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from Organic Chemistry Portal. [1]10. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [16]11. Baxter, E. W., et al. (2006). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 16(9), 2435-2439. [6]12. YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from YouTube. [17]13. Darabantu, M., & Mangalagiu, I. I. (Eds.). (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 26(18), 5575. [2]14. Wang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1464. [18]15. BenchChem. (n.d.). An In-depth Guide to 3-Amino-2-iodobenzamide: Synthesis, Properties, and Applications. Retrieved from BenchChem website. [3]16. BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Retrieved from BenchChem website. [19]17. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [5]18. Chemical Kinomics & Innovative Drug Discovery Lab. (n.d.). Drug Discovery - Inhibitor. Retrieved from chemical-kinomics.com. [7]19. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.

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Unveiling the Potential of 2-Amino-5-iodobenzamide: A Technical Guide to Investigating its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive framework for the investigation of 2-Amino-5-iodobenzamide as a potential therapeutic agent against cancer. While direct evidence of its anti-cancer activity is emerging, its structural resemblance to known PARP (Poly ADP-Ribose Polymerase) inhibitors suggests a promising avenue for research. This document provides a scientifically grounded rationale for its investigation, detailed experimental protocols for assessing its biological activity, and a hypothesized mechanism of action centered on PARP inhibition and the induction of apoptosis. By following the methodologies outlined herein, researchers can systematically evaluate the efficacy of this compound and elucidate its therapeutic potential.

Introduction: The Rationale for Investigating this compound

The search for novel, effective, and selective anti-cancer agents is a cornerstone of oncological research. The benzamide moiety is a key pharmacophore present in numerous compounds with established anti-neoplastic properties. Notably, derivatives of 2-aminobenzamide have been synthesized and demonstrated anti-tumor activity, primarily as histone deacetylase (HDAC) inhibitors.[1] Furthermore, the structural scaffold of 2-iodobenzamide is recognized as a valuable, albeit underutilized, precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutated tumors.[2]

This compound, an organic compound featuring an amino group and an iodo substituent on a benzamide structure, presents a compelling candidate for investigation.[4] Its unique structure may impart specific biological activities worthy of exploration in pharmaceutical applications.[4] A related compound, 5-iodo-6-amino-1,2-benzopyrone (INH2BP), is a known PARP inhibitor with demonstrated anti-cancer and anti-inflammatory properties.[5] This structural and functional similarity provides a strong rationale for hypothesizing that this compound may also exert its anti-cancer effects through the inhibition of PARP, leading to cell cycle arrest and apoptosis in cancer cells.

This guide will provide a step-by-step approach to testing this hypothesis, from initial cytotoxicity screening to in-depth mechanistic studies.

Hypothesized Mechanism of Action: PARP Inhibition and Apoptosis Induction

Our central hypothesis is that this compound functions as a PARP inhibitor. PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[2] In cancer cells with compromised DNA double-strand break repair pathways (e.g., BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage, genomic instability, and ultimately, cell death—a concept known as synthetic lethality.[6]

The proposed signaling pathway is as follows:

  • Inhibition of PARP: this compound competitively binds to the NAD+ binding site of PARP, inhibiting its enzymatic activity.

  • Accumulation of DNA Damage: Unrepaired single-strand breaks are converted to double-strand breaks during DNA replication.

  • Induction of Apoptosis: The overwhelming DNA damage triggers the intrinsic apoptotic pathway, leading to the activation of caspase-3, a key executioner caspase.[7][8] Activated caspase-3 then cleaves a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[9][10]

The following diagram illustrates this hypothesized signaling pathway:

Hypothesized Signaling Pathway of this compound cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Apoptotic Cascade This compound This compound PARP-1 PARP-1 This compound->PARP-1 Inhibition DNA Single-Strand Breaks (SSBs) DNA Single-Strand Breaks (SSBs) PARP-1->DNA Single-Strand Breaks (SSBs) Repair Blocked DNA Double-Strand Breaks (DSBs) DNA Double-Strand Breaks (DSBs) DNA Single-Strand Breaks (SSBs)->DNA Double-Strand Breaks (DSBs) Replication Fork Collapse Apoptosis Induction Apoptosis Induction DNA Double-Strand Breaks (DSBs)->Apoptosis Induction Caspase-3 Activation Caspase-3 Activation Apoptosis Induction->Caspase-3 Activation Cell Death Cell Death Caspase-3 Activation->Cell Death

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflows for Biological Evaluation

A systematic approach is crucial to validate the anti-cancer potential of this compound. The following experimental workflow is recommended:

Experimental Workflow Start Start Cytotoxicity Screening (MTT/SRB Assay) Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity Screening (MTT/SRB Assay) Determination of IC50 Determination of IC50 Cytotoxicity Screening (MTT/SRB Assay)->Determination of IC50 Apoptosis Assays (Annexin V/PI Staining) Apoptosis Assays (Annexin V/PI Staining) Determination of IC50->Apoptosis Assays (Annexin V/PI Staining) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determination of IC50->Cell Cycle Analysis (Flow Cytometry) Caspase-3 Activity Assay Caspase-3 Activity Assay Apoptosis Assays (Annexin V/PI Staining)->Caspase-3 Activity Assay PARP Inhibition Assay (Cell-based or Enzymatic) PARP Inhibition Assay (Cell-based or Enzymatic) Caspase-3 Activity Assay->PARP Inhibition Assay (Cell-based or Enzymatic) Cell Cycle Analysis (Flow Cytometry)->PARP Inhibition Assay (Cell-based or Enzymatic) Mechanistic Validation Mechanistic Validation PARP Inhibition Assay (Cell-based or Enzymatic)->Mechanistic Validation End End Mechanistic Validation->End

Caption: Recommended experimental workflow for evaluating this compound.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Recommended Cell Lines:

  • Breast Cancer: MCF-7 (BRCA proficient), MDA-MB-231 (BRCA proficient), and a BRCA-mutated line (e.g., HCC1937).

  • Ovarian Cancer: A2780 (BRCA proficient) and a BRCA-mutated line (e.g., OVCAR-3).

  • Prostate Cancer: PC-3, DU145.

  • Colon Cancer: HCT116.[1]

  • Normal Fibroblasts (as a control): e.g., BJ cells, to assess selectivity.[11]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

  • Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7Experimental Value
MDA-MB-231Experimental Value
HCC1937Experimental Value
A2780Experimental Value
OVCAR-3Experimental Value
PC-3Experimental Value
DU145Experimental Value
HCT116Experimental Value
BJ (Normal)Experimental Value
Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol: Caspase-3 Activity Assay

The activation of caspase-3 is a key indicator of apoptosis.[7][8]

  • Cell Lysis: Treat cells with this compound as described above. Lyse the cells to release cellular proteins.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

  • Incubation: Incubate at 37°C to allow for substrate cleavage by active caspase-3.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated control cells.

Cell Cycle Analysis

To investigate if this compound induces cell cycle arrest.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with this compound at sub-lethal concentrations for 24 hours. Harvest and wash the cells.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial investigation of this compound as a potential anti-cancer agent. The proposed workflows, from initial cytotoxicity screening to mechanistic assays, are designed to provide a clear and thorough understanding of its biological activity. The central hypothesis of PARP inhibition offers a strong starting point for these investigations.

Should the initial results prove promising, further studies would be warranted, including:

  • In vivo efficacy studies: Using xenograft models in immunocompromised mice to assess the anti-tumor activity of this compound in a living organism.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to optimize its potency and selectivity.

By systematically following the protocols outlined in this guide, the scientific community can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel cancer therapies.

References

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Methodological & Application

Synthesis Protocol for 2-Amino-5-iodobenzamide from 2-aminobenzamide: A Key Intermediate for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

2-Amino-5-iodobenzamide is a critical building block in medicinal chemistry, most notably for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies effective in treating cancers with deficiencies in DNA repair.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via electrophilic iodination of the readily available starting material, 2-aminobenzamide. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety precautions, and describe methods for product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for producing this valuable synthetic intermediate.

Introduction and Scientific Rationale

The strategic importance of this compound lies in its molecular architecture. The 2-aminobenzamide substructure is a well-established pharmacophore that can mimic the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the active site of the PARP enzyme.[4] The iodine atom at the 5-position serves as a versatile chemical handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which is essential for developing potent and selective drug candidates.[1][4]

The synthesis described herein is a classic example of an electrophilic aromatic substitution (EAS) reaction. The choice of iodination strategy is critical for achieving high regioselectivity and yield.

1.1. The Principle of Electrophilic Aromatic Substitution (EAS)

The core of this synthesis is the substitution of a hydrogen atom on the electron-rich benzene ring of 2-aminobenzamide with an iodine electrophile. The reactivity and orientation of this substitution are governed by the electronic effects of the substituents already present on the ring: the amino (-NH₂) group and the carboxamide (-CONH₂) group.

  • Amino Group (-NH₂): This is a powerful activating group.[5] Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, significantly increasing its electron density and nucleophilicity. This effect makes the ring highly susceptible to attack by electrophiles. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself.

  • Carboxamide Group (-CONH₂): This is a deactivating group. The electronegative oxygen atom of the carbonyl pulls electron density out of the ring through both inductive and resonance effects, making the ring less nucleophilic.[6] It is a meta-director.

1.2. Regioselectivity: Directing the Iodination

When both an activating and a deactivating group are present, the directing effect of the more powerful activating group dominates.[5][7] In 2-aminobenzamide, the strongly activating -NH₂ group dictates the position of iodination. It directs the incoming iodine to the positions ortho (C3) and para (C5) to itself. Due to steric hindrance from the adjacent, bulky carboxamide group, substitution at the para position (C5) is significantly favored, leading to the desired product, this compound, with high selectivity.

A common method for this transformation involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), which generates the active electrophilic iodine species in situ.[8][9]

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the iodination of activated aromatic systems.[8][9]

2.1. Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )ConcentrationSupplierNotes
2-AminobenzamideC₇H₈N₂O136.15>98%e.g., Sigma-AldrichStarting Material
Molecular Iodine (I₂)I₂253.81>99.8%e.g., Sigma-AldrichIodinating Agent
Acetic Acid (Glacial)CH₃COOH60.05>99.7%e.g., Fisher ScientificSolvent
Hydrogen PeroxideH₂O₂34.0130% (w/w) in H₂Oe.g., VWROxidizing Agent
Sodium ThiosulfateNa₂S₂O₃158.11>98%e.g., Sigma-AldrichFor quenching
Deionized WaterH₂O18.02--For work-up
EthanolC₂H₅OH46.0795% or 200 proofe.g., Fisher ScientificFor recrystallization

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (optional, for temperature control)

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

2.2. Visual Workflow of the Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Aminobenzamide in Acetic Acid B Add Molecular Iodine (I₂) A->B in flask C Dropwise addition of H₂O₂ at Room Temperature B->C D Stir for 3-5 hours C->D Maintain temp. E Monitor by TLC D->E Periodically F Pour into ice water E->F Upon completion G Quench with Na₂S₂O₃ F->G Decolorize excess I₂ H Collect crude product by vacuum filtration G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

2.3. Step-by-Step Procedure

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (5.00 g, 36.7 mmol).

  • Dissolution: Add glacial acetic acid (100 mL) to the flask and stir at room temperature until the solid is fully dissolved.

  • Addition of Iodine: To this solution, add molecular iodine (9.32 g, 36.7 mmol, 1.0 eq). Stir the mixture to form a dark suspension.

  • Oxidation: Fill a dropping funnel with 30% hydrogen peroxide (4.16 mL, 40.4 mmol, 1.1 eq). Add the H₂O₂ solution dropwise to the stirred reaction mixture over 20-30 minutes. Maintain the reaction temperature at 20-25°C (a water bath can be used for cooling if necessary).

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Isolation: Once the reaction is complete, pour the dark reaction mixture into a beaker containing 400 mL of ice-cold deionized water. A precipitate will form.

  • Quenching: Stir the aqueous suspension and add a saturated solution of sodium thiosulfate dropwise until the dark color of excess iodine is completely discharged, resulting in a pale-yellow or off-white solid.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical isolated yield is in the range of 75-85%.

Reaction Scheme and Mechanism

Caption: Synthesis of this compound via electrophilic iodination.

Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.8 (d, H-6), ~7.5 (dd, H-4), ~6.6 (d, H-3), ~7.1 and ~7.4 (br s, -CONH₂), ~5.8 (br s, -NH₂). Chemical shifts and coupling constants will be characteristic of the 1,2,4-trisubstituted pattern.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): Signals for 6 aromatic carbons and 1 carbonyl carbon. The carbon bearing the iodine (C-5) will be shifted significantly upfield to ~80-90 ppm. The carbon bearing the amino group (C-2) will be shifted downfield to ~150 ppm.
Mass Spec (ESI+) m/z: Calculated for C₇H₇IN₂O [M+H]⁺: 262.97. The observed molecular ion peak should match this value.
Melting Point Literature values are typically in the range of 160-165 °C.
Appearance Off-white to pale yellow solid.

Safety and Handling

This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Molecular Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Stains skin and clothing.[10]

  • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with care to avoid contact.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

  • Sodium Thiosulfate: Generally low hazard, but handle with standard laboratory care.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for all reagents before beginning work.[11][12][13][14][15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Ineffective oxidizing agent (degraded H₂O₂). Insufficient reaction time.Use a fresh, verified bottle of H₂O₂. Extend the reaction time and continue to monitor by TLC.
Formation of Di-iodo Product Stoichiometry of iodine/oxidant is too high.Re-check calculations and ensure precise measurement of reagents. Use no more than 1.0-1.1 equivalents of the iodinating agent.
Low Yield Product lost during work-up or recrystallization. Incomplete reaction.Ensure the product fully precipitates before filtration. Use a minimal amount of hot solvent for recrystallization and cool thoroughly.
Product is Dark/Colored Residual iodine is present.Ensure complete quenching with sodium thiosulfate. If the purified product is still colored, consider an additional wash or treatment with activated carbon during recrystallization.

Conclusion

The protocol detailed in this application note presents a reliable, efficient, and highly regioselective method for the synthesis of this compound. The procedure utilizes readily available and cost-effective reagents, making it suitable for both academic research and industrial drug development settings. The resulting high-purity intermediate is a valuable precursor for the construction of PARP inhibitors and other complex, biologically active molecules. Adherence to the procedural details and safety precautions outlined is essential for achieving successful and reproducible outcomes.

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Sources

The Strategic Application of 2-Amino-5-iodobenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delineates the strategic importance and practical application of 2-Amino-5-iodobenzamide as a pivotal building block in contemporary medicinal chemistry. Esteemed for its versatile reactivity, this scaffold is instrumental in the synthesis of a multitude of biologically active heterocyclic compounds. This document provides an in-depth exploration of its physicochemical properties, its critical role in the synthesis of targeted therapeutics—most notably Poly(ADP-ribose) polymerase (PARP) inhibitors—and detailed, field-proven protocols for its synthetic manipulation. Designed for researchers, scientists, and drug development professionals, this guide aims to bridge foundational chemical principles with advanced, practical applications, thereby empowering innovation in therapeutic agent design.

Introduction: The Versatility of a Halogenated Scaffold

In the landscape of drug discovery, the selection of a starting scaffold is a decision of paramount importance, dictating the synthetic feasibility and the accessible chemical space for lead optimization. This compound has emerged as a highly valued intermediate due to the unique reactivity conferred by its ortho-amino-benzamide core and the strategically positioned iodine atom.[1] This arrangement provides a versatile platform for a variety of synthetic transformations, including nucleophilic substitutions, cross-coupling reactions, and cyclization cascades.[1][2]

The presence of the iodine atom is particularly advantageous, serving as an efficient leaving group in transition-metal-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments.[3] Furthermore, the 2-aminobenzamide moiety is a well-established pharmacophore in its own right, known to interact with various biological targets and serving as a precursor for the construction of fused heterocyclic systems like quinazolinones.[4][5] Consequently, this compound is not merely a synthetic intermediate but a strategic tool for accessing novel chemical matter with significant therapeutic potential.

Physicochemical & Structural Data

A thorough understanding of the fundamental properties of this compound is critical for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 32658-67-6[1][6]
Molecular Formula C₇H₇IN₂O[1][7]
Molecular Weight 262.05 g/mol [7]
Appearance Typically a solid at room temperature[1]
IUPAC Name This compound[7]
SMILES C1=CC(=C(C=C1I)C(=O)N)N[7]
InChI Key ZUFQMRDGVYDVAF-UHFFFAOYSA-N[7]

Core Application: A Cornerstone in PARP Inhibitor Synthesis

The most prominent application of this compound in medicinal chemistry is its role as a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8] PARP enzymes are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs).[9][10] In cancers harboring mutations in homologous recombination (HR) genes, such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of toxic double-strand breaks during DNA replication, resulting in cancer cell death via a mechanism known as synthetic lethality.[11][12]

The 2-aminobenzamide core of the molecule serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing derivatives to bind competitively to the enzyme's active site.[8] The iodine atom provides a crucial handle for constructing the complex polycyclic systems characteristic of many potent PARP inhibitors, such as the blockbuster drug Olaparib.[13][14]

The Role of PARP in DNA Repair and Cancer Therapy

The inhibition of PARP1 is a validated therapeutic strategy.[10] When a single-strand DNA break occurs, PARP1 is recruited to the site and, using NAD+, synthesizes poly(ADP-ribose) chains that signal and recruit other DNA repair proteins.[9][12] PARP inhibitors block this catalytic activity, leading to the persistence of SSBs.

G cluster_0 Normal Cell / HR-Proficient cluster_1 HR-Deficient Cancer Cell SSB Single-Strand DNA Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 PARylation PAR Chain Synthesis (using NAD+) PARP1->PARylation Replication DNA Replication PARP1->Replication Stalled Replication Fork DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Proteins SSB_Repair Successful SSB Repair DDR_Proteins->SSB_Repair PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 Inhibition DSB Toxic Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis in HR-Deficient Cancer Cells DSB->Apoptosis

Caption: PARP-mediated DNA repair and the synthetic lethality mechanism.

Synthetic Protocols and Methodologies

The utility of this compound is best demonstrated through its application in synthetic protocols. The following sections provide detailed, step-by-step procedures for key transformations.

Protocol 1: Palladium-Catalyzed Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a privileged heterocyclic scaffold found in numerous pharmaceuticals.[15] This protocol describes a palladium-catalyzed carbonylative annulation to construct this core structure.

Reaction Principle: The reaction proceeds via oxidative addition of the palladium(0) catalyst to the C-I bond, followed by carbon monoxide insertion, and subsequent intramolecular cyclization with the amino group and amide nitrogen to form the quinazolinone ring.[15]

G cluster_workflow Quinazolinone Synthesis Workflow Setup 1. Reaction Setup (Flask under Argon) Reagents 2. Add Reagents - this compound - Pd(OAc)₂ / dppp - K₂CO₃, Primary Amine Setup->Reagents Solvent 3. Add Anhydrous DMF Reagents->Solvent CO 4. CO Purge (Evacuate/Backfill x3) Solvent->CO Heat 5. Heat & Stir (100-120 °C, 12-24h) CO->Heat Monitor 6. Monitor by TLC Heat->Monitor Workup 7. Work-up & Extraction Monitor->Workup Purify 8. Column Chromatography Workup->Purify Product 9. Pure Quinazolinone Purify->Product

Caption: Workflow for Palladium-Catalyzed Quinazolinone Synthesis.

Materials:

  • This compound (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Desired primary amine (R-NH₂) (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Carbon monoxide (CO) gas (balloon)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound, palladium(II) acetate, and dppp.[15]

  • Reagent Addition: Add potassium carbonate and the primary amine to the flask.[15]

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Carbon Monoxide Purge: Evacuate the flask and backfill with carbon monoxide gas from a balloon. Repeat this cycle three times.[15]

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaCl solution.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

Protocol 2: Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of heterocycles with broad biological activity. This protocol outlines a copper-catalyzed synthesis.

Reaction Principle: This reaction involves a copper-catalyzed condensation of the o-amino-iodobenzamide with an aldehyde and sodium azide, followed by intramolecular cyclization to form the benzimidazole ring.

Materials:

  • This compound (1.0 mmol)

  • Desired aldehyde (R-CHO) (1.2 mmol)

  • Sodium azide (NaN₃) (2.0 mmol)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.05 mmol, 5 mol%)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3 mL)

  • Sealed reaction tube

Procedure:

  • Setup: In a sealed tube, combine this compound, the aldehyde, sodium azide, CuCl, and TMEDA.[15]

  • Solvent Addition: Add anhydrous DMSO (3 mL) to the tube.

  • Reaction: Seal the tube tightly and heat the mixture at 120 °C for 12 hours.

  • Quenching: After cooling to room temperature, carefully quench the reaction by adding water. Caution: Sodium azide is highly toxic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 2-substituted benzimidazole product.[15]

Broader Applications in Medicinal Chemistry

Beyond PARP inhibitors, the 2-aminobenzamide scaffold and its halogenated variants are being explored for other therapeutic targets.

  • Histone Deacetylase (HDAC) Inhibitors: The o-aminobenzamide moiety is a known zinc-binding group, a key pharmacophore in several classes of HDAC inhibitors, which are important targets in oncology.[5][16]

  • Kinase Inhibitors: Derivatives of 2-aminobenzamide have been investigated as inhibitors of IKK-alpha and IKK-beta kinases, which are involved in inflammatory signaling pathways.[17]

  • Antimicrobial Agents: The benzamide scaffold has been functionalized to produce compounds with significant antibacterial and antifungal activities.[18]

Conclusion and Future Outlook

This compound stands as a testament to the power of a well-functionalized scaffold in accelerating drug discovery. Its unique combination of a proven pharmacophore and a versatile synthetic handle allows for the efficient construction of complex and diverse molecular architectures. Its central role in the development of PARP inhibitors has cemented its importance, and ongoing research continues to unveil its potential in targeting other disease-relevant pathways. As medicinal chemists continue to push the boundaries of molecular design, the strategic application of versatile building blocks like this compound will remain a critical driver of innovation and the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. Available from: [Link].

  • Google Patents. CN105985294B - Preparation method of olaparib. Google Patents.
  • Google Patents. WO2018038680A1 - Processes for preparing olaparib. Google Patents.
  • ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available from: [Link].

  • ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. ResearchGate. Available from: [Link].

  • PubMed. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. PubMed. Available from: [Link].

  • National Center for Biotechnology Information. Benzamide, 2-amino-5-iodo-. PubChem. Available from: [Link].

  • National Center for Biotechnology Information. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. National Institutes of Health. Available from: [Link].

  • National Center for Biotechnology Information. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Institutes of Health. Available from: [Link].

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available from: [Link].

  • Chemsrc. This compound | CAS#:32658-67-6. Chemsrc.com. Available from: [Link].

  • National Center for Biotechnology Information. 2-Hydroxy-5-iodobenzamide. PubChem. Available from: [Link].

  • CAS Common Chemistry. 2-Hydroxy-5-iodobenzamide. CAS. Available from: [Link].

  • PubMed. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors With a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. PubMed. Available from: [Link].

  • OncLive. PARP Inhibition Enhanced Through Combination in Ovarian Cancer. OncLive. Available from: [Link].

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link].

  • National Center for Biotechnology Information. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. Available from: [Link].

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available from: [Link].

  • MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. Available from: [Link].

  • National Center for Biotechnology Information. Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models. National Institutes of Health. Available from: [Link].

Sources

Step-by-step guide to synthesizing quinazolinones from 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 6-Iodo-4(3H)-Quinazolinone from 2-Amino-5-iodobenzamide

Introduction

Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The synthesis of diversely functionalized quinazolinone scaffolds is therefore of paramount importance for drug discovery and development. This compound is a particularly valuable precursor, as the iodine substituent provides a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex derivatives.[4]

This guide provides a detailed, step-by-step protocol for the synthesis of 6-iodo-4(3H)-quinazolinone from this compound using a reliable and efficient one-step method involving reaction with an orthoester. We will delve into the underlying reaction mechanism, provide a comprehensive experimental procedure, and detail the analytical methods for characterizing the final product.

Reaction Overview & Mechanistic Insights

The synthesis of 4(3H)-quinazolinones from 2-aminobenzamides and orthoesters in the presence of an acid catalyst is a well-established and robust method.[5] The reaction proceeds via a cyclocondensation mechanism.

Overall Reaction:

This compound + Triethyl orthoformate → 6-Iodo-4(3H)-quinazolinone

Plausible Reaction Mechanism:

The reaction is initiated by the protonation of the orthoester (triethyl orthoformate) by acetic acid, which facilitates the loss of an ethanol molecule to form a stabilized carbocation intermediate. The primary amino group of this compound then acts as a nucleophile, attacking this carbocation. Subsequent proton exchange and elimination of a second ethanol molecule yield an iminium ion. The final step involves the intramolecular nucleophilic attack of the amide nitrogen onto the iminium carbon, followed by proton exchange and the loss of a third ethanol molecule to yield the aromatic 6-iodo-4(3H)-quinazolinone product.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of quinazolinones from 2-aminobenzamides.[5]

Materials and Equipment:

  • Reagents:

    • This compound (C₇H₇IN₂O, MW: 262.05 g/mol )[6]

    • Triethyl orthoformate (C₇H₁₆O₃, MW: 148.20 g/mol )

    • Glacial Acetic Acid (CH₃COOH)

    • Absolute Ethanol (EtOH)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • 5 M Sodium Hydroxide (NaOH)

    • Deionized Water

  • Equipment:

    • 10 mL Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • pH paper or pH meter

    • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 100 mg, 0.38 mmol).

  • Reagent Addition: Add absolute ethanol (3 mL) to the flask, followed by triethyl orthoformate (1.5 equivalents, ~0.57 mmol, ~85 mg, ~95 µL).

  • Catalyst Addition: Add glacial acetic acid (2.0 equivalents, ~0.76 mmol, ~46 mg, ~44 µL) to the reaction mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[5]

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Work-up - pH Adjustment & Extraction: Dilute the residue with deionized water (10 mL). Carefully add 5 M NaOH dropwise to adjust the pH to approximately 6.[2] A precipitate of insoluble impurities may form and can be removed by vacuum filtration.

  • Transfer the aqueous filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 6-iodo-4(3H)-quinazolinone can be purified by recrystallization from a suitable solvent such as ethanol to afford the final product as a solid.[1]

Data Presentation: Reagent Summary

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsMass/Volume
This compound262.050.381.0100 mg
Triethyl orthoformate148.200.571.5~95 µL
Glacial Acetic Acid60.050.762.0~44 µL
Absolute Ethanol46.07-Solvent3 mL

Characterization of 6-Iodo-4(3H)-quinazolinone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Physicochemical Properties:

    • Appearance: Expected to be a light yellow to brown solid.[7]

    • Molecular Formula: C₈H₅IN₂O[7]

    • Molecular Weight: 272.04 g/mol [7]

  • Spectroscopic Data:

    • ¹H NMR (Proton NMR): (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the quinazolinone core. The proton at C2 would appear as a singlet around δ 8.2 ppm. The aromatic protons will show splitting patterns consistent with the substitution. H-5 will likely be a doublet around δ 8.0-8.2 ppm, H-7 a doublet of doublets, and H-8 a doublet. A broad singlet corresponding to the N-H proton is expected at δ ~12.5 ppm.[8]

    • ¹³C NMR (Carbon NMR): (DMSO-d₆, 101 MHz): The spectrum will display eight distinct carbon signals. The carbonyl carbon (C4) is expected to appear downfield around δ 161 ppm.[9] Aromatic carbons will resonate in the δ 110-150 ppm region. The carbon bearing the iodine (C6) will have a characteristic chemical shift.

    • Infrared (IR) Spectroscopy: (KBr Pellet): Characteristic absorption bands are expected for the N-H stretch (around 3200-3000 cm⁻¹), the C=O (amide) stretch (a strong peak around 1680 cm⁻¹), and C=N/C=C stretching vibrations in the 1610-1400 cm⁻¹ region.[8][9]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass of C₈H₆IN₂O⁺.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and characterization process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis reagents 1. Reagent Assembly (this compound, Orthoester, Acetic Acid, Ethanol) setup 2. Reaction Setup (Combine Reagents) reagents->setup reflux 3. Reflux (78°C, 12-24h) setup->reflux evaporation 4. Solvent Removal reflux->evaporation extraction 5. Extraction & Washing (pH adjustment, EtOAc, Brine) evaporation->extraction purification 6. Recrystallization (Ethanol) extraction->purification product Final Product (6-Iodo-4(3H)-quinazolinone) purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Workflow for the synthesis and characterization of 6-iodo-4(3H)-quinazolinone.

References

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Available at: [Link]

  • ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Available at: [Link]

  • ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Available at: [Link]

  • ACS Omega. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Available at: [Link]

  • Books. One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. Available at: [Link]

  • MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]

  • Molecules. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from Aminobenzamides and Aliphatic Aminonitriles. Available at: [Link]

  • RSC Publishing. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. Available at: [Link]

  • Chinese Chemical Letters. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Available at: [Link]

  • ACS Omega. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Available at: [Link]

  • PubChem. 6-iodo-2-methyl-4(3H)-quinazolinone. Available at: [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • ResearchGate. Reaction of various aldehydes with 2-aminobenzamide. Available at: [Link]

  • ResearchGate. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available at: [Link]

  • PubChem. Benzamide, 2-amino-5-iodo-. Available at: [Link]

  • PubChem. 2-Hydroxy-5-iodobenzamide. Available at: [Link]

  • PubChem. 2-Amino-5-iodobenzaldehyde. Available at: [Link]

  • National Institutes of Health. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Available at: [Link]

  • CAS Common Chemistry. 2-Hydroxy-5-iodobenzamide. Available at: [Link]

  • National Center for Biotechnology Information. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at: [Link]

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The Strategic Role of 2-Amino-5-iodobenzamide in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Power of a Halogenated Scaffold

In the intricate world of medicinal chemistry, the value of a molecular scaffold is not always in its inherent biological activity, but in its potential as a versatile building block. 2-Amino-5-iodobenzamide is a prime example of such a crucial intermediate.[1] At first glance, it is a simple aromatic amide, but the strategic placement of its functional groups—an amine, an amide, and an iodine atom—transforms it into a powerful tool for the synthesis of complex therapeutic agents.[1] The ortho-amino-benzamide moiety serves as a bioisostere for nicotinamide, enabling it to target the NAD+ binding site of various enzymes, a foundational principle in the design of numerous inhibitors.

The true synthetic prowess of this molecule, however, lies in the carbon-iodine bond at the 5-position. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a reactive handle for the precise and efficient installation of a wide array of aryl, heteroaryl, and alkyl groups.[2][3] This capability is paramount in the lead optimization phase of drug discovery, where chemists systematically modify a core structure to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the strategic application of this compound, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and provide detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Guidelines

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

PropertyValueSource
Chemical Formula C₇H₇IN₂OPubChem
Molecular Weight 262.05 g/mol PubChem[4]
Appearance Off-white to light brown solidInferred from similar compounds
CAS Number 32658-67-6PubChem[4]
Melting Point 162-164 °CPatent Data[2]
Solubility Moderately soluble in polar organic solvents (e.g., DMF, DMSO)Inferred from structure[1]
Safety and Handling Precautions
  • Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

    • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[8]

Application Spotlight: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. The core of many PARP inhibitors contains a pharmacophore that mimics the nicotinamide portion of NAD+, enabling them to bind to the active site of the PARP enzyme. This compound provides an ideal starting point for constructing these complex molecules.

The general strategy involves utilizing the 2-aminobenzamide core as the NAD+-mimicking fragment and leveraging the iodine atom for a late-stage cross-coupling reaction to introduce the final, often complex, part of the drug molecule. This modular approach is highly advantageous in drug discovery, as it allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Below is a representative synthetic workflow illustrating how this compound can be used to generate a key biaryl intermediate, a common structural motif in many targeted therapies.

G cluster_0 PART 1: Biaryl Fragment Synthesis cluster_1 PART 2: Elaboration to Target Molecule A This compound C 2-Amino-5-arylbenzamide (Key Intermediate) A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B Arylboronic Acid (e.g., Phenylboronic Acid) B->C D Further Cyclization & Functionalization Steps C->D Multi-step Synthesis E Final Drug Candidate (e.g., PARP Inhibitor Scaffold) D->E

Synthetic workflow from this compound.

Protocols for Key Cross-Coupling Reactions

The true utility of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an organohalide and an organoboron compound. This protocol is based on the successful coupling of this compound with styrylboronic acids and is adaptable for various aryl- and heteroarylboronic acids.[9]

Rationale: This reaction is foundational for building biaryl scaffolds. The choice of a palladium catalyst with a phosphine ligand is crucial. The ligand stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. A mixed aqueous-organic solvent system is often used to solubilize both the organic substrates and the inorganic base.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-I (this compound) Transmetal Transmetalation Intermediate OxAdd->Transmetal R²-B(OH)₂ + Base RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 R¹-R² (Product) end Product (2-Amino-5-arylbenzamide) start Start

Simplified Suzuki-Miyaura catalytic cycle.

Materials:

Reagent/MaterialCAS NumberM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound32658-67-6262.05262 mg1.01.0
Phenylboronic Acid98-80-6121.93146 mg1.21.2
Pd(PPh₃)₄14221-01-31155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.02.0
1,4-Dioxane123-91-188.118 mL--
Deionized Water7732-18-518.022 mL--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (262 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and Potassium Carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solution may be a heterogeneous mixture.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-amino-5-phenylbenzamide.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals. This reaction allows for the coupling of an aryl halide with an amine.

Rationale: This reaction is essential for introducing nitrogen-containing groups, such as piperidine or other cyclic amines, which are common features in drug molecules to improve solubility and target engagement. The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. The choice of ligand is critical, with bulky, electron-rich phosphines often being the most effective at promoting the challenging C-N reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, making it a more potent nucleophile.

Buchwald_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-I (this compound) AmineCoord Amine Coordination Intermediate OxAdd->AmineCoord R²R³NH + Base RedElim Reductive Elimination Intermediate AmineCoord->RedElim RedElim->Pd0 R¹-NR²R³ (Product) end Product (2-Amino-5-(amino)benzamide) start Start

Simplified Buchwald-Hartwig catalytic cycle.

Materials:

Reagent/MaterialCAS NumberM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound32658-67-6262.05262 mg1.01.0
Piperidine110-89-485.15119 µL (102 mg)1.21.2
Pd₂(dba)₃51364-51-3915.7223 mg0.0250.025
XPhos564483-18-7476.6648 mg0.10.1
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg1.41.4
Toluene, Anhydrous108-88-392.1410 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add Sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube. Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol) and XPhos (48 mg, 0.1 mmol).

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (262 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by piperidine (119 µL, 1.2 mmol) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the desired 2-amino-5-(piperidin-1-yl)benzamide.

Conclusion

This compound is a testament to the principle that a well-designed intermediate can be as valuable as a final drug product. Its strategic combination of a biologically relevant pharmacophore and a synthetically versatile reactive site makes it an indispensable tool in the drug discovery arsenal. The palladium-catalyzed coupling reactions detailed in this guide, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable and adaptable methods for elaborating this core structure into a diverse range of complex molecules. For researchers and scientists in drug development, a comprehensive understanding of the reactivity and handling of this compound opens the door to accelerated and efficient exploration of chemical space in the quest for novel therapeutics.

References

  • Al-Hourani, B.; Sharma, S. K. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules2014 , 19(11), 17436-17488. [Link]

  • Mugesh, G. et al. In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Pharmaceuticals2021 , 14(9), 888. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • da Silva, A. B. et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry2021 , 17, 1786-1797. [Link]

  • ResearchGate. Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. [Link]

  • PubChem. 2-Hydroxy-5-iodobenzamide. National Center for Biotechnology Information. [Link]

  • Exposome-Explorer. Material Safety Data Sheet Mercuric Thiocyanate. [Link]

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Synthesis of 2-Amino-5-iodobenzamide: A Detailed Protocol for Electrophilic Iodination

Author: BenchChem Technical Support Team. Date: February 2026

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An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-5-iodobenzamide is a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring an aminobenzamide core with an iodine substituent, provides a versatile scaffold for the synthesis of more complex molecules, including potent enzyme inhibitors and other therapeutic agents. The iodine atom, in particular, serves as a convenient handle for introducing further molecular diversity through various cross-coupling reactions. This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound via the direct electrophilic iodination of 2-aminobenzamide.

Mechanistic Insights: The Chemistry Behind the Selectivity

The iodination of 2-aminobenzamide is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The benzene ring of 2-aminobenzamide is "activated" towards electrophilic attack by the presence of the amino (-NH₂) and amide (-CONH₂) groups. Both of these groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

The amino group is a strong activating group, while the amide group is a moderately activating group. The directing effects of these two groups work in concert to favor substitution at the 5-position (para to the amino group and meta to the amide group). This regioselectivity is a key aspect of this synthesis, leading to the desired this compound isomer as the major product.

Several iodinating agents can be employed for this transformation, with iodine monochloride (ICl) and N-iodosuccinimide (NIS) being common choices.[2][3] Iodine monochloride is a potent electrophile, while N-iodosuccinimide offers a milder and often more selective alternative. The choice of reagent can influence reaction conditions and the impurity profile of the final product.

Experimental Protocol: Iodination using Iodine Monochloride

This protocol details the synthesis of this compound using iodine monochloride in a glacial acetic acid solvent system.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminobenzamide≥98%Commercially AvailableStarting material
Iodine Monochloride (ICl)1.0 M solution in CH₂Cl₂Commercially AvailableCorrosive and moisture-sensitive
Glacial Acetic AcidACS GradeCommercially AvailableSolvent
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor neutralization
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeCommercially AvailableTo quench excess iodine
Deionized WaterIn-house
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent
Brine (Saturated NaCl solution)In-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

Iodine monochloride is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[4][5][6] Handle this reagent exclusively in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[6][7][8] Ensure an emergency eyewash station and safety shower are readily accessible.[5][8]

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 eq) in glacial acetic acid (approximately 10-15 mL per gram of 2-aminobenzamide). Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Iodinating Agent: Cool the solution in an ice bath to 0-5 °C. While stirring vigorously, add a solution of iodine monochloride (1.05 eq) in dichloromethane dropwise via a dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Quenching and Neutralization: Once the reaction is deemed complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Removal of Excess Iodine: To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.

  • Neutralization and Product Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the base until the pH of the solution is approximately 7-8.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to a constant weight. The crude this compound can be further purified if necessary.

Purification (Optional)

Recrystallization is a common method for purifying the crude product. A suitable solvent system can be determined through small-scale solubility tests. Ethanol/water or isopropanol/water mixtures are often effective.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start 2-Aminobenzamide in Glacial Acetic Acid add_icl Add Iodine Monochloride (0-5 °C) start->add_icl 1.05 eq ICl react Stir at Room Temperature (2-4 hours) add_icl->react quench Quench with Ice/Water & Na₂S₂O₃ react->quench neutralize Neutralize with NaHCO₃ quench->neutralize filtrate Vacuum Filtration neutralize->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallization (Optional) dry->recrystallize final_product This compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

The electrophilic aromatic substitution mechanism for the iodination of 2-aminobenzamide at the 5-position is depicted below.

Caption: Mechanism of electrophilic iodination of 2-aminobenzamide.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₇IN₂O[1][9][10]
Molecular Weight 262.05 g/mol [9]
Appearance Off-white to light brown solid[11]
Melting Point 162-164 °C (literature)[11]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, should be acquired and compared with literature values to confirm the structure of the final product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during workup.Monitor the reaction to completion using TLC/HPLC. Ensure efficient precipitation and careful transfers during filtration and washing.
Formation of Di-iodinated Byproducts Excess iodinating agent; High reaction temperature.Use a stoichiometric amount or slight excess of the iodinating agent (1.05 eq). Maintain a low temperature during the addition of ICl.
Dark-colored Product Presence of residual iodine.Ensure complete quenching with sodium thiosulfate. Wash the crude product thoroughly. Consider a charcoal treatment during recrystallization.
Poor Solubility of Starting Material Insufficient solvent.Increase the volume of glacial acetic acid. Gentle warming may be applied to aid dissolution before cooling for the reaction.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound via electrophilic iodination. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development. Careful control of reaction parameters is key to achieving a high yield and purity of the desired product.

References

  • Benchchem. optimizing the reaction conditions for 2-Amino-3,5-diiodobenzamide synthesis.
  • Benchchem. An In-depth Guide to 3-Amino-2-iodobenzamide: Synthesis, Properties, and Applications.
  • Loba Chemie. IODINE MONOCHLORIDE FOR SYNTHESIS - Safety Data Sheet.
  • Samrat Pharmachem Limited. SAFETY DATA SHEET: Iodine Monochloride.
  • Fisher Scientific. SAFETY DATA SHEET - Iodine monochloride.
  • Benchchem. handling and safety precautions for iodine monochloride.
  • NJ.gov. HAZARD SUMMARY - IODINE MONOCHLORIDE.
  • Organic Chemistry Portal. Iodination Using N-Iodosuccinimide (NIS).
  • Common Organic Chemistry. Iodination.
  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • CymitQuimica. This compound | CAS 32658-67-6.
  • PubChem. Benzamide, 2-amino-5-iodo- | C7H7IN2O | CID 208633.
  • PubChemLite. This compound (C7H7IN2O).

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Unlocking New Vistas in Cellular Imaging: 2-Amino-5-iodobenzamide as a Versatile Scaffold for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Visualizing Biological Processes

In the intricate landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools, illuminating the complex machinery of life at the molecular level.[1][2] The rational design of these probes hinges on the careful selection of a core scaffold that is not only amenable to chemical modification but also possesses favorable photophysical properties. 2-Amino-5-iodobenzamide has emerged as a particularly promising, yet underexplored, scaffold in this regard. Its unique trifunctional nature—an aromatic amine, an amide, and an iodine atom—offers a versatile platform for the synthesis of a diverse array of fluorescent probes with tunable properties. This guide provides an in-depth exploration of the use of this compound in the development of novel fluorescent probes, complete with detailed application notes and robust experimental protocols.

The benzamide moiety itself is a privileged structure in medicinal chemistry, known for its role in pharmacologically active compounds.[3] The 2-aminobenzamide substructure, in particular, exhibits intrinsic fluorescence, with excitation and emission maxima that can be modulated by substitution on the aromatic ring.[4] The true synthetic versatility of this compound, however, lies in the presence of the iodine atom at the 5-position. This halogen serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][5] These powerful carbon-carbon bond-forming reactions allow for the straightforward installation of a wide range of fluorescent moieties, enabling the construction of sophisticated probes with tailored excitation and emission profiles.

Core Principles of Probe Design with this compound

The development of a successful fluorescent probe from this compound is guided by several key principles:

  • Leveraging the Benzamide Core: The intrinsic fluorescence of the 2-aminobenzamide scaffold can be fine-tuned. Electron-donating or -withdrawing groups, introduced via cross-coupling, can significantly alter the electronic structure of the molecule, leading to shifts in the absorption and emission spectra.

  • Exploiting the Iodo- Handle: The iodine atom is the linchpin for synthetic diversification. Its reactivity in palladium-catalyzed reactions allows for the covalent attachment of various fluorophores, quenchers, or recognition motifs.

  • Modulating the Amine and Amide Groups: The primary amine and amide functionalities can be further modified to enhance solubility, introduce targeting moieties, or create "turn-on" sensors where fluorescence is modulated by a specific biological event.

The following diagram illustrates the fundamental design strategy for creating fluorescent probes from this compound.

G A This compound (Core Scaffold) B Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) A->B E Novel Fluorescent Probe (Extended Conjugation) B->E C Fluorescent Boronic Acid/Ester (Suzuki Coupling Partner) C->B D Fluorescent Terminal Alkyne (Sonogashira Coupling Partner) D->B F Further Functionalization of Amine/Amide Groups (e.g., Targeting Moieties) E->F G Application-Specific Probe F->G

Caption: Workflow for developing fluorescent probes from this compound.

Application Notes: The Versatility of this compound-Derived Probes

The strategic functionalization of this compound can yield a variety of fluorescent probes with diverse applications:

Probe Type Design Strategy Potential Applications Anticipated Photophysical Properties
Constitutive Fluorescent Labels Suzuki or Sonogashira coupling with a highly fluorescent aryl or heteroaryl group.Labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking.Bright, stable fluorescence with tunable emission wavelengths depending on the coupled fluorophore.
"Turn-On" Probes for Ion Sensing Incorporation of a chelating group that quenches fluorescence in the unbound state. Upon ion binding, a conformational change restores fluorescence.Detection and quantification of biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺).Low background fluorescence with a significant increase in emission intensity upon analyte binding.
Environment-Sensitive Probes Introduction of a fluorophore whose emission spectrum is sensitive to the polarity of its microenvironment.Probing protein folding, membrane dynamics, and lipid droplet visualization.Solvatochromic shifts in the emission maximum.
FRET-Based Probes Covalent attachment of a FRET donor (the benzamide core) and a suitable acceptor via cross-coupling.Monitoring enzymatic activity, protein-protein interactions, and conformational changes.Ratiometric emission changes, with a decrease in donor fluorescence and a concomitant increase in acceptor fluorescence.[4]

Experimental Protocols: Synthesis of Novel Fluorescent Probes

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative fluorescent probe using this compound as the starting material. These protocols are based on well-established palladium-catalyzed cross-coupling reactions and can be adapted for a variety of fluorescent coupling partners.[6][7]

Protocol 1: Synthesis of a Novel Benzofuran-Substituted Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-Amino-5-(benzofuran-2-yl)benzamide, a novel fluorescent probe, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Benzofuran-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Aminopyrimidine-4,6-diol (ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask and line

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 262 mg), benzofuran-2-boronic acid (1.2 mmol, 194 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and 2-aminopyrimidine-4,6-diol (0.04 mmol, 5.0 mg) in 1 mL of anhydrous DMF.

  • Reaction Initiation: Add 5 mL of anhydrous DMF to the Schlenk flask containing the reactants. Stir the mixture for 10 minutes at room temperature. Then, add the prepared catalyst solution to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material (this compound) indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate and wash with 3 x 20 mL of water, followed by 1 x 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain the pure 2-Amino-5-(benzofuran-2-yl)benzamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G A Combine Reactants (this compound, Benzofuran-2-boronic acid, K₂CO₃) in Schlenk Flask C Add DMF and Catalyst to Reaction Mixture A->C B Prepare Catalyst (Pd(OAc)₂, Ligand in DMF) B->C D Heat to 80°C (12-24h) C->D E Monitor by TLC D->E F Work-up (EtOAc extraction, washes) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Synthesis of a Phenylacetylene-Substituted Fluorescent Probe via Sonogashira Coupling

This protocol outlines the synthesis of 2-Amino-5-(phenylethynyl)benzamide, another novel fluorescent probe, utilizing a palladium/copper-catalyzed Sonogashira coupling reaction.[7]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask and line

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Add 5 mL of anhydrous DMF and anhydrous triethylamine (3.0 mmol, 0.42 mL) to the flask. Stir the mixture for 10 minutes at room temperature to ensure complete dissolution.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture dropwise via a syringe.

  • Reaction Progression: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction's progress by TLC until the this compound is completely consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether or ethyl acetate. Wash the organic layer with 2 x 20 mL of saturated aqueous ammonium chloride to remove the copper catalyst, followed by 1 x 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the identity and purity of the synthesized 2-Amino-5-(phenylethynyl)benzamide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The use of thin-layer chromatography is crucial for tracking the consumption of the starting material and the formation of the product, ensuring the reaction proceeds to completion.

  • Spectroscopic Analysis: Comprehensive characterization of the final product using NMR and mass spectrometry is non-negotiable. This confirms the desired chemical transformation has occurred and that the product is of high purity, free from starting materials and catalyst residues.

  • Photophysical Characterization: The synthesized probes should be subjected to UV-Vis and fluorescence spectroscopy to determine their excitation and emission maxima, quantum yield, and Stokes shift. This data validates the successful creation of a fluorescent molecule and provides essential information for its application in imaging experiments.

Conclusion and Future Directions

This compound represents a powerful and versatile platform for the development of novel fluorescent probes. The synthetic strategies outlined in this guide, centered around palladium-catalyzed cross-coupling reactions, provide a clear and adaptable roadmap for researchers to create a wide range of probes with tailored properties. The future of probe development using this scaffold is bright, with potential for creating increasingly sophisticated tools for super-resolution microscopy, in vivo imaging, and targeted drug delivery. As our understanding of complex biological systems grows, so too will the demand for innovative fluorescent probes, and this compound is well-positioned to be a key player in this exciting field.

References

  • Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. PubMed Central. Available at: [Link]

  • (A) Image showing the fluorogenic Suzuki coupling of IU-labeled... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Synthesis of rhodamines from fluoresceins using Pd-catalyzed C-N cross-coupling. National Institutes of Health. Available at: [Link]

  • Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]

  • Design principles for activatable fluorescence probes. (A) Design... - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. ACS Publications. Available at: [Link]

  • A multi-functional fluorescent scaffold as a multi-colour probe: design and application in targeted cell imaging. RSC Publishing. Available at: [Link]

  • Click-reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes With No or Reduced Homocoupling. PubMed. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Rational Structure-Based Design of Fluorescent Probes for Amyloid Folds. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

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Scalable synthesis methods for 2-Amino-5-iodobenzamide for industrial research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Industrial Research

Topic: Scalable Synthesis Methods for 2-Amino-5-iodobenzamide

Abstract

This compound is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2] The growing clinical and commercial importance of these therapies necessitates the development of robust, scalable, and economically viable synthetic routes for their key building blocks. This application note provides detailed protocols and scientific rationale for two distinct, industrially applicable methods for the synthesis of this compound, designed for researchers and process chemists in the pharmaceutical industry. The methods discussed are (A) a two-step synthesis via iodination of 2-aminobenzoic acid followed by amidation, and (B) a streamlined synthesis utilizing isatoic anhydride.

Introduction: The Strategic Importance of this compound

The 2-aminobenzamide scaffold is a well-established pharmacophore that effectively mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the active site of the PARP enzyme.[3] The iodine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of additional molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira).[3] This strategic functionalization is central to the development of potent and selective PARP inhibitors like Olaparib and Rucaparib, which have transformed the treatment landscape for cancers with specific DNA repair deficiencies.[1][4][5]

Given its role, the synthesis of this compound must be efficient, high-yielding, and amenable to large-scale production with stringent impurity control. This guide focuses on scalable pathways that prioritize process safety, atom economy, and the use of readily available commercial reagents.

Overview of Synthetic Strategies

Two primary retrosynthetic pathways are considered for their scalability and efficiency. The choice between them may depend on raw material costs, available equipment, and specific quality requirements.

G cluster_A Method A: Two-Step Pathway cluster_B Method B: Isatoic Anhydride Pathway product This compound A1 2-Amino-5-iodobenzoic Acid product->A1 Retrosynthesis B1 Isatoic Anhydride product->B1 Amination & Iodination A2 2-Aminobenzoic Acid A1->A2 Amidation

Caption: High-level retrosynthetic analysis for this compound.

Protocol 1: Two-Step Synthesis from 2-Aminobenzoic Acid

This classic and robust method involves the regioselective iodination of 2-aminobenzoic acid, followed by the conversion of the resulting carboxylic acid to the primary amide.

Workflow Diagram

G start 2-Aminobenzoic Acid step1 Step 1: Iodination (I₂, H₂O₂, Acetic Acid) start->step1 intermediate 2-Amino-5-iodobenzoic Acid step1->intermediate step2 Step 2: Amidation (SOCl₂, then NH₄OH) intermediate->step2 product This compound step2->product

Caption: Workflow for the two-step synthesis from 2-aminobenzoic acid.

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

This procedure utilizes an in-situ generated electrophilic iodine species from molecular iodine and an oxidizing agent, a method proven to be economically advantageous and scalable.[6][7]

Materials:

  • 2-Aminobenzoic Acid

  • Molecular Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Deionized Water

Protocol:

  • Vessel Setup: To a suitable glass-lined reactor equipped with mechanical stirring, a dropping funnel, and a temperature probe, charge 2-aminobenzoic acid (1.0 eq) and glacial acetic acid (approx. 7-10 volumes).[6]

  • Reagent Addition: Stir the mixture to form a suspension. Add molecular iodine (0.5 eq) to the vessel.[6]

  • Oxidant Introduction: While maintaining the temperature at 20-25°C, add 30% hydrogen peroxide (1.0-2.0 eq, relative to I₂) dropwise over 1-2 hours.[6] The molar ratio of H₂O₂ to I₂ is critical; a ratio between 1 and 4 is optimal to prevent side reactions while ensuring high conversion.[7]

  • Reaction: Stir the reaction mixture at room temperature for 5-7 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[8]

  • Precipitation & Isolation: Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing deionized water (approx. 5-8 volumes relative to the acetic acid volume).[6] The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash the cake thoroughly with deionized water to remove residual acetic acid and salts.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight. The expected yield is typically high for this step.

Step 2: Amidation of 2-Amino-5-iodobenzoic Acid

This step converts the carboxylic acid to the final benzamide product via an acid chloride intermediate. This is a standard, high-yielding transformation.[9]

Materials:

  • 2-Amino-5-iodobenzoic Acid

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous Ammonia (28-30%)

  • N,N-Dimethylformamide (DMF, catalytic)

Protocol:

  • Acid Chloride Formation: In a dry reactor under an inert atmosphere (e.g., nitrogen), suspend 2-amino-5-iodobenzoic acid (1.0 eq) in an anhydrous solvent like DCM or THF (10 volumes). Add a catalytic amount of DMF.

  • Reagent Addition: Cool the suspension to 0-5°C in an ice bath. Add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the conversion to the acid chloride is complete (typically 2-4 hours, monitored by IR or quenching a sample for HPLC analysis).

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride residue in a fresh portion of DCM or THF. In a separate vessel, cool an excess of aqueous ammonia solution to 0-5°C.

  • Quenching: Add the acid chloride solution slowly to the cold, vigorously stirred ammonia solution. A precipitate of the product will form.

  • Isolation: Stir for 1-2 hours, then filter the solid product. Wash the filter cake with cold water and then with a minimal amount of cold DCM to remove impurities.

  • Drying: Dry the final product, this compound, under vacuum at 50-60°C.

Protocol 2: Streamlined Synthesis from Isatoic Anhydride

Isatoic anhydride is an excellent starting material for producing 2-aminobenzamides, as its reaction with a nucleophile (like ammonia) proceeds with the loss of CO₂, making it highly atom-economical.[10][11][12] This can be combined with an iodination step for a more streamlined process.

Materials:

  • Isatoic Anhydride

  • Aqueous Ammonia (28-30%)

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Protocol:

  • Ring Opening/Amidation: In a suitable reactor, suspend isatoic anhydride (1.0 eq) in DMF or acetonitrile (5-8 volumes).

  • Nucleophile Addition: Add aqueous ammonia (2.0-3.0 eq) dropwise to the suspension. The reaction is often accompanied by effervescence (CO₂ evolution) and a slight exotherm. Stir at room temperature for 1-2 hours until the isatoic anhydride is fully consumed, forming 2-aminobenzamide in situ.

  • Iodination: To the resulting solution of 2-aminobenzamide, add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise.[13]

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by HPLC for the formation of the product and consumption of the 2-aminobenzamide intermediate.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water. The product will precipitate.

  • Purification: Stir the slurry for 30-60 minutes, then filter the solid. Wash the filter cake extensively with water to remove DMF and succinimide byproducts, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.[9]

  • Drying: Dry the purified this compound under vacuum at 50-60°C. Microwave-assisted protocols may significantly accelerate this process.[13]

Data Summary and Comparison

ParameterMethod A (Two-Step)Method B (Isatoic Anhydride)Rationale & Comments
Starting Material 2-Aminobenzoic AcidIsatoic AnhydrideBoth are commercially available bulk chemicals. Cost analysis is recommended.
Key Reagents I₂, H₂O₂, SOCl₂, NH₄OHNH₄OH, NISMethod A uses corrosive SOCl₂. Method B uses NIS, which is more expensive but milder.
Number of Steps 2 distinct operations1-pot streamlined processMethod B offers better process economy by reducing isolation steps.
Typical Overall Yield 75-85%70-80%Yields are comparable and depend heavily on optimization of each step.
Key Byproducts Inorganic salts, SO₂Succinimide, residual DMFByproduct removal in Method B (succinimide) is straightforward via aqueous washes.
Scalability Well-established, robustExcellent, highly atom-economicalBoth methods are highly scalable. Method B is more "green" due to CO₂ being the only byproduct of the amidation.

Safety and Handling

  • Iodinating Agents: Iodine (I₂), N-Iodosuccinimide (NIS), and thionyl chloride (SOCl₂) are corrosive and toxic.[8] All manipulations must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Oxidizing Agents: Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with organic materials and metals.

  • Solvents: Handle flammable and volatile organic solvents (DCM, THF, DMF) with care, avoiding sources of ignition.

  • Exothermic Reactions: The addition of thionyl chloride and the quenching of the acid chloride with ammonia can be exothermic. Ensure adequate cooling and slow, controlled addition rates.

Quality Control and Characterization

The identity and purity of the final this compound product should be rigorously confirmed using a suite of analytical techniques before use in downstream cGMP processes.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight (262.05 g/mol ).[3]

  • High-Performance Liquid Chromatography (HPLC): To determine purity (typically >99% is required for pharmaceutical intermediates).

  • Infrared Spectroscopy (IR): To identify characteristic functional groups (amine N-H stretches, amide C=O stretch).

  • Melting Point: To assess purity (literature values can be used as a reference).[3]

References

  • Benchchem. Optimizing the reaction conditions for 2-Amino-3,5-diiodobenzamide synthesis.
  • National Institutes of Health (PMC). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
  • EvitaChem. Buy 2-Amino-3-iodobenzamide (EVT-8634482) | 437998-32-8.
  • National Institutes of Health (PMC). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • Royal Society of Chemistry. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.
  • ACS Omega. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chemical Intermediates in Modern Drug Discovery: A Case Study of PARP Inhibitors.
  • Google Patents. Method for preparing 2-amino-5-iodo benzoic acid.
  • Benchchem.
  • Benchchem.
  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Google Patents. Method for producing 2-amino-5-iodobenzoic acid.
  • Benchchem. Common side reactions in the synthesis of 2-Amino-3,5-diiodobenzamide.
  • Shodhganga.
  • Chemistry of Heterocyclic Compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 2-Amino-5-iodobenzamide

Welcome to the technical support guide for the synthesis of this compound (CAS: 32658-67-6). This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring an amino group, an amide, and a strategically placed iodine atom, makes it a versatile precursor for various coupling reactions and further functionalization.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory settings. We will address the most common challenges, from reaction setup to final purification, ensuring you can achieve high purity and yield.

Overview of Synthetic Strategies

While several theoretical routes exist, the most direct and commonly employed method is the electrophilic iodination of 2-aminobenzamide. This guide will focus primarily on troubleshooting this pathway. Alternative routes, such as those starting from 2-amino-5-iodobenzoic acid or 5-iodoisatoic anhydride, are also viable but often shift the core challenge to the synthesis of the iodinated precursor.

cluster_0 Primary Synthetic Pathway cluster_1 Alternative Routes A 2-Aminobenzamide B This compound (Target Product) A->B Electrophilic Iodination C 2-Amino-5-iodobenzoic Acid C->B Amidation D 5-Iodoisatoic Anhydride D->B Ammonolysis

Caption: Common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material? A1: 2-Aminobenzamide is the most direct and widely used starting material for this synthesis. It is commercially available and relatively inexpensive.

Q2: Which iodinating agents are recommended? A2: The choice of iodinating agent is critical. Common options include:

  • Iodine monochloride (ICl): Highly reactive and effective, often providing good yields.[3][4]

  • N-Iodosuccinimide (NIS): A milder, easier-to-handle solid reagent, also effective for this transformation.[4]

  • Molecular Iodine (I₂) with an Oxidant: A mixture of I₂ and an oxidizing agent like hydrogen peroxide (H₂O₂) or iodic acid (HIO₃) can generate the electrophilic iodine species in situ. This method is often preferred for its cost-effectiveness and greener profile.[3][5][6]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-layer chromatography (TLC) is the most convenient method.[2][3] Use a mobile phase such as 50:50 ethyl acetate:hexane. The product, this compound, will be less polar than the starting 2-aminobenzamide and thus have a higher Rf value. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more precise analysis, HPLC can also be employed.

Q4: What are the primary safety concerns for this reaction? A4: Iodinating agents are corrosive, and many reactions release iodine vapors, which are toxic upon inhalation. Always perform this synthesis in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific experimental problems in a question-and-answer format, providing both the cause and the solution.

Issue: Low Yield & Incomplete Conversion

Question: My reaction has run for several hours, but TLC analysis still shows a significant amount of unreacted 2-aminobenzamide. What are the likely causes and how can I fix this?

Answer: This is a classic problem that usually points to one of three areas: reagent stoichiometry/activity, reaction temperature, or catalyst efficiency (if applicable).

  • Causality: Electrophilic iodination requires a potent electrophile ("I+"). If your iodinating agent has degraded or if the stoichiometry is insufficient, the reaction will stall. The amino group on the starting material is strongly activating, but if the conditions are too mild (e.g., low temperature), the activation energy barrier may not be overcome.

  • Recommended Actions:

    • Verify Reagent Stoichiometry: Ensure you are using at least 1.0 to 1.1 equivalents of your iodinating agent. For the I₂/oxidant system, the ratio between them is also critical.[7]

    • Check Reagent Quality: N-Iodosuccinimide can degrade over time, appearing yellowish or brown. Iodine monochloride can hydrolyze if exposed to moisture. Use fresh, high-purity reagents.

    • Increase Reaction Temperature: If running the reaction at room temperature, consider gently heating the mixture to 40-50 °C. For iodinations in acetic acid, temperatures around 50 °C are common.[5] Monitor by TLC to avoid byproduct formation at higher temperatures.

    • Extend Reaction Time: Some combinations of reagents may simply require longer reaction times. Continue monitoring every 1-2 hours until the starting material spot on the TLC plate has disappeared or is very faint.

Issue: Poor Regioselectivity & Byproduct Formation

Question: My crude product analysis (¹H NMR) shows a mixture of compounds. I suspect I've formed the 2-amino-3-iodobenzamide isomer and some di-iodinated product. How can I improve selectivity for the desired 5-iodo isomer?

Answer: This is the most common synthetic challenge. The powerful ortho-, para-directing effect of the amino group is responsible for this outcome. The 5-position is para-substituted (electronically favored), while the 3-position is ortho-substituted (also activated).

  • Causality:

    • 3-Iodo Isomer: Formation is kinetically competitive with 5-iodo formation. Sterically bulky iodinating agents may favor the less hindered 5-position.

    • 3,5-Diiodo Byproduct: This results from using an excess of the iodinating agent or from conditions that are too harsh, causing a second iodination on the still-activated mono-iodinated ring.[3][7]

  • Troubleshooting & Optimization Flowchart:

    cluster_0 Corrective Actions start Analyze Crude Product: Mixture of Isomers Detected? action1 Control Stoichiometry: Use max 1.05 eq. of iodinating agent. start->action1 Di-iodination observed action2 Lower Temperature: Run reaction at RT or below to favor para-product. start->action2 3-Iodo isomer observed action3 Change Iodinating Agent: Try a bulkier reagent like NIS. start->action3 3-Iodo isomer observed action4 Slow Reagent Addition: Add iodinating agent dropwise to avoid localized high concentrations. action1->action4 end Improved Selectivity for 5-Iodo Isomer action2->end action3->end action4->end

    Caption: Decision-making process to improve reaction selectivity.

Issue: Product Discoloration

Question: My isolated product is an off-white solid but has a distinct purple or brown tint that persists after drying. What is this, and how do I remove it?

Answer: The color is almost certainly from residual molecular iodine (I₂). This is a very common issue, especially when using I₂/oxidant systems or ICl.

  • Causality: Trace amounts of iodine can co-precipitate with your product or remain adsorbed to the crystals.

  • Recommended Action (Workup Modification):

    • After the reaction is complete, quench it by pouring it into a beaker of ice water.

    • Before filtering the precipitated solid, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise while stirring.[7]

    • Continue adding the reducing agent until the purple/brown color of the solution and solid disappears completely, leaving an off-white or pale yellow slurry.

    • Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to aid drying.

Issue: Difficult Purification

Question: I am struggling to separate the this compound from the unreacted starting material by recrystallization. Their solubilities seem too similar. What is a reliable purification strategy?

Answer: While recrystallization can work with a carefully chosen solvent system (e.g., ethanol/water), column chromatography is the most robust method for achieving high purity, especially when isomers are present.

  • Causality: The polarity difference between 2-aminobenzamide and this compound is not large, which can make separation by crystallization challenging.

  • Recommended Purification Protocol:

    • Technique: Flash column chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 20% EtOAc / 80% Hexane) and gradually increase the polarity.

    • Elution Order: The less polar this compound (product) will elute before the more polar 2-aminobenzamide (starting material). The 3-iodo isomer often has a very similar Rf to the 5-iodo product, requiring careful fractionation of the collected samples.

    • Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.

Validated Experimental Protocol

This protocol provides a reliable baseline for the synthesis via iodination with I₂ and H₂O₂.

Materials:

  • 2-Aminobenzamide

  • Molecular Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Glacial Acetic Acid

  • 10% Sodium Thiosulfate solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: To this solution, add molecular iodine (I₂) (0.55 eq). Stir for 10 minutes to allow for dissolution.

  • Initiation: Begin adding 30% hydrogen peroxide (H₂O₂) (2.0 eq relative to 2-aminobenzamide) dropwise to the stirring mixture at room temperature.[5] An exotherm may be observed; maintain the temperature below 50 °C using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 5-7 hours, or until TLC analysis indicates full consumption of the starting material.[5]

  • Workup & Quenching: Pour the reaction mixture slowly into a large beaker containing ice water (approx. 10x the volume of acetic acid used). A solid will precipitate.

  • Decolorization: Add 10% aqueous sodium thiosulfate solution dropwise until the dark color dissipates and the solid appears off-white.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual acetic acid and salts.

  • Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from an ethanol/water mixture.

Characterization Data

Confirming the identity and regiochemistry of your product is essential. Use the following table to interpret your ¹H NMR spectra. The key diagnostic is the coupling pattern of the aromatic protons.

CompoundAromatic Proton Signals (approx. δ, DMSO-d₆)Key Differentiating Feature
2-Aminobenzamide (Starting Material)δ 7.5-7.7 (d), 7.1-7.3 (t), 6.7-6.9 (d), 6.5-6.7 (t)Four distinct aromatic signals in a complex pattern.
This compound (Product)δ 7.9 (d, J≈2 Hz), 7.6 (dd, J≈8.5, 2 Hz), 6.6 (d, J≈8.5 Hz)Three aromatic signals. A doublet with small coupling (H-6), a doublet of doublets (H-4), and a doublet with large coupling (H-3).
2-Amino-3-iodobenzamide (Isomer)δ 7.6 (dd, J≈8, 1.5 Hz), 7.4 (dd, J≈8, 1.5 Hz), 6.8 (t, J≈8 Hz)Three aromatic signals. Two doublet of doublets and one triplet.
2-Amino-3,5-diiodobenzamide (Byproduct)δ 8.0 (d, J≈2.5 Hz), 7.8 (d, J≈2.5 Hz)Two aromatic signals, both appearing as doublets with small meta-coupling.

References

  • BenchChem. (2025). Optimizing the reaction conditions for 2-Amino-3,5-diiodobenzamide synthesis.
  • CymitQuimica. (n.d.). CAS 32658-67-6: this compound.
  • EvitaChem. (n.d.). Buy 2-Amino-3-iodobenzamide (EVT-8634482) | 437998-32-8.
  • BenchChem. (2025).
  • PubChem. (n.d.). Benzamide, 2-amino-5-iodo-.
  • Google Patents. (2007). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Amino-3,5-diiodobenzamide.

Sources

How to improve the yield of 2-Amino-5-iodobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Improving the Yield of 2-Amino-5-iodobenzamide Synthesis Technical Support Center

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide actionable strategies to optimize your reaction yields and purity. Our focus is on providing a self-validating system of protocols grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring an amino group, an amide, and a strategically placed iodine atom, makes it a versatile precursor for constructing more complex molecules, including those with potential therapeutic applications. The iodine atom, in particular, serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse functionalities.[2] However, achieving a high yield of this compound can be challenging due to potential side reactions and purification difficulties. This guide provides a comprehensive framework for maximizing your success.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address the specific issues you may encounter during the synthesis. We diagnose the potential causes and provide validated solutions.

Issue 1: Low or No Product Yield

A low yield is the most common frustration in synthesis. The root cause can typically be traced to one of three areas: incomplete reaction, degradation of materials, or loss during workup.

  • Potential Cause A: Incomplete Iodination The electrophilic iodination of the activated aromatic ring is the key step. If this step is inefficient, all subsequent yields will suffer.

    • Suggested Solution:

      • Re-evaluate Your Iodinating Agent: The choice of reagent is critical. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), which generates the electrophilic iodine species in situ.[3][4][5][6] Alternative reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl), which are potent but can be more aggressive and require careful handling.[3][7]

      • Optimize Stoichiometry: Ensure the correct molar ratio of your iodinating agent to the starting material (e.g., 2-aminobenzoic acid). A common starting point is using a slight excess of the iodinating agent to drive the reaction to completion. However, a large excess can lead to side reactions.[8] A molar ratio of hydrogen peroxide to molecular iodine between 1 and 4 is often recommended to avoid side reactions that can decrease the yield.[5]

      • Adjust Reaction Conditions: Monitor the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2][3][9] If the reaction is sluggish, gentle heating (e.g., 50°C) can increase the rate, particularly when using the I₂/H₂O₂ system in acetic acid.[4][5]

  • Potential Cause B: Inefficient Amidation If your route involves the synthesis of 2-amino-5-iodobenzoic acid first, its conversion to the corresponding benzamide is a critical second step.

    • Suggested Solution:

      • Activate the Carboxylic Acid: The carboxylic acid must be converted to a more reactive species. A standard method is to treat it with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.[2][9] This step must be performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[9]

      • Ensure an Adequate Ammonia Source: The acyl chloride should then be reacted with a source of ammonia. Cold aqueous ammonia is commonly used.[2][9] Using an excess of ammonia helps to ensure complete conversion and neutralizes the HCl byproduct.

  • Potential Cause C: Degradation and Side Reactions The starting materials and product contain an electron-rich aromatic ring with an amino group, making them susceptible to oxidation and other side reactions.[8]

    • Suggested Solution:

      • Use an Inert Atmosphere: To prevent oxidation of the amino group, especially if the reaction requires heating, perform the synthesis under an inert atmosphere of nitrogen or argon.[8]

      • Control Oxidant Addition: When using an oxidizing agent like H₂O₂, add it dropwise to the reaction mixture to maintain control over the reaction rate and temperature.[4][5]

Issue 2: Product is Impure or Discolored

Impurities can complicate purification and affect the utility of your final product.

  • Potential Cause A: Presence of Isomeric or Mono-iodinated Impurities The directing effects of the amino and carboxyl/amide groups strongly favor iodination at the 5-position (para to the amino group). However, small amounts of other isomers (like the 3-iodo derivative) or incompletely reacted mono-iodinated starting material can form.[4]

    • Suggested Solution:

      • Confirm Stoichiometry and Reaction Time: Insufficient iodinating agent or premature termination of the reaction is the most likely cause of mono-iodinated impurities.[8] Use TLC/HPLC to monitor the reaction to completion.

      • Optimize Purification: If isomers are present, careful purification is necessary. Recrystallization is often effective.[9] If this fails, column chromatography on silica gel is a reliable alternative.[2][9]

  • Potential Cause B: Dark Product Color A dark brown or purple hue in the crude product is typically due to residual molecular iodine.[6]

    • Suggested Solution: During the workup, wash the crude product with a dilute aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[8] This will quench any remaining iodine and should result in a much lighter, off-white solid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound? A1: The most commonly cited and robust method begins with the direct iodination of 2-aminobenzoic acid using molecular iodine and an oxidizing agent (like hydrogen peroxide) in a solvent like acetic acid.[4][5][6] This produces 2-amino-5-iodobenzoic acid, which is then converted to the target amide. This route avoids the need to handle more hazardous reagents like iodine chloride and benefits from readily available starting materials.

Q2: How can I best monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[2][3][9] Spot the reaction mixture alongside your starting material on a silica plate and elute with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The consumption of the starting material and the appearance of a new, typically lower Rf, product spot indicates the reaction is progressing. HPLC provides a more quantitative analysis of conversion.[2][3]

Q3: What are the most critical safety precautions for this synthesis? A3: Safety is paramount.

  • Handle Iodinating Agents with Care: Iodinating agents are corrosive and can cause severe burns. Always handle them in a well-ventilated fume hood.[3]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and safety goggles.

  • Beware of Iodine Vapors: Heating reactions involving iodine will produce iodine vapors, which are harmful if inhaled. Ensure efficient ventilation.[3]

  • Quenching: Be cautious when quenching the reaction, especially if you have used reagents like thionyl chloride, which reacts violently with water.

Q4: Is the Sandmeyer reaction a viable alternative? A4: The Sandmeyer reaction, which involves the conversion of an aryl amine to a diazonium salt followed by displacement with iodide, is a classic method for synthesizing aryl iodides.[10][11][12] While it is mechanistically possible to devise a route to this compound using this reaction (for example, starting from 2,5-diaminobenzoic acid), it is generally more complex and involves unstable diazonium salt intermediates.[10][13] For this specific target molecule, direct electrophilic iodination is a more straightforward and commonly employed strategy.

Data Summary and Protocols

Troubleshooting Synopsis
IssuePotential CauseRecommended Action
Low Yield Incomplete iodinationOptimize stoichiometry of iodinating agent; increase reaction time/temperature; monitor via TLC/HPLC.[8]
Inefficient amidationUse anhydrous conditions for acyl chloride formation; use an excess of cold aqueous ammonia.[2][9]
Material degradationPerform the reaction under an inert (N₂/Ar) atmosphere.[8]
Impure Product Mono-iodinated impuritiesIncrease the amount of iodinating agent and/or reaction time.[8]
Product discolorationWash the crude product with an aqueous solution of sodium thiosulfate during workup.[6][8]
Purification Issues Co-eluting impuritiesIf recrystallization is ineffective, utilize column chromatography on silica gel.[2][9]
Detailed Experimental Protocol: A High-Yield Approach

This protocol is synthesized from established methodologies for the iodination of 2-aminobenzoic acid and subsequent amidation.[2][4][5]

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagents: Add molecular iodine (I₂) (0.5 eq) to the mixture.

  • Reaction: While stirring, add 30% hydrogen peroxide (H₂O₂) (2.0 eq) dropwise to the mixture. A slight exotherm may be observed.

  • Heating & Monitoring: Heat the reaction mixture to 50°C and stir for 3-5 hours.[4][5] Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a wash with a cold, dilute solution of sodium thiosulfate to remove excess iodine, and then again with water.

  • Drying: Dry the resulting off-white solid under vacuum. This is your 2-amino-5-iodobenzoic acid.

Step 2: Synthesis of this compound

  • Acyl Chloride Formation: In a fume hood, suspend the 2-amino-5-iodobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (a significant excess, e.g., 5-10 eq). Add a catalytic amount of dimethylformamide (DMF).

  • Reaction: Gently reflux the mixture for 1-2 hours, or until the solid has dissolved and gas evolution ceases.

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure. This must be done carefully.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.[9] Cool this solution in an ice bath.

  • Ammonia Addition: Slowly add the acyl chloride solution dropwise to a vigorously stirred, ice-cold, concentrated solution of aqueous ammonia (e.g., 5-10 equivalents).

  • Isolation & Purification: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the crude this compound. Purify the product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography.[2][9]

Visualizations: Workflow and Logic Diagrams

To further clarify the process, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Amidation A 2-Aminobenzoic Acid B 2-Amino-5-iodobenzoic Acid A->B  I₂, H₂O₂,  Acetic Acid, 50°C C This compound B->C  1. SOCl₂, cat. DMF  2. aq. NH₃

Caption: Synthetic pathway for this compound.

Troubleshooting Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC/HPLC Start->CheckTLC IsSM Is starting material (SM) present? CheckTLC->IsSM OptimizeReaction Action: • Increase reaction time/temp • Check reagent stoichiometry IsSM->OptimizeReaction Yes OptimizeWorkup Action: • Review extraction/precipitation • Check for product solubility losses IsSM->OptimizeWorkup No Result Improved Yield OptimizeReaction->Result OptimizeWorkup->Result

Caption: Decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025). Optimizing the reaction conditions for 2-Amino-3,5-diiodobenzamide synthesis. BenchChem Technical Support.
  • EvitaChem. (n.d.). 2-Amino-3-iodobenzamide. EvitaChem Product Page.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Iodobenzamide. BenchChem Technical Support.
  • NROChemistry. (n.d.). Sandmeyer Reaction. NROChemistry.
  • BenchChem. (2025).
  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Amino-3,5-diiodobenzamide. BenchChem Technical Support.
  • CymitQuimica. (n.d.). CAS 32658-67-6: this compound. CymitQuimica.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
  • Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.

Sources

Technical Support Center: Purification of Crude 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude 2-Amino-5-iodobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is grounded in established chemical principles to ensure you can confidently achieve the desired purity for your downstream applications.

Introduction to this compound and the Importance of Purity

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the generation of difficult-to-separate, structurally related byproducts in the final active pharmaceutical ingredient (API). This guide will equip you with the knowledge to effectively purify this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude material is largely dependent on the synthetic route employed. A common method for synthesizing this compound is the direct iodination of 2-aminobenzamide. Based on this, the most probable impurities include:

  • Unreacted 2-aminobenzamide: Incomplete iodination will leave starting material in your crude product.

  • Regioisomers: While the 5-iodo isomer is the major product due to the directing effects of the amino and amide groups, small amounts of other isomers, such as 2-amino-3-iodobenzamide, may form.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodinated benzamides.

  • Residual iodine: A persistent yellow or brown discoloration in your crude product often indicates the presence of residual elemental iodine from the reaction.[1]

  • Inorganic salts: Depending on the workup procedure, inorganic salts may be present.

Q2: What are the recommended first steps for characterizing my crude material?

A2: Before attempting a large-scale purification, it is crucial to characterize your crude product. We recommend the following:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly assessing the complexity of your crude mixture.[2] It can help you identify the number of components and select a suitable solvent system for column chromatography.

  • Melting Point: A broad and depressed melting point range compared to the literature value for pure this compound is a good indicator of the presence of impurities.

  • Proton NMR (¹H NMR): If available, a ¹H NMR spectrum of the crude material can provide significant insight into the nature and approximate quantity of the major impurities.

Q3: Which purification technique is generally preferred for this compound?

A3: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the impurity profile and the desired scale of purification.

  • Recrystallization is often the most efficient method for removing small amounts of impurities and is readily scalable. It is particularly effective if the impurities have significantly different solubilities from the desired product in the chosen solvent.[3]

  • Column Chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the product.[4]

Troubleshooting Guide: Recrystallization

Issue 1: My product "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or the solution being cooled too rapidly.

  • Solutions:

    • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow cooling: Allow the flask to cool to room temperature slowly on a benchtop. Insulating the flask can further slow the cooling rate. Do not immediately place it in an ice bath.[3]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates a rough surface that can initiate crystal nucleation.

    • Seed crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystal growth.[5]

Issue 2: The recrystallized product is still colored (yellow/brown).

  • Causality: This is often due to the presence of residual iodine or other colored, highly conjugated impurities that co-crystallize with your product.

  • Solutions:

    • Charcoal Treatment: After dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal.[3] Boil the solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Sodium Thiosulfate Wash: If residual iodine is suspected, washing an organic solution of the crude product with an aqueous solution of sodium thiosulfate before crystallization can be effective.[1]

Issue 3: Poor recovery of the purified product.

  • Causality: This can result from using too much recrystallization solvent, incomplete crystallization, or loss of product during filtration.

  • Solutions:

    • Minimize solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]

    • Thorough cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

    • Wash with ice-cold solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.[3]

    • Second crop of crystals: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

Purification Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on established methods for purifying structurally similar benzamides.[3][7] Ethanol is a good starting point due to the moderate polarity of this compound.[8]

Materials:

  • Crude this compound

  • Ethanol (or Acetonitrile)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (e.g., ethanol) to boiling. Add the hot solvent to the crude material in small portions with swirling and gentle heating until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and heat the mixture at boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Data Summary Table for Solvent Selection:

Solvent SystemSuitability for this compoundRationale
EthanolGood starting pointThe polar protic nature of ethanol is well-suited for the amino and amide functional groups.
AcetonitrileA good alternativeA polar aprotic solvent that can offer different selectivity for impurities.[7]
Ethanol/WaterPotentially useful two-solvent systemIf the compound is too soluble in pure ethanol, adding water (an anti-solvent) can induce crystallization.[9]
Ethyl Acetate/HexaneLess likely to be idealWhile common for many organic compounds, the polarity may not be optimal for this specific molecule.
Protocol 2: Column Chromatography of this compound

This protocol is a general guideline for purifying polar aromatic compounds on silica gel.[4][10]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to separate the components of your crude mixture. A good starting mobile phase is 30-50% ethyl acetate in hexane. The ideal Rf for the product is between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the less polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Diagram of Purification Workflow:

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity Column Column Chromatography Decision->Column Low Purity / Multiple Components Pure Pure Product Recrystallization->Pure Column->Pure Impure Significant Impurities Present MinorImp Minor Impurities Present TroubleshootingLogic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Problem Purification Issue OilingOut Product Oils Out Problem->OilingOut PoorRecovery Poor Recovery Problem->PoorRecovery ColoredProduct Colored Product Problem->ColoredProduct NoElution Compound Stuck on Column Problem->NoElution PoorSep Poor Separation Problem->PoorSep Sol1 Slow Cooling / Add More Solvent OilingOut->Sol1 Sol2 Use Minimum Solvent / Cool Thoroughly PoorRecovery->Sol2 Sol3 Use Activated Charcoal ColoredProduct->Sol3 Sol4 Increase Mobile Phase Polarity NoElution->Sol4 Sol5 Change Solvent System / Use Shallow Gradient PoorSep->Sol5

Sources

Optimizing reaction conditions for coupling reactions involving 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-Amino-5-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. The presence of both an amino and a benzamide functionality on the aryl iodide substrate introduces specific challenges and opportunities that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges with this compound stem from the electronic nature and coordinating ability of the amino and amide groups. The electron-donating amino group can increase the electron density of the aromatic ring, which can sometimes slow down the oxidative addition step of the catalytic cycle. More significantly, both the amino and amide functionalities can act as coordinating ligands to the palladium center, potentially leading to catalyst inhibition or the formation of inactive catalyst species. Careful selection of ligands, bases, and solvents is crucial to mitigate these effects.

Q2: How do I select the appropriate palladium catalyst and ligand for my specific coupling reaction with this compound?

A2: The choice of catalyst and ligand is highly dependent on the specific coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) and the coupling partner. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective, particularly when coupling with aryl chlorides, which are generally less reactive.[1] For Buchwald-Hartwig aminations, ligands like BrettPhos are often a good starting point for primary amines, while RuPhos can be effective for secondary amines.[2] In Sonogashira couplings, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often used, but copper-free conditions are increasingly preferred to avoid the formation of alkyne homocoupling byproducts.[3][4]

Q3: What are the most common side reactions observed with this compound, and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can often be minimized by ensuring strictly anaerobic conditions, as oxygen can promote these side reactions.[5]

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton from the solvent or trace water. Using anhydrous solvents and appropriate bases can help to reduce this.

  • Hydrodehalogenation: The iodo group is replaced by a hydrogen atom. This can be influenced by the choice of base and ligand. Screening different bases or lowering the reaction temperature may be beneficial.[6]

  • Catalyst Deactivation: Formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by high temperatures, incorrect solvent choice, or the presence of impurities.

Troubleshooting Guides

Issue 1: Low to No Product Yield

My cross-coupling reaction with this compound is showing very low or no conversion. What should I investigate first?

When faced with a low or non-existent yield, a systematic approach to troubleshooting is essential. The following flowchart provides a logical progression for diagnosing the issue.

Troubleshooting_Workflow start Low/No Yield Observed reagent_quality Check Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->reagent_quality inert_atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagent_quality->inert_atmosphere Reagents OK catalyst_activity Assess Catalyst/Ligand Activity (Freshness, Pre-catalyst Choice) inert_atmosphere->catalyst_activity Atmosphere OK reaction_parameters Re-evaluate Reaction Parameters (Temperature, Concentration, Time) catalyst_activity->reaction_parameters Catalyst OK ligand_base_screen Perform Ligand/Base Screen reaction_parameters->ligand_base_screen No Improvement optimization Optimize Reaction Conditions ligand_base_screen->optimization Hit Identified

Caption: A step-by-step workflow for troubleshooting low-yield coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • This compound: Ensure the purity of your starting material. Impurities can poison the catalyst.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time. For Sonogashira reactions, ensure the terminal alkyne is of high purity.

    • Solvents and Bases: Use anhydrous solvents and ensure bases are properly stored to prevent hydration. Moisture can significantly impact the reaction outcome.

  • Inert Atmosphere:

    • Palladium(0) catalysts are sensitive to oxygen.[7] Ensure your reaction vessel has been thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Ligand Activity:

    • Palladium Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction may be inefficient under certain conditions. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more advanced precatalyst (e.g., a Buchwald palladacycle) that generates the active catalyst more reliably.[2]

    • Ligand Choice: The amino and amide groups of your substrate can coordinate to the palladium. A bulky, electron-rich ligand can help to prevent this and stabilize the active catalytic species.

Issue 2: Formation of Significant Side Products

I am observing significant amounts of byproducts in my reaction mixture. How can I improve the selectivity?

  • Homocoupling of Boronic Acids (Suzuki): This is often promoted by the presence of oxygen. Rigorous degassing is crucial. Using a slight excess of the this compound can sometimes suppress this side reaction.

  • Glaser Coupling of Alkynes (Sonogashira): This is a copper-catalyzed homocoupling of terminal alkynes. Switching to a copper-free Sonogashira protocol is the most effective way to eliminate this byproduct.[3][4]

  • Hydrodehalogenation: The replacement of the iodo group with a hydrogen atom can be a competing pathway. This can be influenced by the choice of base and solvent. A screen of different bases (e.g., carbonates vs. phosphates) and solvents may be necessary. Sometimes, lowering the reaction temperature can also disfavor this side reaction.

Optimized Protocols and Data

The following tables provide starting points for optimizing Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. These conditions are based on general principles for coupling with functionalized aryl iodides and should be further optimized for each specific substrate combination.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd(OAc)₂ (2-5 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)Buchwald precatalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) catalyst.[2]
Ligand XPhos, SPhos, or RuPhos (1.1-1.5 eq. relative to Pd)Bulky, electron-rich ligands are generally effective for coupling with aryl iodides and can help to overcome potential catalyst inhibition by the amino and amide groups.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)The choice of base is critical and can depend on the boronic acid used. K₃PO₄ is often effective for challenging couplings.[6]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThe addition of water helps to dissolve the inorganic base and can facilitate the transmetalation step.[8]
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the boronic acid.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)Precatalysts are generally preferred for their reliability.[2]
Ligand BrettPhos (for primary amines), RuPhos (for secondary amines) (1.1-1.5 eq. relative to Pd)The choice of ligand is highly dependent on the amine nucleophile.
Base NaOtBu, KOtBu, or LHMDS (1.2-1.5 equivalents)Strong, non-nucleophilic bases are typically required. Be mindful of base-sensitive functional groups on your coupling partner.[6]
Solvent Toluene or 1,4-DioxaneThese are common solvents for Buchwald-Hartwig aminations.
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion.
Table 3: Recommended Starting Conditions for Sonogashira Coupling
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)These are standard catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%) (for traditional Sonogashira)Copper(I) iodide is the traditional co-catalyst, but can lead to Glaser coupling.[9]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents, can also be used as solvent)The amine base is required to deprotonate the terminal alkyne.
Solvent THF, DMF, or neat amineThe choice of solvent can influence the reaction rate.
Temperature Room Temperature to 80 °CThe reaction temperature depends on the reactivity of the substrates.
Copper-Free Conditions Consider using a palladium catalyst with a suitable ligand in the absence of a copper co-catalyst to avoid homocoupling.[3][10]This approach is often cleaner and can provide higher yields of the desired product.

Experimental Workflow and Mechanistic Insights

A general workflow for setting up a cross-coupling reaction is depicted below. Adherence to these steps is critical for reproducibility and success.

Experimental_Workflow setup Reaction Setup (Oven-dried glassware, stir bar) reagents Add Solids (this compound, coupling partner, base, catalyst, ligand) setup->reagents inert Establish Inert Atmosphere (Evacuate and backfill with N2/Ar 3x) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Desired Temperature (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Workup (Quench, extract, dry) reaction->workup purification Purification (Column chromatography) workup->purification

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The amino and amide groups on this compound can potentially interact with the palladium center at various stages of the catalytic cycle, which underscores the importance of using bulky ligands to shield the metal center and promote the desired bond-forming steps.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57-68. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220. [Link]

  • Reaction Chemistry & Engineering. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Norberg, O., & Kjaer, M. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12359-12366. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. DSpace@MIT. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

  • Reeves, E. K., et al. (2021). Chemodivergence between Electrophiles in Cross-Coupling Reactions. Chemistry – A European Journal, 27(7), 2353-2364. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • Organometallics. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • The Journal of Organic Chemistry. (1999, October 1). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • YouTube. (2024, March 29). Advanced Organic Chemistry: Traditional Cross Coupling Reactions. [Link]

  • National Institutes of Health. (2022, November 29). What is a Cross-Coupling? An Argument for a Universal Definition. [Link]

  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

  • National Institutes of Health. (2012, May 2). Sonogashira–Hagihara reactions of halogenated glycals. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 2). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide. [Link]

  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • National Institutes of Health. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • PubMed. (2008, November 18). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemical Reviews. (2007, October 24). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. [Link]

  • Domainex. (2024, June 11). Aminative Suzuki-Miyaura Coupling. [Link]

  • Chemical Reviews. (2010, January 13). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]

  • Korea University Pure. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

  • National Institutes of Health. (2020, October 1). Advances in Cross-Coupling Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving this versatile chemical intermediate. The following question-and-answer section addresses common issues encountered during synthesis, purification, and characterization, with a focus on explaining the underlying chemical principles to empower you to resolve experimental challenges.

I. Physicochemical Properties and Handling

Before delving into specific experimental issues, a clear understanding of the physicochemical properties of this compound is crucial for its proper handling and use.

PropertyValueSource
Molecular Formula C₇H₇IN₂O[1][2][3]
Molecular Weight 262.05 g/mol [2][3]
Appearance Typically a solid at room temperature[1]
Boiling Point 327.4ºC at 760 mmHg[2]
Flash Point 151.8ºC[2]
Density 1.977 g/cm³[2]
Storage 2-8°C, protect from light[2][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Solubility and Reagent Preparation

Question 1: I'm having trouble dissolving this compound for my reaction. What are the recommended solvents?

Answer: this compound generally exhibits moderate solubility in polar organic solvents.[1] The presence of the amino (-NH₂) and amide (-C(=O)NH₂) groups allows for hydrogen bonding, contributing to its solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and warm alcohols. However, it has limited solubility in nonpolar solvents and water.

Troubleshooting Steps:

  • Solvent Selection: For reactions, DMF and DMSO are common choices. For purification by recrystallization, a mixed solvent system, such as ethanol/water or methanol/water, may be effective.

  • Gentle Heating: Gently warming the solvent can significantly improve the solubility of this compound. However, be cautious of potential degradation at high temperatures, especially in the presence of reactive reagents.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • Fresh Solvent: Ensure your solvents are anhydrous, as the presence of water can lead to unwanted side reactions, such as hydrolysis of activated intermediates in coupling reactions.[5]

B. Reaction-Specific Issues: Suzuki Coupling

This compound is a common building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. The iodo-substituent provides a reactive site for these transformations.[1]

Question 2: My Suzuki coupling reaction with this compound is giving a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki coupling reactions can stem from several factors, including inefficient catalyst activity, substrate degradation, or suboptimal reaction conditions. The electron-donating amino group on this compound can influence the reactivity of the aryl iodide.

Troubleshooting Workflow for Suzuki Coupling:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Catalyst Inactivation/Low Activity Start->Catalyst Is the catalyst appropriate? Base Suboptimal Base Choice Start->Base Is the base suitable? Solvent Poor Solubility/Side Reactions Start->Solvent Is the solvent system optimal? Degradation Substrate/Product Degradation Start->Degradation Is the starting material degrading? Sol_Catalyst Action: Screen different Pd sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). Catalyst->Sol_Catalyst Degas solvents to remove O₂. Use fresh catalyst/ligand. Sol_Base Action: Try different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ can be effective in anhydrous conditions with a small amount of water. Base->Sol_Base Base strength can affect boronic acid stability and catalyst activity. Sol_Solvent Action: Use a solvent mixture like dioxane/water or DMF to improve solubility. Ensure reactants are fully dissolved. Solvent->Sol_Solvent Poor solubility can hinder reaction rates. Aqueous media can sometimes lead to ester cleavage if present. Sol_Degradation Action: Lower reaction temperature. Protect from light. Use a more stable boronic ester (e.g., pinacol ester). Degradation->Sol_Degradation Deiodination or protodeboronation of the coupling partner can occur.

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Optimization Strategies:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. For electron-rich aryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the oxidative addition step.[6][7]

  • Base Selection: The base plays a crucial role in the transmetalation step. While aqueous potassium carbonate is common, for sensitive substrates, anhydrous conditions with a base like potassium phosphate may be beneficial.[8]

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and side reactions like deiodination.[9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphine ligands and the palladium catalyst.[7]

C. Reaction-Specific Issues: Amide Bond Formation

The amide group of this compound can be synthesized from the corresponding carboxylic acid, 2-Amino-5-iodobenzoic acid.

Question 3: I am attempting to synthesize this compound from 2-Amino-5-iodobenzoic acid, but the amide coupling reaction is inefficient. What should I consider?

Answer: Amide bond formation from a carboxylic acid and an amine source (like ammonia) requires the activation of the carboxylic acid.[10] Inefficiency in this step is a common reason for low yields.[5] The presence of the free amino group on the starting material can also complicate the reaction.

Troubleshooting Amide Coupling:

  • Choice of Coupling Reagent:

    • Carbodiimides (e.g., EDC, DCC): These are common coupling reagents. However, they can sometimes lead to side reactions. The addition of additives like HOBt or OxymaPure can improve efficiency and reduce side reactions.[5]

    • Phosphonium/Uronium Salts (e.g., PyBOP, HATU): These reagents are generally more reactive and can be effective for less reactive amines or sterically hindered carboxylic acids.[5]

  • Acid Chloride Formation: A two-step approach involving the initial conversion of the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine source is a robust method.[10] Ensure complete conversion to the acid chloride before adding the amine to avoid side reactions.

  • Protecting Group Strategy: The free amino group on 2-Amino-5-iodobenzoic acid could potentially react. While self-condensation is less likely due to the electronic nature of the aromatic amine, in certain complex syntheses, protection of the amino group (e.g., as a Boc or Cbz derivative) might be necessary.

  • Reaction Conditions:

    • Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material.[5] Use anhydrous solvents and reagents.

    • Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.[5]

Amide_Coupling_Workflow Start Start: 2-Amino-5-iodobenzoic Acid + Amine Source Activation Carboxylic Acid Activation Start->Activation Method1 Method 1: Coupling Reagents (e.g., EDC/HOBt, HATU) Activation->Method1 Method2 Method 2: Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) Activation->Method2 Reaction Reaction with Amine Method1->Reaction Method2->Reaction Product Product: this compound Reaction->Product

Caption: General workflow for amide bond formation.

D. Purification and Characterization

Question 4: I am having difficulty purifying my product containing this compound. What are some effective purification techniques?

Answer: The choice of purification method depends on the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol), with the addition of a co-solvent in which the compound is less soluble (e.g., water) to induce crystallization.

  • Flash Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The polarity of the eluent can be fine-tuned to achieve good separation.

  • Acid-Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction using a dilute acid or base wash can help remove them before further purification.

Question 5: What are the key analytical techniques to confirm the identity and purity of this compound?

Answer: A combination of spectroscopic and analytical techniques should be used.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the protons on the benzene ring. The chemical shifts of the amino and amide protons can also be observed.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. You should observe the molecular ion peak corresponding to the mass of this compound (m/z = 262.05).

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your compound. A reversed-phase column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide.

E. Stability and Storage

Question 6: How should I properly store this compound to prevent degradation?

Answer: Proper storage is crucial to maintain the integrity of this compound.

Storage Recommendations:

  • Temperature: Store the compound at 2-8°C.[2]

  • Light: Protect the compound from light, as iodo-substituted aromatic compounds can be light-sensitive, potentially leading to deiodination.[4][9] Storing in an amber vial or in a dark place is recommended.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent potential oxidation of the amino group.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which could affect reactivity in subsequent experiments.

III. Safety Precautions

Question 7: What are the main safety hazards associated with this compound?

Answer: According to safety data sheets, this compound can cause serious eye irritation and may cause respiratory irritation.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Exposure: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

This guide provides a starting point for troubleshooting common issues in experiments involving this compound. Remember that careful planning, optimization of reaction conditions, and thorough characterization are key to successful research outcomes.

IV. References

  • Chemsrc. (n.d.). This compound | CAS#:32658-67-6. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 2-amino-5-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid. Retrieved from

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, February 5). Amide Coupling! Is it different from amide formation?. r/chemistry. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

Sources

Side reactions to avoid during the synthesis of 2-Amino-5-iodobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-iodobenzamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important scaffold. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, diagnose, and resolve common synthetic challenges. We will delve into the causality behind experimental choices, empowering you to navigate the intricacies of this synthesis with confidence and precision.

The synthesis of this compound derivatives, while seemingly straightforward, is prone to several competing side reactions that can significantly impact yield, purity, and reproducibility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Section 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses the most common challenges encountered during the synthesis, providing explanations and preventative strategies.

Q1: I'm observing poly-iodinated products in my reaction mixture. How can I improve selectivity for mono-iodination at the C5 position?

A1: This is a classic selectivity challenge. The 2-amino group is a strong activating, ortho-, para-director, making the aromatic ring highly susceptible to electrophilic substitution. The C5 position (para to the amino group) is electronically favored. However, under overly aggressive conditions, a second iodination can occur at the C3 position (ortho to the amino group).

Causality and Prevention:

  • Control Stoichiometry: The most critical factor is the precise control of the iodinating agent. Use no more than 1.0 to 1.1 equivalents of your iodine source (e.g., Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)). A large excess of the reagent is the primary cause of over-iodination.[1]

  • Temperature Management: Electrophilic iodination is exothermic. Running the reaction at elevated temperatures increases the reaction rate indiscriminately, leading to loss of selectivity. It is crucial to maintain low temperatures (typically 0-5 °C) during the addition of the iodinating agent to manage the reaction's energy and favor the kinetically preferred mono-iodinated product.

  • Choice of Iodinating Agent: Molecular iodine (I₂) is a weak electrophile and often requires an activating agent or oxidant.[2] While effective, this can sometimes lead to side reactions. NIS and ICl are generally more reliable for this transformation, but their high reactivity necessitates careful control of reaction conditions.[3][4]

Q2: My final product is contaminated with the 3-iodo or other regioisomers. What factors control the position of iodination?

A2: Regiocontrol is dictated by the electronic and steric effects of the substituents on the aromatic ring. For a 2-aminobenzamide substrate, the powerful para-directing effect of the amino group strongly favors iodination at the C5 position. The amide group is a meta-director and deactivating, which reinforces this preference by disfavoring substitution at the C3 and C5 positions relative to its own position, but its influence is secondary to the activating amino group.

Troubleshooting and Optimization:

  • Confirm Starting Material: Ensure your starting 2-aminobenzamide is pure and correctly identified. Isomeric impurities in the starting material will carry through the reaction.

  • Solvent Effects: The choice of solvent can influence selectivity. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are common. For challenging cases, experimenting with less polar solvents like dichloromethane (DCM) may alter the solvation of the electrophile and the substrate, potentially improving regioselectivity.

  • Acidic Additives: In some iridium-catalyzed C-H activation methods for iodination, acidic additives have been shown to be crucial for achieving high selectivity and catalyst turnover.[3][5] While not a classical electrophilic substitution, this highlights that additives can play a key role in directing the reaction.

Q3: During workup or a subsequent step, my amide seems to be hydrolyzing back to the corresponding carboxylic acid. How can I prevent this?

A3: The amide bond, while relatively stable, is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[6][7] This can occur during an aqueous workup, purification, or a subsequent reaction step performed at a non-neutral pH.

Mechanism and Prevention:

  • Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9][10]

  • Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is technically base-promoted as a full equivalent of base is consumed.[7][9]

Practical Solutions:

  • Maintain Neutral pH: During aqueous workups, use washes with saturated sodium bicarbonate solution to neutralize any acid, followed by a water or brine wash to bring the pH closer to neutral. Avoid prolonged exposure to strongly acidic or basic solutions.

  • Avoid Excessive Heat: If you must heat a solution containing your this compound derivative, ensure the pH is as close to neutral as possible.

  • Purification Strategy: When performing recrystallization, choose a solvent system that does not require pH adjustment. If using chromatography, ensure the silica gel is not overly acidic and consider pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent if hydrolysis is a persistent issue.

Q4: My product is dark-colored and difficult to purify. What causes this discoloration and how can I avoid it?

A4: The primary causes of discoloration are the presence of residual iodine and the oxidation of the aromatic amino group.[1] Anilines are notoriously easy to oxidize, forming highly colored polymeric impurities.

Solutions:

  • Quench Excess Iodine: During the workup, wash the reaction mixture with a solution of a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective at quenching residual I₂ or ICl, converting them to colorless iodide salts (I⁻).[1]

  • Perform Reaction Under Inert Atmosphere: To prevent air oxidation of the sensitive amino group, conduct the reaction under an inert atmosphere of nitrogen or argon.[1] This is particularly important if the reaction requires elevated temperatures or prolonged reaction times.

  • Degas Solvents: Using solvents that have been degassed (by sparging with nitrogen or argon) can further minimize exposure to oxygen.

Q5: I'm starting from 2-aminobenzoic acid and experiencing low yields, potentially due to decarboxylation. What are the best conditions to avoid this?

A5: Decarboxylation, the loss of the carboxyl group as CO₂, is a known side reaction for certain benzoic acids, especially those with electron-donating groups (like an amino group) and when subjected to acidic conditions and heat.[11][12][13]

Causality and Prevention:

  • Mechanism: The mechanism often involves protonation of the aromatic ring, which facilitates the elimination of CO₂.[12]

  • Control pH and Temperature: Avoid strongly acidic conditions, especially at elevated temperatures. If the iodination is performed on 2-aminobenzoic acid, maintaining a controlled pH and low temperature is critical.

  • Synthetic Strategy: A more robust synthetic route often involves protecting the carboxylic acid or, more commonly, performing the amidation step before the iodination step. 2-Aminobenzamide is generally more stable to the reaction conditions than 2-aminobenzoic acid. This eliminates the possibility of decarboxylation entirely during the iodination.

Section 2: Troubleshooting Guides - Reactive Solutions

This section provides workflow-based guides to diagnose and solve specific problems during your experiment.

Troubleshooting Scenario 1: Low Yield & Complex Mixture in Iodination Step

If your TLC or LC-MS analysis after the iodination of 2-aminobenzamide shows multiple spots/peaks, including starting material, desired product, and higher molecular weight species, follow this diagnostic workflow.

G start Problem: Low Yield & Complex Mixture in Iodination check_sm Is starting material (SM) present in large amounts? start->check_sm check_poly Are there peaks/spots with higher MW / lower Rf? sm_yes YES check_sm->sm_yes sm_no NO check_sm->sm_no poly_yes YES check_poly->poly_yes poly_no NO check_poly->poly_no cause1 Cause: Incomplete Reaction - Insufficient reagent - Low temperature / short time sm_yes->cause1 sol1 Solution: 1. Verify stoichiometry (1.1 eq). 2. Increase reaction time. 3. Allow to warm slowly to RT. sm_yes->sol1 sm_no->check_poly cause1->sol1 cause2 Cause: Over-iodination - Excess iodinating agent - Reaction temp too high poly_yes->cause2 sol2 Solution: 1. Reduce agent to 1.0 eq. 2. Maintain temp at 0-5°C. 3. Add agent dropwise slowly. poly_yes->sol2 cause3 Cause: Degradation/Oxidation - Air/moisture contamination - Product discoloration observed poly_no->cause3 sol3 Solution: 1. Use inert atmosphere (N2/Ar). 2. Use anhydrous solvents. 3. Add thiosulfate wash to workup. poly_no->sol3 cause2->sol2 cause3->sol3

Caption: Diagnostic workflow for iodination issues.

Section 3: Data and Protocols

For ease of comparison and implementation, key quantitative data and detailed experimental protocols are provided below.

Table 1: Recommended Reaction Parameters for Electrophilic Iodination
ParameterRecommended ConditionRationale
Substrate 2-AminobenzamideMore stable than the corresponding acid; avoids decarboxylation.
Iodinating Agent N-Iodosuccinimide (NIS)Solid, easier to handle than ICl, generally provides good yields.
Stoichiometry 1.0 - 1.1 equivalentsMinimizes risk of poly-iodination.[1]
Solvent Acetonitrile or DMF (anhydrous)Polar aprotic, good solubility for reactants.
Temperature 0 - 5 °C (during addition)Controls exotherm, enhances selectivity.[1]
Atmosphere Nitrogen or ArgonPrevents oxidation of the amino group.[1]
Workup Quench 10% aq. Sodium ThiosulfateRemoves excess iodine and prevents product discoloration.[1]
Protocol 1: Controlled Mono-Iodination of 2-Aminobenzamide

This protocol is optimized to favor the selective formation of this compound.

Materials:

  • 2-Aminobenzamide (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Anhydrous Acetonitrile

  • 10% w/v aqueous Sodium Thiosulfate solution

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Dissolve 2-aminobenzamide (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve NIS (1.05 eq) in anhydrous acetonitrile.

  • Add the NIS solution dropwise to the stirred 2-aminobenzamide solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and 10% aqueous sodium thiosulfate. Shake until the organic layer is colorless.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.[14]

Section 4: Reaction Mechanisms Visualized

Understanding the competing reaction pathways is key to controlling the outcome.

Diagram: Desired Synthesis vs. Key Side Reactions

This diagram illustrates the desired iodination pathway versus the common pitfalls of over-iodination and amide hydrolysis.

G cluster_main Desired Synthetic Pathway cluster_side1 Side Reaction: Over-Iodination cluster_side2 Side Reaction: Hydrolysis A 2-Aminobenzamide B This compound (Desired Product) A->B + NIS (1.05 eq) 0-5 °C C 2-Amino-3,5-diiodobenzamide (Side Product) B->C + Excess NIS High Temp. D 2-Amino-5-iodobenzoic Acid (Side Product) B->D H₃O⁺ or OH⁻ Heat

Caption: Competing pathways in the synthesis.

References
  • O'Connor, C. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available at: [Link]

  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. Available at: [Link]

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863. Available at: [Link]

  • Willigen, G. G. van der, et al. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Scite.ai. Available at: [Link]

  • Bramer, T., et al. (2011). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Mphahlele, M. J. (2022). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. WordPress. Available at: [Link]

  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • Liu, W., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24018. Available at: [Link]

  • Borrell, M., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8200–8205. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activation and racemisation. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Donohue, M. D., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]

  • Borrell, M., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. National Institutes of Health. Available at: [Link]

Sources

How to address poor solubility of 2-Amino-5-iodobenzamide in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Amino-5-iodobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand that the physicochemical properties of a reagent can significantly impact reaction outcomes. A common challenge encountered with this compound is its limited solubility in many common organic solvents, which can lead to sluggish reactions, incomplete conversions, and challenges in purification.

This document provides a comprehensive collection of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome solubility-related issues. Our approach is grounded in fundamental chemical principles and supported by established laboratory techniques to ensure the integrity and success of your experiments.

Understanding the Solubility Profile of this compound

This compound is a solid at room temperature. Its molecular structure, featuring a polar amino (-NH₂) group, a hydrogen-bonding amide (-CONH₂) group, and a large, lipophilic iodo-substituted aromatic ring, results in a complex solubility profile. It exhibits moderate solubility in polar aprotic solvents but is often sparingly soluble in many other common reaction media, which can present a significant hurdle in achieving homogeneous reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most likely to be soluble?

Based on its structure, this compound is expected to have its best solubility in polar aprotic solvents that can engage in hydrogen bonding. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [2]

  • N-Methyl-2-pyrrolidone (NMP)

It is likely to have moderate to poor solubility in:

  • Alcohols (e.g., ethanol, methanol)

  • Ethers (e.g., THF, 1,4-dioxane)

  • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Aromatic hydrocarbons (e.g., toluene)

  • Water (sparingly soluble to insoluble)

Q2: My reaction with this compound is proceeding very slowly or not at all. Could this be a solubility issue?

Yes, poor solubility is a very common reason for slow or incomplete reactions. If the this compound is not fully dissolved, the reaction is taking place in a heterogeneous mixture. This severely limits the interaction between the reactants at the molecular level, leading to a drastic reduction in the reaction rate. Visually, you may observe solid material suspended in the reaction mixture even after prolonged stirring.

Q3: Is it safe to heat a suspension of this compound to improve solubility?

Heating is a standard technique to increase the solubility of a compound. However, caution is advised. When heating any reaction, especially a heterogeneous one, it is crucial to:

  • Ensure even heating and stirring to avoid bumping and localized overheating.

  • Work in a well-ventilated fume hood.

  • Be aware of the boiling points of your solvents to prevent over-pressurization, especially in sealed vessels.

  • Consider the thermal stability of all reactants, catalysts, and products. While many iodinated aromatic compounds are thermally stable, it's always best practice to start with modest temperatures and monitor for any signs of decomposition (e.g., color change).[3]

  • Always adhere to general laboratory safety protocols for handling chemicals at elevated temperatures.[4]

Q4: Can I use a co-solvent to improve the solubility of this compound?

Absolutely. Using a co-solvent system is an excellent strategy. A small amount of a strong solvent in which your compound is highly soluble (like DMF or DMSO) can be added to a bulk solvent in which it is less soluble. This can create a solvent mixture with the right balance of properties for your specific reaction, improving the solubility of your starting material without drastically changing the overall reaction conditions.[5]

Troubleshooting Guide: Addressing Poor Solubility in Reactions

This section provides a systematic approach to troubleshooting and overcoming solubility challenges with this compound.

Initial Assessment

Before modifying your reaction conditions, confirm that poor solubility is the root cause of the issue.

  • Visual Inspection: Is the this compound fully dissolved at the reaction temperature?

  • Small-Scale Solubility Test: In a separate vial, test the solubility of a small amount of this compound in your chosen reaction solvent at both room temperature and the intended reaction temperature.

Strategies for Solubility Enhancement

If poor solubility is confirmed, consider the following strategies, starting with the simplest and progressing to more advanced techniques as needed.

The choice of solvent is the most critical factor.

  • Primary Solvents: For reactions where it is compatible, consider using DMF or DMSO as the primary solvent.[2]

  • Co-Solvent Systems: If DMF or DMSO are not ideal for your reaction chemistry, use them as a co-solvent. Start with a small percentage (e.g., 5-10% v/v) and increase as needed.

Solvent SystemSuitability for Reaction TypesConsiderations
DMF Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), Nucleophilic aromatic substitutionsHigh boiling point (153 °C). Can be difficult to remove under vacuum. Ensure it is anhydrous for moisture-sensitive reactions.
DMSO Similar to DMF. Also good for reactions involving inorganic bases.Very high boiling point (189 °C). Can be challenging to remove. Can oxidize some sensitive compounds at high temperatures.
1,4-Dioxane / Water Suzuki couplingsA common choice for Suzuki reactions. The water can help dissolve the inorganic base and boronic acid. The solubility of this compound may be limited.
Toluene / Co-solvent General purpose for less polar reactionsMay require a polar co-solvent like DMF or DMSO to dissolve the this compound.

Increasing the temperature can significantly improve solubility.

  • Gradual Heating: Slowly increase the reaction temperature in increments (e.g., 10-20 °C) and monitor for dissolution and reaction progress.

  • Reflux Conditions: If the reactants and products are stable, running the reaction at the reflux temperature of the solvent will maximize solubility.

Mechanical energy can help break down solid particles and enhance dissolution.

  • Sonication: The use of an ultrasonic bath can be highly effective in dissolving sparingly soluble solids. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, promoting dissolution.[6]

  • Vigorous Stirring: Ensure your reaction is being stirred efficiently. A large stir bar and a powerful stir plate can make a significant difference in heterogeneous reactions.

Microwave irradiation is a powerful technique for accelerating reactions, often by rapidly heating the solvent and reactants, which can overcome solubility barriers.

  • Rapid Heating: Microwaves can quickly bring the reaction mixture to high temperatures and pressures (in a sealed vessel), often leading to complete dissolution and dramatically reduced reaction times.[7]

  • Solvent Choice: Solvents with high dielectric constants (like DMF and ethanol) are particularly effective for microwave heating.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for a Suzuki coupling reaction, a common application for aryl iodides like this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow or stalled due to poor solubility, consider the troubleshooting steps above, such as adding DMF as a co-solvent or increasing the temperature.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.

Solvent Screening:

Based on the properties of related compounds, a good starting point for recrystallization of this compound would be a polar protic solvent like ethanol or a mixed solvent system.[8]

Procedure (Single Solvent Recrystallization with Ethanol):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling with stirring.

  • Continue adding hot ethanol dropwise until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Visualization of Workflows

Decision Tree for Addressing Solubility Issues

G start Reaction is Slow or Incomplete check_solubility Is this compound fully dissolved? start->check_solubility yes Yes check_solubility->yes Yes no No check_solubility->no No other_issue Investigate other reaction parameters (catalyst, base, etc.) yes->other_issue increase_temp Increase Temperature no->increase_temp dissolved_check1 Is it dissolved? increase_temp->dissolved_check1 use_cosolvent Use Co-solvent (e.g., DMF, DMSO) dissolved_check2 Is it dissolved? use_cosolvent->dissolved_check2 sonicate Apply Sonication dissolved_check3 Is it dissolved? sonicate->dissolved_check3 microwave Use Microwave Irradiation dissolved_check4 Is it dissolved? microwave->dissolved_check4 dissolved_check1->use_cosolvent No proceed Proceed with Reaction dissolved_check1->proceed Yes dissolved_check2->sonicate No dissolved_check2->proceed Yes dissolved_check3->microwave No dissolved_check3->proceed Yes dissolved_check4->proceed Yes

Caption: A decision-making workflow for troubleshooting solubility.

General Workflow for a Solubility-Challenged Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (this compound, etc.) B Add Solvent/ Co-solvent A->B C Apply Heat/ Sonication/ Microwave B->C D Monitor Progress (TLC, LC-MS) C->D E Quench & Extract D->E F Purify (Chromatography/ Recrystallization) E->F

Caption: A typical experimental workflow for reactions with this compound.

References

  • PubChem. 2-Hydroxy-5-iodobenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. [Link]

  • Google Patents.
  • University of Nebraska-Lincoln Environmental Health and Safety. Self-Heating Substances Hazards & Risk Minimization. [Link]

  • PMC. Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

  • Google Patents. Preparation of 2-substituted-5-amino or substituted amino-1,3,4-thiadiazoles.
  • ACS Publications. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. [Link]

  • Patsnap. Method for efficiently and rapidly synthesizing o-amino benzaldehyde. [Link]

  • PMC. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]

  • PubChem. Benzamide, 2-amino-5-iodo-. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. [Link]

  • Beilstein Journals. Structure and thermal stability of phosphorus-iodonium ylids. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • NCERT. Amines. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PMC. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. [Link]

  • Google Patents. Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]

  • PMC. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • MSpace. Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. By compound. [Link]

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Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Amino-5-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. As a versatile building block in medicinal chemistry, particularly for inhibitors of Poly(ADP-ribose) polymerase (PARP), mastering its reactivity in cross-coupling reactions is critical. This document provides in-depth, practical solutions to common issues in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental failures and provides a systematic approach to identifying and resolving the root cause.

Issue 1: Low or No Yield in Cross-Coupling Reactions

Question: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with this compound is resulting in a low or non-existent yield. What are the potential causes and how can I rectify this?

Answer: This is a frequent challenge that can be deconstructed into several key experimental variables. A systematic evaluation is the most effective approach.

  • Inefficient Catalyst System: The combination of the metal precursor and ligand is paramount. The amino and amide groups on this compound can act as coordinating species, potentially interfering with the catalyst.[1] The aryl iodide bond is highly reactive, but an ill-suited catalyst may fail to complete the catalytic cycle efficiently.

    • Solution: For C-N (Buchwald-Hartwig) or C-C (Suzuki, Sonogashira) couplings, palladium-based catalysts are the most common starting point.[2][3][4] Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to accelerate the rate-limiting oxidative addition and reductive elimination steps.[5] Well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can also offer greater reproducibility by ensuring efficient generation of the active Pd(0) species.[1]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, participating in the deprotonation of the amine (in Buchwald-Hartwig) or the activation of the boronic acid (in Suzuki coupling).[3][6] Its strength, solubility, and steric profile can dramatically impact the reaction outcome.

    • Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[7] For Suzuki couplings, milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically effective and help prevent degradation of sensitive functional groups.[8][9] If your substrate is base-sensitive, a weaker base like K₃PO₄ is often a good choice.[10]

  • Suboptimal Reaction Temperature: Cross-coupling reactions have a specific activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: Most palladium-catalyzed couplings with aryl iodides proceed well between 80-120 °C.[7][11] If you observe low conversion at 80 °C, incrementally increase the temperature to 100 °C or 110 °C while monitoring the reaction for any signs of product or starting material decomposition by TLC or LC-MS.

  • Catalyst Poisoning or Deactivation: Palladium catalysts are sensitive to oxygen and certain impurities, which can oxidize the active Pd(0) to an inactive Pd(II) state.[1][2] The amine starting material itself can sometimes act as a ligand, leading to catalyst deactivation; this can be mitigated by adding an extra equivalent of the phosphine ligand relative to the palladium source.[1]

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed.[7] Setting up the reaction under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox is critical for success and reproducibility.[7]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Troubleshooting_Workflow start Low / No Yield Observed cat_check Step 1: Evaluate Catalyst System - Is the ligand appropriate (e.g., bulky phosphine)? - Consider a Pd pre-catalyst for consistency. start->cat_check base_check Step 2: Re-evaluate Base - Is it strong enough (e.g., NaOtBu for C-N)? - Is it compatible with functional groups (e.g., K3PO4)? cat_check->base_check No Improvement success Yield Improved cat_check->success Improvement temp_check Step 3: Optimize Temperature - Incrementally increase temp (e.g., 80°C -> 110°C). - Monitor for decomposition. base_check->temp_check No Improvement base_check->success Improvement inert_check Step 4: Verify Inert Conditions - Use degassed solvents. - Ensure rigorous inert atmosphere (Ar/N2). temp_check->inert_check No Improvement temp_check->success Improvement inert_check->success Improvement

Caption: Troubleshooting flowchart for low-yield reactions.

Issue 2: Significant Side Product Formation

Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side product formation diminishes yield and complicates purification. Identifying the side product is the first step toward suppression.

  • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen, resulting in 2-aminobenzamide. It often occurs when the catalytic cycle is interrupted or when moisture is present.

    • Cause: Can be promoted by bases that are too strong or by catalyst decomposition.

    • Solution: Ensure strictly anhydrous conditions. Consider a slightly weaker base (e.g., switching from NaOtBu to Cs₂CO₃). Optimizing the ligand-to-metal ratio can also stabilize the catalyst and disfavor this pathway.

  • Homocoupling (Glaser or Ullmann-type): This involves the dimerization of your starting material or coupling partner (e.g., two molecules of the terminal alkyne in a Sonogashira reaction).

    • Cause: In Sonogashira couplings, this is often due to the copper co-catalyst in the presence of oxygen.[4] In Suzuki couplings, it can result from oxidative coupling of the boronic acid.

    • Solution: For Sonogashira reactions, ensure the reaction is thoroughly deoxygenated. Alternatively, use a copper-free Sonogashira protocol.[4] For Suzuki reactions, using a slight excess of the aryl halide relative to the boronic acid can disfavor homocoupling.

  • Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the organoboron reagent by a proton source, which renders it inactive for cross-coupling.[3]

    • Cause: Often occurs in the presence of water and a strong base, especially at elevated temperatures.

    • Solution: Use anhydrous solvents. Minimize reaction time and temperature where possible. Using potassium trifluoroborate salts instead of boronic acids can sometimes increase stability.[3]

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally better for C-N coupling with this compound: Palladium or Copper?

Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) systems can effectively form C-N bonds.[7][12]

  • Palladium systems are generally more versatile, operate under milder conditions, and tolerate a wider range of functional groups, largely due to the continuous development of highly active phosphine ligands.[13][14] However, they are more expensive and require strict exclusion of oxygen.

  • Copper systems are significantly more economical and can be very effective, though they often require higher reaction temperatures and may have a more limited substrate scope, especially with less reactive aryl chlorides.[12][15] For a highly reactive substrate like this compound, both are viable options, but palladium catalysis is often the first choice for its reliability and broad applicability in drug discovery settings.[16]

Q2: How do the amino and benzamide functional groups on the substrate influence the reaction?

The -NH₂ and -CONH₂ groups are not innocent bystanders.

  • Coordinating Effects: Both groups contain lone pairs on nitrogen and oxygen that can coordinate to the metal center. This can sometimes interfere with the desired catalytic cycle.[1] The use of bulky ligands helps to create a sterically demanding environment around the metal, which can prevent unwanted coordination from the substrate.[17]

  • Electronic Effects: The amino group is a strong electron-donating group, which activates the ring and facilitates the oxidative addition of the C-I bond to the Pd(0) center, the first step in most cross-coupling catalytic cycles.[18]

Q3: What are the key differences in setting up a Suzuki, Buchwald-Hartwig, or Sonogashira coupling for this substrate?

While all are palladium-catalyzed cross-couplings, the key variables differ, as summarized in the table below.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingSonogashira Coupling
Coupling Partner Primary/Secondary AmineOrganoboron ReagentTerminal Alkyne
Typical Base Strong (NaOtBu, LiHMDS)Weaker, Inorganic (K₂CO₃, K₃PO₄)Amine Base (Et₃N, DIPEA)
Co-catalyst NoneNoneOften CuI (Copper Iodide)
Key Challenge Catalyst deactivation by amineProtodeboronation of boronic acidHomocoupling of the alkyne

Table 1: Comparison of Setup Conditions for Major Cross-Coupling Reactions.

Q4: How do I choose the right ligand for my palladium-catalyzed reaction?

Ligand choice is critical for success. For coupling reactions with aryl halides, bulky, electron-rich phosphine ligands are the state-of-the-art.[5]

  • Buchwald Ligands: A wide array of biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) have been developed. They promote the crucial reductive elimination step and stabilize the catalyst, allowing for high turnover numbers.[5][6]

  • Ferrocene-based Ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also highly effective, particularly in Suzuki couplings.[14]

  • N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that can be used as an alternative to phosphines.[7]

A general starting point is to screen 2-3 different ligands (e.g., XPhos, RuPhos, and dppf) to find the optimal one for your specific substrate combination.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(NR'R'')]⁺ OA_Complex->Amine_Complex Ligand Exchange & Deprotonation Amine_Complex->Pd0 Reductive Elimination Product Product (Ar-NR'R'') Amine_Complex->Product ArI 2-Amino-5- iodobenzamide (Ar-I) ArI->OA_Complex Amine Amine (HNR'R'') Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Recommended Starting Protocols

The following protocol provides a robust starting point for a general Buchwald-Hartwig amination reaction. Optimization may be required for specific substrates.

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the palladium pre-catalyst, and the base. Note: If using a glovebox, this can be done in the open; otherwise, perform under a stream of inert gas.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M). Then, add the amine coupling partner via syringe if it is a liquid, or add it as a solid in Step 1 if it is stable.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel.

  • Extraction & Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-arylated product.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. Available at: [Link]

  • Oxidant-switchable Selective Synthesis of 2-aminobenzimidazoles via C-H amination/acetoxylation of Guanidines. PubMed. Available at: [Link]

  • Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. PMC - NIH. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]

  • New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. Available at: [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. J-STAGE. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Available at: [Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. ResearchGate. Available at: [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions... ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

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Strategies for minimizing impurities in 2-Amino-5-iodobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-iodobenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges in this synthetic procedure. Our goal is to equip you with the knowledge to minimize impurities and optimize your reaction outcomes.

I. Introduction to the Synthesis and Key Challenges

This compound is a valuable building block in medicinal chemistry. The introduction of an iodine atom onto the benzamide scaffold provides a handle for further functionalization, often through cross-coupling reactions. The primary synthetic route involves the electrophilic iodination of 2-aminobenzamide. While seemingly straightforward, this reaction is prone to several side reactions that can lead to a range of impurities, complicating purification and reducing yields.

The key to a successful synthesis lies in understanding the interplay between the directing effects of the amino and amide groups, the choice of iodinating agent, and the precise control of reaction conditions. This guide will dissect these factors and provide actionable strategies to mitigate common issues.

II. Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific impurities encountered during the synthesis of this compound and provides detailed protocols to minimize their formation.

Issue 1: Presence of Di-iodinated Impurities (e.g., 2-Amino-3,5-diiodobenzamide)

Cause: The amino group in 2-aminobenzamide is a strong activating group, making the aromatic ring susceptible to multiple iodinations, particularly at the ortho and para positions.[1] If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is not carefully controlled, over-iodination can occur.

Mitigation Strategies:

  • Stoichiometric Control of the Iodinating Agent: Precisely measure and use a slight molar excess (e.g., 1.05-1.1 equivalents) of the iodinating agent. Avoid a large excess, which will drive the formation of di-iodinated products.[2]

  • Controlled Reaction Temperature: Maintain a lower reaction temperature to reduce the reaction rate and improve selectivity. The optimal temperature will depend on the chosen iodinating agent, but starting at 0-5 °C and slowly warming to room temperature is a good practice.

  • Slow Addition of the Iodinating Agent: Add the iodinating agent dropwise or in small portions to the solution of 2-aminobenzamide. This helps to maintain a low concentration of the iodinating species in the reaction mixture at any given time, favoring mono-iodination.

Experimental Protocol: Minimizing Di-iodination

  • Dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as glacial acetic acid or an appropriate organic solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.[3]

  • Cool the flask in an ice bath to 0-5 °C.

  • Dissolve the iodinating agent (e.g., N-iodosuccinimide (NIS), 1.05 equivalents) in the same solvent and add it to the addition funnel.

  • Add the iodinating agent solution dropwise to the stirred 2-aminobenzamide solution over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Once the starting material is consumed, proceed with the workup.

Issue 2: Formation of Isomeric Impurities (e.g., 2-Amino-3-iodobenzamide)

Cause: While the para-position (C5) is sterically more accessible and electronically favored for iodination, some substitution at the ortho-position (C3) can occur, leading to the formation of the 2-amino-3-iodo isomer.[4] The choice of solvent and iodinating agent can influence the isomeric ratio.

Mitigation Strategies:

  • Choice of Iodinating System: The combination of molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid has been shown to provide good selectivity for the 5-iodo isomer.[4][5]

  • Solvent Selection: Glacial acetic acid is a commonly used solvent that often favors para-substitution.[3]

Table 1: Comparison of Common Iodinating Agents

Iodinating AgentCommon SolventsKey Considerations
N-Iodosuccinimide (NIS)Acetonitrile, DMF, Acetic AcidMild and easy to handle.[6]
Iodine Monochloride (ICl)Acetic Acid, DichloromethaneHighly reactive; can lead to over-iodination if not controlled.[3]
I₂ / Oxidizing Agent (e.g., H₂O₂, HIO₃)Acetic Acid, WaterGenerates the electrophilic iodine species in situ.[3][4]
Issue 3: Product Discoloration (Presence of Oxidative Impurities or Residual Iodine)

Cause: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.[2] Additionally, residual molecular iodine from the reaction can impart a brown or purple color to the final product.[2]

Mitigation Strategies:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of the amino group.[2]

  • Reductive Workup: During the workup procedure, wash the crude product with a dilute aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any unreacted iodine.[2]

Experimental Protocol: Reductive Workup for Decolorization

  • After the reaction is complete, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a 5% aqueous solution of sodium thiosulfate until the filtrate is colorless.

  • Follow with a wash of cold deionized water to remove any remaining thiosulfate salts.

  • Dry the product under vacuum.

Issue 4: Incomplete Conversion and Presence of Starting Material

Cause: Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete consumption of the 2-aminobenzamide starting material.[7]

Mitigation Strategies:

  • Reaction Monitoring: Regularly monitor the reaction progress using TLC or HPLC to ensure the complete disappearance of the starting material spot/peak.[7]

  • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature. However, be cautious as higher temperatures can also promote the formation of side products.[7]

  • Efficient Stirring: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

III. Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key steps and potential points for impurity formation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Iodination Reaction cluster_workup Workup & Purification cluster_product Final Product Start 2-Aminobenzamide Reaction Addition of Iodinating Agent (e.g., I₂/H₂O₂) Start->Reaction Solvent (e.g., Acetic Acid) Impurity1 Di-iodination Reaction->Impurity1 Excess Reagent/ High Temp. Impurity2 Isomer Formation Reaction->Impurity2 Suboptimal Conditions Workup Quenching & Precipitation Reaction->Workup ReductiveWash Reductive Wash (e.g., Na₂S₂O₃) Workup->ReductiveWash Purification Recrystallization or Chromatography ReductiveWash->Purification Product This compound Purification->Product

Caption: Workflow for this compound synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

While this compound can be synthesized from other precursors, 2-aminobenzamide is a common and commercially available starting material.[8] An alternative is to start with 2-aminobenzoic acid, iodinate it to form 2-amino-5-iodobenzoic acid, and then perform an amidation reaction.[4][7]

Q2: I am considering a Sandmeyer reaction. Is this a viable route?

A Sandmeyer reaction is a valid alternative, which would typically start from 2,5-diaminobenzamide.[9][10][11] This involves diazotization of the 5-amino group followed by displacement with an iodide salt.[12][13] This route may be advantageous if the starting diamine is readily available or if direct iodination proves problematic.

Q3: How can I effectively purify the final product?

Recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient to obtain a high-purity product.[8] If isomeric impurities are present and difficult to remove by recrystallization, column chromatography on silica gel may be necessary.[9]

Q4: My final product has a persistent pink or brown color. What should I do?

This is likely due to trace amounts of oxidized impurities or residual iodine.[2] Ensure a thorough wash with a sodium thiosulfate or bisulfite solution during workup.[2] If the color persists after drying, you can try dissolving the product in a suitable solvent and treating it with a small amount of activated carbon before recrystallization.

Q5: What are the key safety precautions for this synthesis?

Iodinating agents can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Reactions involving oxidizing agents should be performed with caution, and the potential for exothermic reactions should be considered.

V. References

  • Al-Hiari, Y. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 5114-5131. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • NROChemistry. Sandmeyer Reaction. Available from: [Link]

  • Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid. Available from:

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

  • NIH. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available from: [Link]

  • Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid. Available from:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Unambiguous Elucidation

Introduction: The Criticality of Structural Integrity in Drug Development

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For intermediates like 2-Amino-5-iodobenzamide (C₇H₇IN₂O), a versatile building block in the synthesis of complex therapeutic agents such as Poly(ADP-ribose) polymerase (PARP) inhibitors, structural ambiguity is not an option.[1][2] An isomeric impurity, for instance, could lead to inactive final compounds, unforeseen toxicity, or complications in process scale-up.

This guide, written from the perspective of a seasoned application scientist, eschews a simple recitation of methods. Instead, it provides a holistic and comparative framework for the structural confirmation of this compound. We will dissect the data from core analytical techniques—NMR, FT-IR, and LC-MS—and demonstrate how their integrated application creates a self-validating system. To provide a realistic analytical challenge, we will compare the expected data for our target compound with that of a plausible isomeric alternative: 4-Amino-5-iodobenzamide . This comparison will highlight the discerning power of each technique and the scientific rationale behind our experimental choices.

The Analytical Gauntlet: An Integrated, Multi-Technique Approach

No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal methods, each providing a unique piece of the molecular puzzle. Our workflow is designed to systematically eliminate ambiguity, confirming connectivity, functional groups, and molecular mass.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow Synthesized_Product Crude Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Connectivity & Proton Environment FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Functional Groups LCMS LC-MS Analysis Synthesized_Product->LCMS Molecular Weight & Purity Data_Integration Integrated Data Analysis NMR->Data_Integration FTIR->Data_Integration LCMS->Data_Integration Confirmed_Structure Confirmed Structure: This compound Data_Integration->Confirmed_Structure Unambiguous Confirmation

Caption: Overall workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the molecular skeleton and the spatial relationships between atoms.[3]

Causality Behind Experimental Choices:

We use a deuterated polar solvent like DMSO-d₆ because this compound contains exchangeable protons (-NH₂) and is a polar molecule.[3][4] This choice ensures sample solubility and allows for the observation of the amine and amide protons, which would be lost in solvents like D₂O.

¹H NMR Analysis: Distinguishing Isomers

The substitution pattern on the aromatic ring creates a unique fingerprint of proton chemical shifts (δ) and coupling constants (J). The electron-donating amino group (-NH₂) and electron-withdrawing iodo (-I) and amide (-CONH₂) groups exert distinct electronic effects, influencing the shielding of adjacent protons.[5] For this compound, we expect three distinct aromatic signals. In contrast, the isomeric 4-Amino-5-iodobenzamide would present a different splitting pattern and chemical shifts due to the altered positional relationships of the substituents.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentExpected δ (ppm) & Multiplicity for this compoundRationaleExpected δ (ppm) & Multiplicity for 4-Amino-5-iodobenzamide
H-3~6.6 (d, J ≈ 8.5 Hz)Ortho to the strongly donating -NH₂ group, resulting in significant shielding (upfield shift). Coupled to H-4.~7.6 (s)
H-4~7.5 (dd, J ≈ 8.5, 2.0 Hz)Deshielded by the adjacent iodine. Coupled to H-3 and H-6.-
H-6~7.8 (d, J ≈ 2.0 Hz)Ortho to the withdrawing -CONH₂ group and meta to -NH₂. Coupled only to H-4 (meta-coupling).~6.8 (s)
-NH₂ (Amine)~5.5 (s, broad)Broad signal due to quadrupole broadening and exchange. Position is concentration and temperature dependent.~5.8 (s, broad)
-CONH₂ (Amide)~7.3 & ~7.9 (s, broad)Two distinct, broad signals for the two amide protons due to restricted rotation around the C-N bond.~7.2 & ~7.7 (s, broad)
¹³C NMR Analysis: Unambiguous Carbon Skeleton Mapping

¹³C NMR provides a definitive count of unique carbon atoms and insight into their chemical environment. The large chemical shift dispersion and the strong effect of the iodine substituent (heavy atom effect) make this technique particularly useful for distinguishing isomers.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentExpected δ (ppm) for this compoundRationaleExpected δ (ppm) for 4-Amino-5-iodobenzamide
C=O (Amide)~169Typical chemical shift for a primary amide carbonyl carbon.[3]~168
C-1 (C-CONH₂)~120Shielded due to its position between the two substituents.~133
C-2 (C-NH₂)~150Strongly deshielded by the directly attached, electron-donating nitrogen atom.~145
C-3~115Shielded carbon, ortho to the -NH₂ group.~140
C-4~142Deshielded carbon, para to the -NH₂ group and ortho to the iodine.~120
C-5 (C-I)~80Very shielded due to the heavy atom effect of the directly attached iodine. This is a key diagnostic signal.[3]~85
C-6~130Deshielded carbon, ortho to the amide group.~118
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of the synthesized compound for ¹H NMR and 30-50 mg for ¹³C NMR.[3]

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.

    • For ¹³C NMR, acquire several hundred scans with proton decoupling and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.[3]

    • Integrate ¹H signals and assign chemical shifts and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[6] While it doesn't provide detailed connectivity information like NMR, it quickly confirms the presence of key moieties like the amine (-NH₂) and amide (-CONH₂) groups.

Interpreting the Spectrum of this compound

The FT-IR spectrum provides a distinct "fingerprint" for the molecule. For our target, the most informative regions are the N-H stretching region (>3000 cm⁻¹) and the carbonyl (C=O) stretching region (~1650 cm⁻¹).

Table 3: Key FT-IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Amine (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)The presence of two sharp-to-medium bands in this region is a classic indicator of a primary amine.
Amide (-CONH₂)N-H Stretch3150 - 3350 (broad)The N-H bonds in the primary amide also show stretching vibrations, often appearing as a broad feature partially overlapping the amine signals.
Aromatic C-HC-H Stretch3000 - 3100Characteristic stretching of sp² hybridized C-H bonds on the benzene ring.
Carbonyl (C=O)C=O Stretch (Amide I)1650 - 1680A very strong, sharp absorption band characteristic of the amide carbonyl group. Its exact position is sensitive to hydrogen bonding.
Amine/AmideN-H Bend1590 - 1650The bending vibration (scissoring) of the N-H bonds in both the amine and amide groups contribute to a strong band in this region, often called the Amide II band for the amide component.
Aromatic RingC=C Stretch1450 - 1600A series of bands corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.
C-I BondC-I Stretch500 - 600The carbon-iodine bond stretch appears in the far-infrared region and can be difficult to observe on standard instruments, but its presence is definitively confirmed by mass spectrometry.

While the FT-IR spectra of this compound and its 4-amino isomer would be very similar, subtle differences in the fingerprint region (<1400 cm⁻¹) and shifts in the N-H bending frequencies may be observable due to changes in intramolecular hydrogen bonding possibilities. However, FT-IR alone is insufficient to distinguish these isomers reliably.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the peaks corresponding to the key functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Mass

LC-MS confirms the molecular weight (MW) of the synthesized compound, providing the ultimate validation of its elemental formula.[7] The liquid chromatography component also serves as a powerful tool for assessing the purity of the sample.

Causality Behind Experimental Choices:

We choose Electrospray Ionization (ESI) in positive ion mode because the basic amino group is readily protonated to form a charged species [M+H]⁺, making it ideal for ESI analysis. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, is crucial for obtaining an accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[7]

Expected Mass and Isotopic Pattern

The molecular formula for this compound is C₇H₇IN₂O.[1] Iodine is monoisotopic (¹²⁷I), so we do not expect a complex isotopic pattern from the halogen itself, unlike with chlorine or bromine.

Table 4: High-Resolution Mass Spectrometry Data

ParameterExpected Value for C₇H₇IN₂ORationale
Nominal Molecular Weight262 g/mol Sum of the integer masses of the most common isotopes.
Monoisotopic Mass261.9603 DaThe exact mass of the molecule calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O).[1]
Expected Ion (ESI+)[M+H]⁺ = 262.9676 DaThe protonated molecular ion. This is the primary ion that should be observed in the mass spectrum.
Isotopic PatternA small M+1 peak (~7.7% of M) due to the natural abundance of ¹³C. A very small M+2 peak (~0.4%).This simple pattern confirms the elemental composition. The absence of a large M+2 peak rules out the presence of Br or Cl. The measured accurate mass will differentiate from other elemental formulas.

Both this compound and its isomer 4-Amino-5-iodobenzamide have the exact same molecular formula and will therefore be indistinguishable by mass spectrometry alone. However, they may have different retention times on the LC column, allowing for their separation and individual analysis if present as a mixture.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • LC Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. The formic acid aids in the protonation of the analyte for ESI.

  • MS Detection:

    • Analyze the column eluent with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Set the instrument to scan in positive ESI mode over a mass range of m/z 100-500.

    • Extract the ion chromatogram for the target mass (m/z 262.9676) to assess purity.

    • Analyze the mass spectrum of the main peak to confirm the accurate mass.

Integrated Data Analysis: Achieving Unambiguous Confirmation

cluster_data Experimental Data cluster_logic Logical Deduction NMR_Data NMR Data - 3 unique aromatic ¹H signals - Specific coupling pattern - C-I signal at ~80 ppm Conclusion Conclusion NMR_Data->Conclusion Only Hypothesis 1 matches the ¹H and ¹³C NMR data FTIR_Data FT-IR Data - Primary Amine N-H stretches - Amide C=O stretch (~1660 cm⁻¹) FTIR_Data->Conclusion Both isomers have same functional groups MS_Data LC-MS Data - [M+H]⁺ = 262.9676 Da - Confirms C₇H₇IN₂O formula MS_Data->Conclusion Both isomers have same mass Target_Structure Hypothesis 1: This compound Conclusion->Target_Structure Confirmed Alternative_Structure Hypothesis 2: 4-Amino-5-iodobenzamide Conclusion->Alternative_Structure Refuted

Caption: Logical process for integrating data to confirm structure.

  • LC-MS confirms the molecular weight and elemental formula is C₇H₇IN₂O. This is consistent with both the target compound and its isomer. It also establishes sample purity.

  • FT-IR confirms the presence of the required functional groups: a primary amine, a primary amide, and an aromatic ring. This is also consistent with both isomers.

  • NMR provides the definitive evidence. The specific chemical shifts, multiplicities, and coupling constants observed in the ¹H NMR spectrum, along with the unique carbon signals (especially the C-I signal around 80 ppm) in the ¹³C spectrum, can only match the substitution pattern of this compound. The data would be inconsistent with the patterns predicted for 4-Amino-5-iodobenzamide or any other positional isomer.

Conclusion

Confirming the structure of a synthesized intermediate like this compound is a systematic process of evidence accumulation and hypothesis testing. By strategically employing a suite of orthogonal analytical techniques—NMR for connectivity, FT-IR for functional groups, and LC-MS for molecular formula and purity—we construct a self-validating data package. The comparative analysis against a plausible isomer demonstrates that only through the careful integration of all spectral data can a structure be assigned with the high degree of confidence required for progression in a drug development pipeline. This rigorous, evidence-based approach ensures the integrity of the molecule and the reliability of all subsequent research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10563477, 2-Hydroxy-5-iodobenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 208633, this compound. [Link]

  • CAS Common Chemistry. 2-Hydroxy-5-iodobenzamide. [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14221030, 2-Amino-5-iodobenzaldehyde. [Link]

  • Canadian Science Publishing. Photoelectron spectra of substituted benzamides. [Link]

  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and character. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

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A Comparative Guide to the Reactivity of 2-Amino-5-iodobenzamide and Other Halogenated Benzamides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Benzamides in Drug Discovery

Within the landscape of medicinal chemistry and pharmaceutical development, the 2-aminobenzamide scaffold represents a "privileged structure," a molecular framework that frequently appears in biologically active compounds. Its derivatization is a cornerstone of drug discovery programs, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. The choice of the halogen atom on the benzamide ring is a critical strategic decision that profoundly influences reaction efficiency, required conditions, and ultimately, the viability of a synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of 2-Amino-5-iodobenzamide against its bromo- and chloro-analogues. By elucidating the fundamental principles that govern their reactivity and providing practical, data-supported insights, we aim to empower researchers, chemists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Reactivity in Catalytic Cycles

The enhanced reactivity of aryl iodides over bromides and chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2] This reactivity trend (Ar-I > Ar-Br > Ar-Cl) is fundamentally dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen (C-X) bonds.[1][3][4]

The C-I bond is significantly weaker than the C-Br and C-Cl bonds.[4] This is pivotal because the initial, and often rate-determining, step in most palladium cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][5][6] During this step, the C-X bond is cleaved as the palladium center inserts itself, forming a Pd(II) intermediate. A weaker C-X bond translates to a lower activation energy for this step, leading to faster reaction rates and the ability to use milder conditions.[1]

BDE_Reactivity cluster_0 Bond Dissociation Energy (BDE) cluster_1 Reactivity in Oxidative Addition BDE_I C-I Bond (Weakest) React_I This compound (Most Reactive) BDE_I->React_I Facilitates Fastest Reaction BDE_Br C-Br Bond (Intermediate) React_Br 2-Amino-5-bromobenzamide (Moderately Reactive) BDE_Br->React_Br Requires More Energy Input BDE_Cl C-Cl Bond (Strongest) React_Cl 2-Amino-5-chlorobenzamide (Least Reactive) BDE_Cl->React_Cl Requires Harshest Conditions

Caption: Relationship between C-X bond energy and aryl halide reactivity.

Performance Comparison in Key Cross-Coupling Reactions

The superior reactivity of this compound manifests across the most vital classes of cross-coupling reactions used in modern synthesis. While direct, side-by-side comparative data on this specific substrate is compiled from established principles and analogous systems, the trends are clear and predictable.[1][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is indispensable for creating biaryl structures common in pharmaceuticals.[7] Here, the choice of halogen has significant practical implications.

  • This compound (The Sprinter): Its weak C-I bond ensures rapid oxidative addition. This allows for the use of lower temperatures (sometimes even room temperature), shorter reaction times, and often lower loadings of the expensive palladium catalyst.[1][3] The reaction is generally high-yielding and robust.

  • 2-Amino-5-bromobenzamide (The Workhorse): As a more stable and less expensive starting material, it is widely used. However, it requires more thermal energy (higher temperatures, e.g., 80-120 °C) and longer reaction times to drive the oxidative addition step efficiently.[1]

  • 2-Amino-5-chlorobenzamide (The Challenge): Aryl chlorides are the most challenging substrates due to their strong C-Cl bond. Their successful coupling often necessitates the use of highly specialized, bulky, and electron-rich phosphine ligands (e.g., biarylphosphines) designed to promote the difficult oxidative addition step.[2][8]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Feature This compound 2-Amino-5-bromobenzamide 2-Amino-5-chlorobenzamide
Relative Reactivity High Moderate Low
Typical Temperature Room Temp to 80 °C[1] 80 °C to 120 °C[1] >100 °C, often requires microwave
Typical Reaction Time Shorter (e.g., 1-6 hours)[1] Longer (e.g., 6-24 hours)[1] Very Long (e.g., 12-48 hours)
Expected Yield Generally Higher[3] Generally Good Substrate/Catalyst Dependent

| Catalyst/Ligand Needs | Standard systems (e.g., Pd(PPh₃)₄) often suffice | May require more electron-rich ligands[1] | Requires specialized, bulky ligands |

Buchwald-Hartwig Amination: Architecting C-N Bonds

This reaction is a powerful method for constructing the C-N bonds that are ubiquitous in pharmaceuticals.[9][10] The reactivity hierarchy of the halogenated benzamides remains consistent.

  • This compound: The high reactivity allows for a broader scope of amine coupling partners and may succeed with lower catalyst loadings.[1]

  • 2-Amino-5-bromobenzamide/chlorobenzamide: These less reactive substrates often demand more sophisticated and electron-rich ligands to facilitate the catalytic cycle and prevent catalyst decomposition at the required higher temperatures.[1][11]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Feature This compound 2-Amino-5-bromobenzamide 2-Amino-5-chlorobenzamide
Relative Reactivity High Moderate Low
Catalyst Loading Potentially Lower[1] May Require Higher Loading[1] Typically Higher Loading
Ligand Choice Broader Scope More Electron-Rich/Bulky Ligands Needed[1] Highly Specialized Ligands Required

| Expected Yield | Generally Higher[1] | Good to High | Highly Variable |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is a key method for synthesizing conjugated enynes and arylalkynes.[12][13][14]

  • This compound: Its high reactivity is a distinct advantage, often leading to excellent yields under mild conditions.[1] In some cases, the enhanced reactivity can even obviate the need for the copper(I) co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[1]

  • 2-Amino-5-bromobenzamide: Generally requires elevated temperatures and the presence of a copper(I) co-catalyst (e.g., CuI) is almost always essential for efficient coupling.[12]

Table 3: Comparative Performance in Sonogashira Coupling

Feature This compound 2-Amino-5-bromobenzamide
Relative Reactivity High Moderate
Copper Co-catalyst May be less critical or required in lower amounts[1] Often essential for efficient coupling[1]
Reaction Temperature Generally Milder (Room Temp to 60 °C) Often Requires Elevated Temperatures (>60 °C)

| Expected Yield | Generally Higher | Generally Good |

Visualizing the Catalytic Engine and Workflow

Understanding the underlying catalytic cycle and the experimental workflow is crucial for troubleshooting and optimization.

Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(X)Ln Pd0->OA_Complex Oxidative Addition (Rate-Determining Step for I > Br > Cl) Trans_Complex Ar-Pd(II)(R)Ln OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans_Complex->Product Releases Product ArylHalide Ar-X (2-Amino-5-halobenzamide) ArylHalide->OA_Complex Organometallic R-M (e.g., Boronic Acid) Organometallic->OA_Complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Workflow Setup 1. Reaction Setup (Flask, Reagents, Solvent) Degas 2. Degassing (Inert Atmosphere Purge, e.g., Ar/N2) Setup->Degas Catalyst 3. Catalyst/Ligand Addition Degas->Catalyst Heat 4. Heating & Stirring (Monitor by TLC/LC-MS) Catalyst->Heat Workup 5. Aqueous Workup (Extraction & Washing) Heat->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: Standard experimental workflow for cross-coupling reactions.

Validated Experimental Protocols

The following protocols are generalized starting points adapted from literature procedures.[15][16] They must be optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is designed to be self-validating through in-process monitoring and final product characterization.

  • Materials:

    • 2-Amino-5-halobenzamide (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

    • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-Amino-5-halobenzamide (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Add the degassed solvent (e.g., 5 mL) via syringe.

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol).

    • Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 80-100 °C for iodo/bromo, 100-120 °C for chloro).

    • Self-Validation: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the pure product.

    • Final Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Sonogashira Coupling
  • Procedure:

    • In a Schlenk tube, combine the 2-Amino-5-halobenzamide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[3]

    • Evacuate and backfill the tube with an inert gas.

    • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq).[3]

    • Add the terminal alkyne (1.1-1.5 eq).[3]

    • Stir the reaction at the appropriate temperature (e.g., room temperature to 80°C) until completion, monitoring as described above.[3]

    • Perform a standard aqueous workup and purification.

Conclusion and Strategic Recommendations

The evidence overwhelmingly supports the superior reactivity of This compound in palladium-catalyzed cross-coupling reactions. This heightened reactivity, driven by the low C-I bond dissociation energy, provides significant advantages:

  • Efficiency: Faster reaction times and higher yields.

  • Mildness: The ability to use lower temperatures, which is critical for substrates with sensitive functional groups.

  • Flexibility: A potentially broader scope of coupling partners and less reliance on highly specialized, expensive ligands.

However, the choice of substrate is not merely a question of reactivity. Economic factors are also critical. Aryl bromides and chlorides are typically less expensive and more commercially available than their iodide counterparts.[3] Therefore, the optimal choice represents a trade-off:

  • For early-stage discovery chemistry , where speed, yield, and reaction scope are paramount, This compound is the substrate of choice.

  • For late-stage development and process chemistry , where cost-of-goods is a major driver, significant effort may be invested in developing robust conditions for the less reactive but more economical 2-Amino-5-bromobenzamide or 2-Amino-5-chlorobenzamide .

Ultimately, a thorough understanding of the principles outlined in this guide will enable the synthetic chemist to strategically select the right building block for the task at hand, balancing the demands of chemical reactivity with practical and economic constraints.

References

  • Master Organic Chemistry. (2010, October 6). Meet the (Most Important) Functional Groups. [Link]

  • Wu, X., et al. (2014). I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Organic Letters, 16, 2888-2891. [Link]

  • ResearchGate. (2023, August). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Iodine-Mediated Oxidative N−N Coupling of Secondary Amines to Hydrazines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Drosd, V., et al. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. [Link]

  • ACS Publications. (n.d.). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Legeay, J. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5846-5857. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • BYJU'S. (n.d.). Salient Points on the Nature of CX Bond in Haloarenes. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Amino-5-iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on 2-Amino-5-iodobenzamide derivatives, a class of molecules that has garnered significant interest for its potent anticancer activities. We will provide an in-depth validation of their biological activity, primarily focusing on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[2] Through a comparative analysis with the clinically approved PARP inhibitor Olaparib, this document will elucidate the mechanism of action, provide supporting experimental data from validated assays, and offer detailed protocols for researchers. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to evaluate and utilize this promising class of compounds.

Introduction: The Benzamide Scaffold and the Promise of PARP Inhibition

Aromatic amides are foundational to modern drug discovery, offering a synthetically versatile and structurally rigid backbone for therapeutic agents.[1] The 2-aminobenzamide moiety, in particular, is a key pharmacophore found in inhibitors of enzymes such as histone deacetylases (HDACs) and PARP.[3][4] this compound serves as a crucial synthetic intermediate, where the iodine atom provides a handle for further chemical modification and can enhance binding affinity through halogen bonding.

The primary therapeutic rationale for developing these derivatives lies in the concept of synthetic lethality . In oncology, this refers to a situation where a combination of two genetic defects (or a genetic defect and a drug) leads to cell death, whereas either event alone is viable.[5] Many cancers, including a significant portion of ovarian and breast cancers, have defects in the homologous recombination (HR) pathway for DNA double-strand break repair, often due to mutations in the BRCA1 or BRCA2 genes.[5][6] These HR-deficient cells become heavily reliant on other DNA repair mechanisms, such as base excision repair (BER), where PARP enzymes are key players.[6][7] By inhibiting PARP, this compound derivatives can block the repair of single-strand DNA breaks. These unrepaired breaks escalate into lethal double-strand breaks during DNA replication, leading to the selective elimination of cancer cells while sparing healthy cells with functional HR pathways.[8]

G cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Activation & BER ssb1->parp1 Damage Recognition repair1 SSB Repaired parp1->repair1 survival1 Cell Survival repair1->survival1 ssb2 Single-Strand Break (SSB) parp_inhibited PARP Trapping & BER Inhibition ssb2->parp_inhibited parpi PARP Inhibitor (e.g., this compound deriv.) parpi->parp_inhibited replication DNA Replication parp_inhibited->replication dsb Double-Strand Break (DSB) replication->dsb SSB Collision hr_deficient Defective HR Repair (e.g., BRCA1/2 mutation) dsb->hr_deficient death Apoptosis / Cell Death hr_deficient->death G start Start: Prepare Reagents reagents 1. PARP1 Enzyme 2. Fluorescent Probe (Olaparib-based) 3. Test Compound (Derivative) 4. Assay Buffer start->reagents plate Dispense Enzyme & Buffer to 384-well Plate reagents->plate add_cpd Add Test Compound (serial dilutions) plate->add_cpd add_probe Add Fluorescent Probe add_cpd->add_probe incubate Incubate at RT (e.g., 30 min) add_probe->incubate read Read Fluorescence Polarization (mP) incubate->read analyze Analyze Data: Plot mP vs. [Compound] Calculate IC₅₀ read->analyze end End: Determine Potency analyze->end

Figure 2: Workflow for the PARP1 Fluorescence Polarization Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative and a positive control (e.g., Olaparib) in assay buffer. Prepare working solutions of purified human PARP1 enzyme and the Olaparib-based fluorescent probe as per manufacturer's instructions. [9]2. Assay Plate Setup: In a black, low-volume 384-well plate, add the PARP1 enzyme to each well, excluding negative controls.

  • Inhibitor Addition: Add the serially diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.

  • Reaction Initiation: Add the fluorescent probe to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a microplate reader equipped for FP measurements.

  • Data Analysis: Convert the mP (millipolarization) values to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay in a Synthetically Lethal Model

This cellular assay validates whether the enzymatic inhibition observed in Protocol 1 translates into the desired biological effect: selective killing of HR-deficient cancer cells.

Causality: By comparing the cytotoxicity of the derivative in a matched pair of cell lines—one with a BRCA1 mutation (HR-deficient) and one with wild-type BRCA1 (HR-proficient)—we can directly test the synthetic lethality hypothesis. A significantly lower IC₅₀ in the BRCA1-mutant line provides strong evidence of on-target PARP inhibition in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., BRCA1-mutant HCC1937 and BRCA1-wild-type MDA-MB-231) under standard conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 72-96 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's protocol. The reagent is converted by metabolically active cells into a colored formazan product.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells. Plot the normalized viability against the logarithm of compound concentration to calculate the IC₅₀ for each cell line.

Table 2: Expected Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound HR-Deficient Cell Line (e.g., HCC1937) HR-Proficient Cell Line (e.g., MDA-MB-231) Selectivity Index (HR-prof./HR-def.)
This compound Derivative 0.5 µM >20 µM >40

| Olaparib (Control) | 0.8 µM | >25 µM | >31 |

A high selectivity index is a hallmark of a successful PARP inhibitor acting through synthetic lethality.

Protocol 3: RAD51 Foci Formation Assay

This functional immunofluorescence assay provides mechanistic proof of HR pathway disruption.

Causality: In response to double-strand breaks (DSBs), the HR protein RAD51 is recruited to the damage site, forming distinct nuclear foci that can be visualized by microscopy. [10]In HR-proficient cells, treatment with a PARP inhibitor will cause DSBs and thus lead to robust RAD51 foci formation. In HR-deficient cells, this response is already impaired, and foci formation will be minimal. This assay confirms that the compound's cytotoxic effect is mediated by the intended disruption of DNA repair pathways. [11] Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow HR-proficient cells (e.g., U2OS) on glass coverslips and treat with the test compound for 24 hours to induce DSBs.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against RAD51. Follow this with a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Counterstain the cell nuclei with DAPI.

  • Microscopy and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant increase in foci-positive cells upon treatment validates the compound's ability to induce DSBs that would require HR for repair.

Broader Biological Context and Alternative Mechanisms

While PARP inhibition is a primary mechanism, the 2-aminobenzamide scaffold is pleiotropic. Derivatives have also been investigated as inhibitors of other enzyme families, most notably Histone Deacetylases (HDACs). [3]Some studies have shown that certain 2-aminobenzamide derivatives exhibit selective inhibition of HDAC1 over other isoforms. [3]It is crucial for researchers to perform counter-screening against related targets like HDACs to ensure the observed phenotype is indeed due to PARP inhibition and to understand any potential off-target effects or polypharmacology that could be exploited. Furthermore, various 2-aminobenzamide derivatives have demonstrated broad antimicrobial and general antiproliferative activities against different cancer cell lines, suggesting their potential extends beyond PARP-mediated synthetic lethality. [12][13]

Conclusion and Future Directions

The evidence strongly supports the validation of this compound derivatives as a potent class of PARP inhibitors. Their activity is rooted in the well-established mechanism of synthetic lethality, making them particularly promising for the treatment of HR-deficient cancers. The provided experimental protocols offer a robust framework for researchers to confirm on-target enzymatic inhibition, validate cellular activity, and elucidate the downstream mechanistic consequences.

Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in-depth ADME-Tox profiling to assess their drug-like properties. Ultimately, successful lead compounds will require validation in preclinical in vivo xenograft models to confirm their anti-tumor efficacy and safety before progressing toward clinical development.

References

  • Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health (NIH). Available at: [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antiproliferative Activity in vitro of 2‐Aminobenzimidazole Derivatives. ChemInform. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

  • Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. National Institutes of Health (NIH). Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

  • (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. Available at: [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives. MDPI. Available at: [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PubMed Central. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. Available at: [Link]

  • Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. PubMed. Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. Available at: [Link]

  • Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. PubMed Central. Available at: [Link]

  • Benzamide, 2-amino-5-iodo-. PubChem. Available at: [Link]

  • Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI. Available at: [Link]

  • How PARP inhibitors (PARPi) work. YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

  • Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions. MDPI. Available at: [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[3][10][14]riazolo[1,5-a]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. National Institutes of Health (NIH). Available at: [Link]

  • Thiosemicarbazide Derivatives Targeting Human TopoIIα and IDO-1 as Small-Molecule Drug Candidates for Breast Cancer Treatment. MDPI. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

2-Amino-5-iodobenzamide (C₇H₇IN₂O, M.W.: 262.05 g/mol ) is an organic compound featuring an aminobenzamide scaffold, a structure prevalent in medicinal chemistry.[1] The presence of an amino group, an amide, and an iodine atom imparts a unique combination of polarity, reactivity, and hydrogen bonding capabilities, making it a valuable intermediate in the synthesis of pharmacologically active molecules. The purity, structure, and stability of such intermediates are not merely data points; they are the foundational pillars upon which the safety and efficacy of a final drug product are built.

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We move beyond rote protocols to dissect the causality behind methodological choices, offering a self-validating framework for researchers, quality control analysts, and drug development professionals. Our approach is grounded in an integrated strategy, demonstrating how data from orthogonal techniques—chromatographic, spectroscopic, and thermal—converge to create a holistic and irrefutable profile of the molecule.

Part 1: Chromatographic Purity and Impurity Profiling

The primary objective of chromatographic analysis is to separate the main compound from any impurities, which may arise from the synthetic process or degradation.[2][3] For a molecule like this compound, with its moderate polarity, High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The 'Why' Behind the Method

Reversed-phase HPLC (RP-HPLC) is the method of choice due to the compound's aromatic nature and moderate polarity.[4] The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[4] Impurities, which are typically either more or less polar than the parent compound, will have different retention times, allowing for their separation and quantification. A UV detector is ideal, as the benzamide chromophore absorbs strongly in the UV region.

Trustworthiness: A Self-Validating Protocol

A robust HPLC method must demonstrate specificity, linearity, accuracy, and precision.[5] The protocol below is designed to be inherently validating. System suitability parameters (e.g., tailing factor, theoretical plates) are checked before analysis to ensure the chromatographic system is performing optimally.

Experimental Protocol: RP-HPLC for Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides excellent retention and resolution for aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and ensures the amino group is protonated for consistent interaction.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Any impurity exceeding the reporting threshold (typically >0.05% as per ICH guidelines) should be reported.[2]

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Dissolution (0.1 mg/mL in Diluent) inject_sample Inject Sample (10 µL) prep_sample->inject_sample prep_mobile Mobile Phase Prep (A: 0.1% HCOOH in H2O B: Acetonitrile) separation Chromatographic Separation (C18 Column, Gradient Elution) prep_mobile->separation sys_suit System Suitability Test (Inject Standard) sys_suit->inject_sample If Pass inject_sample->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The 'Why' Behind the Method

While HPLC is superior for overall purity, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis process. Due to the low volatility and polar nature of this compound, direct injection is not feasible. Headspace GC is the preferred technique, where only volatile compounds are sampled from the heated vial, preventing contamination of the GC system. For non-volatile but thermally stable impurities, derivatization to increase volatility would be necessary, though this is less common for routine analysis.[6]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately with a PTFE/silicone septum and crimp cap.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Headspace Sampler:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Vial Equilibration Time: 15 min

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness or equivalent. Rationale: This column is specifically designed for the analysis of residual solvents.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 min at 240 °C

    • MS Detector:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: 29-400 m/z.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify solvent peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).[7]

    • Quantify by comparing peak areas to those of a certified standard of the identified solvent.

Part 2: Definitive Structural Elucidation

While chromatography quantifies what is present, spectroscopy defines what it is. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The 'Why' Behind the Method

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment, and the presence of the electron-donating amino group and the electron-withdrawing iodo and amide groups will create a distinct and predictable pattern in the aromatic region.[8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Rationale: DMSO-d₆ is an excellent choice as it dissolves the compound well and its residual proton peak does not typically overlap with analyte signals.[8]

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: Acquire with a spectral width of ~16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.[8]

    • ¹³C NMR: Acquire with proton decoupling, a spectral width of ~240 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon signals.[8]

  • Expected Data & Interpretation:

    • ¹H NMR (Predicted in DMSO-d₆):

      • ~7.5-8.0 ppm: A doublet corresponding to the proton at C6 (ortho to the amide).

      • ~7.2-7.4 ppm: A doublet of doublets for the proton at C4 (between the iodo and amino groups).

      • ~6.5-6.8 ppm: A doublet for the proton at C3 (ortho to the amino group).

      • ~7.0-7.5 ppm (broad): Two protons from the -CONH₂ amide group.

      • ~5.0-5.5 ppm (broad): Two protons from the -NH₂ amino group.

    • ¹³C NMR (Predicted): Seven distinct signals are expected. The carbon attached to the iodine (C5) will be at a high field (~80-90 ppm), while the carbonyl carbon will be at a low field (~165-170 ppm). The other four aromatic carbons will appear in the typical 110-150 ppm range.

Mass Spectrometry (MS)

Expertise & Experience: The 'Why' Behind the Method

High-Resolution Mass Spectrometry (HRMS), often coupled with an LC system (LC-MS), provides a highly accurate mass measurement of the parent molecule, which can be used to confirm its elemental composition. The fragmentation pattern observed in MS/MS can further corroborate the proposed structure.

Experimental Protocol: LC-HRMS

  • LC Separation: Use the HPLC method described in section 1.1. The output of the column is directed to the MS detector.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode. Rationale: The amino group is easily protonated, making ESI+ the most sensitive mode.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Scan Range: 50-500 m/z.

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra.

  • Expected Data & Interpretation:

    • Full Scan MS: A prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₇H₈IN₂O⁺.

    • MS/MS Fragmentation: Expect characteristic losses, such as the loss of NH₃ (from the amide or amino group) and the loss of CONH₂.

Workflow for Structural Elucidation

Structure_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis nmr_sample Dissolve in DMSO-d6 nmr_acq Acquire 1H & 13C Spectra nmr_sample->nmr_acq nmr_interp Interpret Chemical Shifts & Coupling nmr_acq->nmr_interp conclusion Structure Confirmed nmr_interp->conclusion ms_sample Inject into LC-MS ms_acq Acquire HRMS & MS/MS Data ms_sample->ms_acq ms_interp Confirm Exact Mass & Fragmentation ms_acq->ms_interp ms_interp->conclusion compound This compound Sample compound->nmr_sample compound->ms_sample

Caption: Integrated workflow for structural confirmation.

Part 3: Physicochemical Characterization with Thermal Analysis

Thermal analysis techniques probe the physical and chemical properties of a material as a function of temperature.[9] They are critical for identifying the solid-state form and assessing thermal stability.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: The 'Why' Behind the Method

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is primarily used to determine the melting point and heat of fusion, which are key indicators of purity and crystalline form. A sharp melting endotherm suggests a highly pure crystalline material, while a broad peak may indicate impurities or an amorphous solid.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Instrument Conditions:

    • Temperature Program: Heat from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.[9]

    • Atmosphere: Nitrogen purge at 50 mL/min to provide an inert environment.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram.

Thermogravimetric Analysis (TGA)

Expertise & Experience: The 'Why' Behind the Method

TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine thermal stability, decomposition temperatures, and the presence of residual volatiles like water or solvents. For this compound, TGA can reveal the temperature at which the compound begins to degrade.[9]

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the sample into a platinum or ceramic TGA pan.

  • Instrument Conditions:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.[9]

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The TGA thermogram plots mass (%) vs. temperature. A significant weight loss indicates decomposition. The onset temperature of this loss is a measure of thermal stability.

Part 4: Comparative Summary of Analytical Methods

The choice of analytical technique is driven by the specific question being asked. The table below provides a direct comparison of the methods discussed for the characterization of this compound.

Technique Primary Application Information Provided Strengths Limitations
RP-HPLC Purity Assessment & Impurity QuantificationRetention time, peak area (% purity)High resolution, quantitative accuracy, well-established.[4]Requires soluble samples, potential for co-elution.
GC-MS Residual Solvent AnalysisIdentification and quantification of volatile impuritiesExtremely sensitive for volatiles, definitive identification via MS library.[12]Not suitable for non-volatile compounds without derivatization.
NMR Structural ElucidationAtomic connectivity (C-H framework), stereochemistryUnambiguous structure determination, non-destructive.[8]Lower sensitivity than MS, requires relatively pure sample.
LC-HRMS Structural Confirmation & Impurity IDExact molecular weight, elemental composition, fragmentation patternsHigh sensitivity and specificity, confirms molecular formula.[3]Ionization efficiency can be variable.
DSC Physicochemical PropertiesMelting point, heat of fusion, crystallinityFast, requires small sample size, excellent for purity indication.[10]Not an identification technique on its own.
TGA Thermal StabilityDecomposition temperature, residual volatiles contentQuantitative measure of thermal stability and composition.[11]Does not identify the products of decomposition.

Conclusion: An Integrated, Multi-faceted Approach

The comprehensive characterization of this compound cannot be achieved with a single technique. It requires an integrated analytical strategy where orthogonal methods provide complementary information. HPLC establishes the purity profile, GC-MS ensures the absence of volatile residues, NMR and HRMS definitively confirm the chemical structure, and thermal analysis defines its solid-state properties and stability. This multi-faceted approach ensures a deep and trustworthy understanding of the material, providing the solid analytical foundation required for successful drug development and research.

References

  • Impact Analytical. Thermal Analysis Techniques. Available from: [Link]

  • NETZSCH-Gerätebau GmbH. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). Available from: [Link]

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  • Patil, S., et al. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (2020). Available from: [Link]

  • Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

  • MDPI. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. (2023). Available from: [Link]

  • MDPI. LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. Available from: [Link]

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  • ScienceDirect. Thermal analysis DSC (A) and TGA (B) for DOX, MNPs, Placebo, CaMg and GMcaMg6. Available from: [Link]

  • Shimadzu. Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Available from: [Link]

  • National Center for Biotechnology Information. High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. Available from: [Link]

  • ResolveMass Laboratories. Impurity profiling in peptides: Why It Matters in Drug Development. (2024). Available from: [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available from: [Link]

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  • National Center for Biotechnology Information. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]

  • National Center for Biotechnology Information. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). Available from: [Link]

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A Comparative Guide to the Synthesis of 2-Amino-5-iodobenzamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, 2-Amino-5-iodobenzamide stands out as a valuable intermediate, prized for its utility in the construction of complex heterocyclic systems and as a precursor for various pharmacologically active agents. The strategic placement of the amino, iodo, and benzamide functionalities provides a versatile platform for medicinal chemists to explore new chemical space. This guide offers a comparative analysis of the most viable synthetic routes to this key intermediate, providing detailed experimental protocols, a critical evaluation of each method's merits and drawbacks, and supporting data to inform your synthetic strategy.

Introduction: The Significance of this compound

The 2-aminobenzamide core is a well-established pharmacophore, while the iodine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for lead optimization. Consequently, the efficient and scalable synthesis of this compound is of paramount importance. This document will dissect two primary synthetic strategies: a two-step approach commencing with the iodination of 2-aminobenzoic acid, and a more direct, one-step iodination of 2-aminobenzamide.

Route 1: Two-Step Synthesis via Iodination of 2-Aminobenzoic Acid followed by Amidation

This well-established route involves the initial regioselective iodination of the electron-rich aromatic ring of 2-aminobenzoic acid, followed by the conversion of the carboxylic acid functionality to the primary amide.

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

The electrophilic iodination of 2-aminobenzoic acid is a robust and high-yielding reaction. The amino group strongly activates the aromatic ring, directing the incoming electrophile to the para position. The use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, provides an effective and relatively green method for this transformation.[1][2][3]

Experimental Protocol:

  • To a stirred mixture of 2-aminobenzoic acid (1 equivalent) in glacial acetic acid, add molecular iodine (0.5-0.6 equivalents).

  • To this suspension, add 30% aqueous hydrogen peroxide (1-2 equivalents) dropwise at room temperature.[1][2]

  • The reaction mixture is then typically stirred at room temperature or gently heated (e.g., 50 °C) for a period of 1 to 5 hours, during which the reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and then a dilute solution of sodium thiosulfate to remove any unreacted iodine.

  • The crude 2-amino-5-iodobenzoic acid can be further purified by recrystallization.

Step 2: Amidation of 2-Amino-5-iodobenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and effective approach involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.[4]

Experimental Protocol:

  • Suspend 2-amino-5-iodobenzoic acid (1 equivalent) in an inert solvent such as toluene or dichloromethane.

  • Add thionyl chloride (1.1-1.5 equivalents) dropwise to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]

  • The mixture is heated to reflux until the evolution of gas (SO₂ and HCl) ceases, indicating the formation of the acyl chloride.

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude 2-amino-5-iodo-benzoyl chloride is then dissolved in a suitable solvent (e.g., tetrahydrofuran) and added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.[4]

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Route 2: Direct Iodination of 2-Aminobenzamide

A more convergent approach involves the direct iodination of the readily available 2-aminobenzamide. This method circumvents the need for the intermediate carboxylic acid, potentially offering a more streamlined and atom-economical synthesis. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for activated aromatic systems and is a suitable candidate for this transformation.[5]

Experimental Protocol:

  • Dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.[5]

  • To the stirred solution, add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature.

  • The reaction is stirred at room temperature or gently heated, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and a reducing agent (e.g., sodium thiosulfate solution) is added to quench any excess NIS and iodine.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Iodination
Starting Material 2-Aminobenzoic Acid2-Aminobenzamide
Number of Steps 21
Key Reagents I₂, H₂O₂, SOCl₂, NH₃N-Iodosuccinimide (NIS)
Overall Yield Potentially high, with each step being generally efficient.Highly dependent on the regioselectivity and efficiency of the single iodination step.
Purification Requires purification of the intermediate and the final product.May require chromatographic purification to separate from starting material and any di-iodinated byproducts.
Scalability Generally scalable, with well-understood reaction conditions.Potentially scalable, though optimization of the iodination step may be required to control selectivity.
Advantages Robust and well-documented chemistry for each step. High yields are often achievable.More atom-economical and shorter synthetic sequence. Avoids the use of thionyl chloride.
Disadvantages Longer overall process. Use of corrosive and hazardous thionyl chloride.Potential for over-iodination to form di-iodo species. NIS can be a more expensive iodinating agent.

Mechanistic Insights

The iodination in both routes proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group activates the benzene ring, directing the electrophilic iodine species (generated from I₂/H₂O₂ or from NIS) to the ortho and para positions. Due to steric hindrance from the adjacent amino group, the substitution occurs predominantly at the para position (C5).

In the amidation step of Route 1, thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The lone pair of electrons on the nitrogen of ammonia then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond after the loss of a chloride ion and a proton.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Iodination A1 2-Aminobenzoic Acid B1 2-Amino-5-iodobenzoic Acid A1->B1 I₂, H₂O₂ / Acetic Acid C1 This compound B1->C1 1. SOCl₂ 2. NH₃ A2 2-Aminobenzamide C2 This compound A2->C2 NIS / Acetic Acid

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a classic and reliable method, likely to provide a higher overall yield and purity, especially on a larger scale, due to the well-optimized nature of each individual step. The primary drawback is the two-step process and the use of hazardous reagents like thionyl chloride.

  • Route 2 presents a more elegant and efficient one-step approach. For smaller scale synthesis and rapid library generation, this method may be preferable. However, careful optimization of the reaction conditions is crucial to maximize the yield of the desired mono-iodinated product and minimize the formation of impurities.

The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale, purity, and the available resources and expertise. For process development and scale-up, Route 1 may be the more prudent choice, while for exploratory chemistry and medicinal chemistry applications, the directness of Route 2 is highly attractive.

References

  • US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google P
  • KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google P
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing). [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google P
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

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A Senior Application Scientist's Guide to the Purity Validation of 2-Amino-5-iodobenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API). For a compound such as 2-Amino-5-iodobenzamide, a key building block in various therapeutic agents, a robust and reliable analytical method for purity assessment is indispensable. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose, complete with detailed experimental protocols and supporting data to empower researchers, scientists, and drug development professionals.

The Central Role of Purity for this compound

This compound (C₇H₇IN₂O) is an aromatic amide whose utility in medicinal chemistry is significant. The presence of amino, iodo, and amide functionalities makes it a versatile precursor. However, these same reactive sites can give rise to impurities during synthesis, such as isomers, starting material carryover, or degradation products. Undetected impurities can have deleterious effects on the final API's stability, manufacturability, and even its toxicological profile. Therefore, a highly specific and sensitive analytical method is not just a regulatory expectation but a scientific necessity.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, has become the gold standard for purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[1] Its precision, versatility, and quantitative accuracy make it an ideal choice for the analysis of moderately polar aromatic compounds like this compound.[2]

Comparative Analysis of Analytical Methodologies

While HPLC is the primary focus of this guide, a comprehensive understanding of its place in the analytical toolkit requires a comparison with viable alternatives. The choice of an analytical method is always a balance of sensitivity, selectivity, speed, and cost.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-High-Performance Liquid Chromatography (UPLC-UV)High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC, but utilizes columns with smaller particle sizes (<2 µm).Separation on a planar stationary phase with detection via densitometry.
Resolution HighVery HighModerate to High
Sensitivity Excellent (ng range)Superior (sub-ng range)Good (ng to µg range)
Analysis Time 15-30 minutes per sample1-5 minutes per sample~20-30 minutes for multiple samples run in parallel
Solvent Consumption ModerateLowVery Low
Cost (Instrument) ModerateHighLow to Moderate
Throughput SequentialSequential (but faster)Parallel (multiple samples per plate)
Ideal Application Robust, routine QC, method development, purity assaysHigh-throughput screening, complex mixture analysis, enhanced resolutionRapid screening, cost-effective routine analysis, separation of isomers

Expert Insights: The transition from HPLC to UPLC is a significant trend in the pharmaceutical industry, driven by the need for increased efficiency and sensitivity.[3][4] UPLC systems operate at much higher pressures, allowing for the use of sub-2 µm particle columns, which results in sharper peaks and faster separations.[5] For a critical intermediate like this compound, UPLC can provide a more detailed impurity profile in a fraction of the time. HPTLC, on the other hand, offers a cost-effective and high-throughput alternative for routine quality control, especially when analyzing multiple batches.[6] Its ability to run many samples simultaneously makes it highly economical.[7]

Recommended Purity Validation Method: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method with UV detection is proposed for the purity determination of this compound. This method is designed to be specific for the main compound and to separate it from potential process-related impurities and degradation products.

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point for aromatic compounds.[1] The hydrophobic nature of the C18 stationary phase provides good retention for the moderately non-polar this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is chosen. A gradient is preferred over an isocratic elution to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable timeframe. Acetonitrile is often favored due to its lower UV cutoff and viscosity.[1]

  • Detection: UV detection is selected due to the presence of the aromatic ring in this compound, which acts as a chromophore.[8] A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

  • Method Validation: The entire method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[9] This involves assessing specificity, linearity, accuracy, precision, and robustness.

Detailed Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (for identification and system suitability): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and check system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject the sample solution.

  • After the analysis, integrate the peaks in the chromatogram.

4. Purity Calculation:

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare 0.1 mg/mL Reference Standard equilibration System Equilibration (30 min) prep_std->equilibration prep_sample Prepare 0.1 mg/mL Test Sample prep_sample->equilibration inject_blank Inject Blank (Diluent) equilibration->inject_blank inject_std Inject Standard (System Suitability) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integration Peak Integration inject_sample->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity validation of this compound.

A Self-Validating System: Adherence to ICH Q2(R1)

A trustworthy analytical method is a self-validating one. The validation of this HPLC method must be conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9]

Key Validation Parameters:
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peak for this compound is well-resolved from any other peaks. Forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) are crucial to prove the stability-indicating nature of the method.[10]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the nominal sample concentration. A correlation coefficient (r²) of ≥ 0.999 is generally expected.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of pure analyte is spiked into a sample matrix. Recoveries in the range of 98.0-102.0% are typically acceptable.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±0.1 mL/min in flow rate).[11] This provides an indication of its reliability during normal usage.

Validation_Logic Method Analytical Method Specificity Specificity (Resolution, Peak Purity) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (Recovery 98-102%) Method->Accuracy Precision Precision (RSD ≤ 2%) Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD Validated Validated Method (Fit for Purpose) Specificity->Validated Range Range Linearity->Range Linearity->Validated Accuracy->Validated Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->Validated Range->Validated Robustness->Validated LOQ LOQ LOQ->Validated LOD->LOQ

Sources

A Tale of Two Pathways: Comparing the Efficacy of a Benzamide-Based Inhibitor (Iniparib) with Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive comparison between the investigational drug Iniparib, a compound based on a 2-Amino-5-iodobenzamide scaffold, and the class of approved Poly (ADP-ribose) polymerase (PARP) inhibitors. Initially hailed as a breakthrough PARP inhibitor for triple-negative breast cancer (TNBC), Iniparib's journey through clinical trials ultimately revealed a different, and less effective, mechanism of action, culminating in disappointing Phase III results.[1][2] This stands in stark contrast to the success of true PARP inhibitors like Olaparib, which have become mainstays in the treatment of cancers with specific DNA repair deficiencies.

Here, we dissect the mechanistic differences, compare the clinical efficacy through trial data, and provide standardized experimental protocols to underscore the scientific lessons learned from this pivotal chapter in targeted cancer therapy.

Section 1: The Divergence of Mechanisms

The initial excitement surrounding Iniparib stemmed from its presumed function as a PARP inhibitor.[3] However, its clinical failure prompted a re-evaluation, revealing a profound mechanistic divergence from true PARP inhibitors.

The Principle of Synthetic Lethality: The Success of True PARP Inhibitors

Poly (ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR) network. They act as first responders to single-strand breaks (SSBs) in DNA.[4] When an SSB is detected, PARP binds to the DNA and synthesizes a poly (ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.[5]

PARP inhibitors exploit a concept called synthetic lethality . In cancer cells that have a defective homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—most notably those with mutations in the BRCA1 or BRCA2 genes—the inhibition of PARP-mediated SSB repair is catastrophic.[6] Unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs.[5] Because the primary pathway for repairing these DSBs (HR) is already compromised, the cell cannot recover and undergoes apoptosis.[6] This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the cornerstone of PARP inhibitor efficacy.

dot

Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.

The Case of Iniparib: A Misunderstood Mechanism

Iniparib (4-iodo-3-nitrobenzamide) was initially thought to bind covalently and irreversibly to PARP1.[7] However, subsequent investigations revealed that it is a very weak inhibitor of PARP at physiologically achievable concentrations, exhibiting approximately 1,000-fold less activity than other true PARP inhibitors.[3] The anticancer activity observed in early trials is now attributed to other mechanisms, which are still not fully elucidated.[7]

Current evidence suggests that Iniparib's metabolites may induce cytotoxicity by:

  • Stimulating Reactive Oxygen Species (ROS): Cell-based studies indicate that Iniparib stimulates the production of ROS, leading to cytotoxic levels of oxidative stress and DNA damage.[8][9]

  • Inducing G2/M Cell Cycle Arrest: Iniparib has been shown to cause cell cycle arrest in the G2/M phase, which can potentiate the effects of DNA-damaging chemotherapy agents.[1][7]

Crucially, these effects are not dependent on a cell's BRCA mutation status, explaining the drug's initial testing in a broader triple-negative breast cancer population, rather than a biomarker-selected one.

Section 2: Comparative Efficacy in Clinical Trials

The definitive test of any therapeutic agent is its performance in rigorous clinical trials. Here, the paths of Iniparib and approved PARP inhibitors diverged dramatically.

Iniparib in Metastatic Triple-Negative Breast Cancer (mTNBC)

Initial Phase II results for Iniparib were highly promising. When added to a chemotherapy regimen of gemcitabine and carboplatin, it appeared to significantly improve survival outcomes in patients with mTNBC.[10]

  • Phase II Findings: The trial showed an increase in median overall survival from 7.7 months to 12.3 months and median progression-free survival from 3.6 months to 5.9 months with the addition of Iniparib.[10]

This excitement, however, was short-lived. The subsequent, larger Phase III trial failed to replicate these results.

  • Phase III Disappointment: The confirmatory Phase III trial did not meet its co-primary endpoints of a statistically significant improvement in overall survival or progression-free survival for the overall patient population.[11] While some pre-specified subgroup analyses suggested a potential benefit in second- and third-line patients, the overall failure led to the discontinuation of its development for this indication.[11]

Olaparib in Germline BRCA-Mutated (gBRCAm) Breast Cancer

In contrast, the success of Olaparib, a potent, orally administered PARP inhibitor, highlights the importance of a targeted, biomarker-driven approach. The landmark OlympiAD Phase III trial evaluated Olaparib monotherapy against physician's choice of chemotherapy in patients with HER2-negative metastatic breast cancer and a germline BRCA mutation.

  • OlympiAD Phase III Findings: The trial demonstrated that Olaparib significantly prolonged progression-free survival compared to standard chemotherapy (7.0 months vs. 4.2 months).[12] Final analysis also showed a numerical, though not statistically significant, improvement in median overall survival.[13] These positive results led to the FDA approval of Olaparib for this indication, establishing PARP inhibitors as a new standard of care for this patient population.[14]

Data Summary

The following table summarizes the key efficacy data from the pivotal trials, illustrating the stark contrast in outcomes.

Trial Drug(s) Cancer Type Primary Endpoint Result Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Phase II (NCT00540358) [10]Iniparib + Chemo vs. Chemo aloneMetastatic TNBCClinical Benefit RateMet (56% vs. 34%)5.9 mos vs. 3.6 mos12.3 mos vs. 7.7 mos
Phase III (NCT00938652) [1][11]Iniparib + Chemo vs. Chemo aloneMetastatic TNBCPFS & OSNot Met 5.1 mos vs. 4.1 mos11.1 mos vs. 11.8 mos
OlympiAD (Phase III) [12][13]Olaparib vs. ChemotherapygBRCAm HER2- mBCPFSMet 7.0 mos vs. 4.2 mos19.3 mos vs. 17.1 mos

Section 3: Experimental Protocols for Efficacy Assessment

To provide a practical framework for researchers, this section details standardized, self-validating protocols for assessing PARP inhibitor activity and general cytotoxicity.

Protocol: Cell-Based PARP Activity Assay (Immunofluorescence)

This protocol is designed to visually and quantitatively assess the inhibition of PARP activity within cells by measuring the formation of PAR chains at sites of DNA damage.

Causality: A potent PARP inhibitor will prevent the synthesis of PAR chains following DNA damage. This protocol uses laser-induced DNA damage and antibody-based detection of PAR to measure this inhibitory effect.

dot

PARP_Assay_Workflow A 1. Seed cells on glass-bottom dishes B 2. Pre-incubate with PARP Inhibitor (or DMSO) A->B C 3. Induce DNA damage (e.g., 405nm laser micro-irradiation) B->C D 4. Fix and Permeabilize Cells (e.g., PFA and Triton X-100) C->D E 5. Immunostaining: - Primary Ab (anti-PAR) - Secondary Ab (fluorescent) D->E F 6. Image Acquisition (Confocal Microscopy) E->F G 7. Quantify fluorescence intensity at damage sites F->G

Caption: Workflow for a cell-based PARP activity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., U2OS) onto 35mm glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Inhibitor Treatment: Pre-incubate cells with the desired concentration of the PARP inhibitor (or DMSO as a vehicle control) for at least 15-30 minutes in the incubator.[15]

  • Induction of DNA Damage: Transfer the dish to a confocal microscope equipped with a 405nm laser. Use the laser to irradiate a defined region of interest (ROI) within the nucleus of selected cells to induce localized DNA damage.

  • Fixation & Permeabilization: Immediately after irradiation, remove the media, wash with PBS, and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking & Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour. Incubate with a primary antibody against PAR (e.g., mouse anti-PAR) overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature.

  • Imaging: Acquire images of the cells, ensuring to capture the fluorescent signal from the irradiated ROI.

  • Analysis: Quantify the mean fluorescence intensity within the laser-induced damage stripe. A significant reduction in signal in inhibitor-treated cells compared to the DMSO control indicates potent PARP inhibition.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic or growth-inhibiting effects of a compound on cultured cells.

Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[17] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Iniparib, Olaparib). Remove the old media from the wells and add 100 µL of media containing the different compound concentrations. Include wells with untreated cells (media only) and vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[17]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[17][18]

  • Solubilization: Carefully remove the media and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[17] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[16]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[16][17]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%). In comparative studies, Olaparib consistently shows much lower IC50 values than Iniparib across various breast cancer cell lines.[19]

Section 4: Conclusion and Future Directions

The story of Iniparib serves as a critical lesson in drug development: initial mechanistic assumptions must be rigorously and continuously validated. While its benzamide core is shared with early, weak PARP inhibitors like 3-aminobenzamide (Ki = 1.8 µM), Iniparib's clinical failure was ultimately due to its lack of potent, on-target PARP inhibition.[1]

Conversely, the success of true PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib has revolutionized the treatment landscape for patients with BRCA-mutated and other HR-deficient cancers.[20] This success is built upon a solid biological rationale—synthetic lethality—and validated by robust clinical trial data.

For researchers, the key takeaways are:

  • Biomarker is King: The efficacy of targeted therapies is intrinsically linked to the presence of their corresponding molecular targets or pathway deficiencies. The success of PARP inhibitors is a testament to biomarker-driven patient selection.

  • Mechanism of Action is Not Static: The presumed mechanism of an investigational drug must be questioned and tested throughout its development. Off-target effects or entirely different mechanisms may be at play, as was the case with Iniparib.

  • Rigorous Preclinical and Clinical Validation is Essential: The discrepancy between Iniparib's Phase II and Phase III results underscores the necessity of large, well-powered, confirmatory trials to validate initial promising signals.

Future research in this area will continue to explore novel combinations of PARP inhibitors with other agents (e.g., immunotherapy, anti-angiogenics) and work to identify new biomarkers of response and mechanisms of resistance to expand the benefit of these powerful targeted therapies to a wider patient population.

References

  • National Center for Biotechnology Information. (2023, January 30). Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer. NIH. Retrieved from [Link]

  • Yardley, D. A. (2015, February 25). Iniparib: The Fairy Tale Dream Comes to an End. The ASCO Post. Retrieved from [Link]

  • O'Shaughnessy, J. (2011, July 1). Iniparib Fails to Improve Outcomes in Triple-negative Breast Cancer. The ASCO Post. Retrieved from [Link]

  • The Pharma Letter. (2011, June 8). Disappointments for Sanofi's iniparib in Ph III breast cancer study and Ipsen's Irosustat. The Pharma Letter. Retrieved from [Link]

  • sanofi-aventis. (2011, January 27). Sanofi-aventis Reports Top-line Results from Phase III Study with Iniparib (BSI-201) in Metastatic Triple-Negative Breast Cancer. PR Newswire. Retrieved from [Link]

  • Drugs.com. (2023, April 14). List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors). Drugs.com. Retrieved from [Link]

  • Kimbung, S., et al. (n.d.). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. National Center for Biotechnology Information. Retrieved from [Link]

  • Zarkou, A., et al. (2021, October 8). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Shaughnessy, J., et al. (2011, January 20). Iniparib plus chemotherapy in metastatic triple-negative breast cancer. PubMed. Retrieved from [Link]

  • Tutt, A. N. J., et al. (2021). OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician's choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • AACR. (2011, November 12). Abstract A226: Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. AACR Journals. Retrieved from [Link]

  • Helleday, T. (n.d.). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Center for Biotechnology Information. Retrieved from [Link]

  • Muthaiah, V. P. K., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. National Center for Biotechnology Information. Retrieved from [Link]

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor. Massive Bio. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). PARP inhibitors: Overview and indications. The Jackson Laboratory. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2023, June 30). PARP inhibitors for triple negative breast cancer: A literature review. Revista Ibero-Americana de Humanidades, Ciências e Educação. Retrieved from [Link]

  • Patel, A. G., et al. (n.d.). Abstract A226: Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. ResearchGate. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Wang, G., et al. (2024). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. Retrieved from [Link]

  • Robson, M. E., et al. (2017, June 13). OlympiAD: Phase III trial of olaparib monotherapy versus chemotherapy for patients (pts) with HER2-negative metastatic breast cancer (mBC) and a germline BRCA mutation (gBRCAm). ASCO Publications. Retrieved from [Link]

  • Wang, H., et al. (2018, January 5). PARP-1 inhibitors sensitize HNSCC cells to APR-246 by inactivation of thioredoxin reductase 1 (TrxR1) and promotion of ROS accumulation. Oncotarget. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Society of Gynecologic Oncology. (2022, December 9). Summary: Revisions to FDA Approvals for PARP Inhibitors in the Management of Ovarian Cancer. SGO. Retrieved from [Link]

  • Szabo, C., et al. (2012, April 1). PARP-1 inhibition induces a late increase in the level of reactive oxygen species in cells after ionizing radiation. PubMed. Retrieved from [Link]

  • ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • OncoKB. (n.d.). FDA-Approved Oncology Therapies. OncoKB. Retrieved from [Link]

  • AJMC. (2017, June 5). OlympiAD Trial Reports Success With Olaparib and Predictive Diagnostic Test. AJMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Retrieved from [Link]

  • National Cancer Institute. (2025, May 14). Targeted Therapy Drug List by Cancer Type. NCI. Retrieved from [Link]

  • Targeted Oncology. (2011, March 9). Next Generation Treatment for Triple-Negative and Basal-Cell Breast Cancer. Targeted Oncology. Retrieved from [Link]

  • Ertac-Serdar, S., et al. (2022). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Journal of Critical and Intensive Care. Retrieved from [Link]

  • Cusabio. (n.d.). PARP - Assay-Protocol. Cusabio. Retrieved from [Link]

  • Robson, M. E., et al. (2019, April 1). OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician's choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer. PubMed. Retrieved from [Link]

  • The Onco-Scientist. (2020, January 26). Unlocking Synthetic Lethality: Targeting PARP Inhibition in BRCA1 and BRCA2 Mutant Cancers. YouTube. Retrieved from [Link]

  • OncLive. (2018, April 17). Hint of Survival Benefit With Olaparib in HER2-Negative/BRCA-Positive Metastatic Breast Cancer. OncLive. Retrieved from [Link]

  • ResearchGate. (n.d.). Overall survival in patients with triple-negative breast cancer treated with gemcitabine + carboplatin with or without iniparib. ResearchGate. Retrieved from [Link]

  • JAMA Oncology. (2022, October 27). Concurrent Olaparib and Radiotherapy in Patients With Triple-Negative Breast Cancer. JAMA Network. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Amino-5-iodobenzamide and Its Precursor, 2-Aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Structural Verification in Synthesis

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of molecular structure is paramount. 2-Amino-5-iodobenzamide is a valuable synthetic intermediate, serving as a building block for more complex molecules in medicinal chemistry and functional materials development.[1][2] Its utility stems from the strategic placement of three key functional groups on the benzene ring: an amine, an amide, and an iodine atom. The iodine, in particular, provides a reactive handle for cross-coupling reactions, allowing for the facile construction of intricate molecular architectures.

This guide provides an in-depth spectroscopic comparison between this compound and its immediate, non-iodinated precursor, 2-Aminobenzamide (also known as anthranilamide).[3][4] Understanding the distinct spectroscopic signatures of each compound is crucial for researchers to monitor the progress of the iodination reaction and to confirm the identity and purity of the final product. We will delve into the key differences observed in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, supported by validated experimental protocols.

Molecular Structures and Physicochemical Properties

The introduction of an iodine atom onto the aromatic ring of 2-Aminobenzamide dramatically alters its physical properties, most notably its molecular weight and, consequently, its mass spectrometric fingerprint.

Property2-Aminobenzamide (Precursor)This compound (Product)
Structure 2-Aminobenzamide Structurethis compound Structure
IUPAC Name 2-aminobenzamide[3]This compound[5]
Molecular Formula C₇H₈N₂O[3]C₇H₇IN₂O[5]
Molecular Weight 136.15 g/mol [3]262.05 g/mol [5]
Appearance Off-White to Pale Beige Solid[6]Solid[1]
Melting Point 111-113 °C[7]~186-188 °C (for related 2-hydroxy-5-iodobenzamide)[8]
CAS Number 88-68-6[3]32658-67-6[5]

Synthetic Transformation: An Overview

The conversion of 2-Aminobenzamide to this compound is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent amide group, the incoming electrophile (in this case, an iodonium species) is predominantly directed to the para position (C5). A common and effective method involves the use of an iodinating agent in the presence of an oxidizing agent or a suitable solvent.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product Precursor 2-Aminobenzamide Product This compound Precursor->Product Electrophilic Aromatic Iodination Reagents Iodinating Agent (e.g., I₂, NIS) + Oxidizing Agent (e.g., H₂O₂) in Solvent (e.g., Acetic Acid) Reagents->Precursor

Caption: Synthetic workflow for the iodination of 2-Aminobenzamide.

Comparative Spectroscopic Analysis

The structural change from precursor to product is elegantly captured by a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer definitive proof of a successful transformation.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct and unequivocal evidence of iodination by measuring the mass-to-charge ratio (m/z) of the molecule.

  • 2-Aminobenzamide (Precursor): The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion [M+H]⁺ corresponding to its molecular weight. We expect to see a prominent peak at m/z ≈ 136 .[3]

  • This compound (Product): The incorporation of a single iodine atom (atomic mass ≈ 126.9 u) in place of a hydrogen atom (atomic mass ≈ 1.0 u) results in a mass increase of approximately 126 units. The mass spectrum will therefore exhibit a molecular ion peak at m/z ≈ 262 .[5]

Expert Insight: The observation of a peak at m/z 262 and the disappearance of the peak at m/z 136 is the primary indicator of a complete reaction. The presence of both peaks would suggest an incomplete reaction mixture.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While many peaks will be common to both molecules, subtle but important differences arise from the C-I bond and the change in aromatic substitution.

Functional Group2-Aminobenzamide (Precursor)This compound (Product)Rationale for Change
N-H Stretch (Amine & Amide) ~3400-3100 cm⁻¹ (two bands for -NH₂)[9]~3400-3100 cm⁻¹ (two bands for -NH₂)Largely unchanged, as these functional groups are retained. Subtle shifts may occur due to changes in electronic environment and hydrogen bonding.[10]
C=O Stretch (Amide) ~1680-1630 cm⁻¹[9]~1680-1630 cm⁻¹Largely unchanged. This is a strong, characteristic peak in both spectra.
Aromatic C-H Bending ~850-750 cm⁻¹Different pattern expectedThe substitution pattern on the aromatic ring changes from 1,2-disubstituted to 1,2,4-trisubstituted. This alters the out-of-plane C-H bending vibrations, providing a fingerprint of the substitution pattern.
C-I Stretch Absent~600-500 cm⁻¹The presence of a new, albeit often weak, absorption in the far-IR region is indicative of the carbon-iodine bond.

Expert Insight: While the N-H and C=O stretches confirm the core benzamide structure is intact, the key diagnostic region in the IR spectrum is the aromatic C-H bending (fingerprint) region. A distinct change in this pattern is a strong secondary confirmation of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom. The change in symmetry and electronic environment upon iodination leads to dramatic and easily interpretable changes in the NMR spectra.

The aromatic region of the ¹H NMR spectrum is profoundly different between the precursor and the product.

  • 2-Aminobenzamide (Precursor): This molecule has four protons on the aromatic ring, which typically appear as a complex multiplet between ~6.5 and 7.5 ppm. The signals for the amine (-NH₂) and amide (-CONH₂) protons will also be present, often as broad singlets.[11]

  • This compound (Product): The iodination reduces the number of aromatic protons to three, resulting in a much simpler and more predictable pattern.

    • H6: Appears as a doublet (d) due to coupling with H4.

    • H4: Appears as a doublet of doublets (dd) due to coupling with H6 and H3.

    • H3: Appears as a doublet (d) due to coupling with H4. The introduction of the electron-withdrawing iodine atom will also cause shifts in the positions of the remaining protons.[10][12]

  • 2-Aminobenzamide (Precursor): Will show 6 distinct signals in the aromatic region (110-150 ppm) plus a signal for the carbonyl carbon (~170 ppm).[3]

  • This compound (Product): Will also show 6 aromatic signals and one carbonyl signal. The most significant change is the signal for the carbon directly bonded to iodine (C5). The "heavy atom effect" of iodine causes this carbon signal to shift significantly, often upfield, to a characteristic position around ~80-90 ppm. The other carbon signals will also shift to reflect the new electronic environment.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule.

  • 2-Aminobenzamide (Precursor): Typically shows absorption maxima (λmax) around 250 nm and 335 nm.[3]

  • This compound (Product): The introduction of iodine, a heavy atom with lone pairs, acts as an auxochrome and extends the conjugated π-system. This generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. For example, a study of halogenated 2-aminobenzamides showed an absorption band around 355 nm.[10] This red-shift is another piece of evidence for successful iodination.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Synthesis of this compound

This protocol is adapted from established iodination procedures.[2][13]

  • Dissolution: In a round-bottom flask, dissolve 2-Aminobenzamide (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Addition of Iodine: Add N-Iodosuccinimide (NIS) or molecular iodine (I₂) (1.1 eq) to the solution portion-wise while stirring at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, lower Rf product spot.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Precipitation & Filtration: A solid precipitate of this compound should form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Sample Preparation

G cluster_sample Purified Sample cluster_techniques Analysis Techniques Sample Pure Compound (Precursor or Product) NMR NMR (Dissolve in DMSO-d6) Sample->NMR IR IR (ATR) (Place small amount of solid on crystal) Sample->IR MS MS (ESI/APCI) (Dissolve in MeOH/ACN, infuse into source) Sample->MS UV UV-Vis (Dissolve in EtOH/DMSO, use quartz cuvette) Sample->UV

Sources

A Researcher's Guide to Navigating Target Selectivity: A Cross-Reactivity Analysis of 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the characterization of a small molecule's specificity is a cornerstone of its preclinical evaluation. A thorough understanding of a compound's interactions with its intended target, alongside any off-target activities, is paramount for predicting both its therapeutic efficacy and potential toxicological liabilities. This guide provides an in-depth, practical framework for conducting a cross-reactivity analysis of the novel benzamide derivative, 2-Amino-5-iodobenzamide.

The benzamide scaffold is a privileged structure in medicinal chemistry, frequently found in inhibitors of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor. Based on this structural class, we will proceed with the plausible hypothesis that this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) , a critical enzyme in the DNA damage response (DDR) pathway.[1][2] Consequently, this guide will detail the experimental workflows to not only confirm its on-target potency but also to meticulously profile its selectivity against closely related enzymes and other potential off-targets.

The Imperative of Selectivity Profiling

The therapeutic rationale for PARP inhibition is well-established, particularly in the context of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] However, the PARP family comprises 17 members with varying cellular functions.[5] While PARP1 is the primary target for many clinical inhibitors, off-target inhibition of other PARP isoforms, such as PARP2, can occur due to structural similarities in the catalytic domain.[6] Furthermore, broader off-target effects on other enzyme classes, such as kinases, have been reported for some PARP inhibitors and can contribute to both desired and adverse clinical outcomes.[7][8] Therefore, a comprehensive cross-reactivity analysis is not merely an academic exercise but a critical step in de-risking a drug candidate and understanding its full pharmacological profile.

Experimental Framework for Cross-Reactivity Analysis

Our investigation into the cross-reactivity of this compound will be multi-pronged, encompassing both biochemical and cell-based assays. This dual approach allows for the direct assessment of enzyme inhibition in a purified system and the evaluation of the compound's functional consequences in a more physiologically relevant cellular context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_parp1 PARP1 Enzymatic Assay (On-Target Potency) biochem_panel Selectivity Panel (PARP2, HDACs, Kinases) biochem_parp1->biochem_panel Compare IC50 end Comprehensive Cross-Reactivity Analysis biochem_panel->end Selectivity Profile cell_viability Cell Viability/Cytotoxicity (e.g., BRCA-mutant vs. WT) cell_target Target Engagement (PAR levels) cell_viability->cell_target cell_downstream Downstream Effects (γH2AX foci, Cell Cycle) cell_target->cell_downstream cell_downstream->end Functional Profile start This compound start->biochem_parp1 start->cell_viability

Figure 1: High-level workflow for the cross-reactivity analysis of this compound.

Part 1: In Vitro Biochemical Assays

The initial step is to quantify the direct inhibitory effect of this compound on our primary target, PARP1, and a panel of potential off-targets. Fluorometric and colorimetric assays are well-suited for this purpose, offering high-throughput capabilities and robust, quantitative data.

Protocol 1: Fluorometric PARP1 Enzymatic Activity Assay

This assay measures the consumption of NAD+, a co-substrate of PARP1, to determine enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-NAD+

  • Nicotinamidase

  • Developer reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • 384-well black, flat-bottom plates

  • This compound and reference PARP inhibitors (e.g., Olaparib)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer, typically starting from 100 µM. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Enzyme Mix Preparation: Prepare a master mix containing recombinant PARP1 (e.g., 50 ng per reaction) and activated DNA in assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted compound or control to the wells of the 384-well plate.

  • Enzyme Addition: Add 20 µL of the PARP1/activated DNA mix to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of β-NAD+ solution (final concentration at or below the Km for PARP1, e.g., 0.5 mM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the PARP1 reaction and develop the fluorescent signal by adding 15 µL of a mix containing nicotinamidase and the developer reagent. This converts the remaining NAD+ into a fluorescent product.

  • Readout: Incubate for an additional 15 minutes and measure the fluorescence intensity using a plate reader (e.g., excitation at 420 nm and emission at 480 nm).

  • Data Analysis: Convert fluorescence values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cross-Reactivity Panel: PARP2 and HDACs

Given the structural homology within the PARP family and the presence of the benzamide moiety, which is also found in some histone deacetylase (HDAC) inhibitors, it is prudent to assess the activity of this compound against PARP2 and a representative panel of HDACs.[9][10]

The protocol for the PARP2 enzymatic assay is analogous to the PARP1 assay, substituting recombinant PARP2 for PARP1.

For the HDAC activity assay , a fluorometric kit can be employed.

Protocol 2: Fluorometric HDAC Activity Assay

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore)

  • HDAC assay buffer

  • Developer solution

  • Positive control HDAC inhibitor (e.g., Trichostatin A)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound as described for the PARP1 assay.

  • Assay Plate Setup: Add the diluted compound or controls to the wells of a 384-well plate.

  • Enzyme Addition: Add the respective recombinant HDAC isoform to the appropriate wells.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developer solution, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Readout: Incubate for 15-30 minutes and measure fluorescence with an appropriate plate reader (e.g., excitation at 360 nm and emission at 460 nm).[11]

  • Data Analysis: Calculate IC50 values as described for the PARP1 assay.

Illustrative Biochemical Selectivity Data

The following table presents hypothetical, yet realistic, data for this compound compared to a known clinical PARP inhibitor, Rucaparib, and a pan-HDAC inhibitor, Vorinostat.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
This compound 5.2 15.8 >10,000 >10,000 >10,000
Rucaparib (Reference)1.45.6>20,000>20,000>20,000
Vorinostat (Reference)>50,000>50,000152530

This illustrative data suggests that this compound is a potent PARP1 inhibitor with a roughly 3-fold selectivity over PARP2 and is highly selective against the tested HDAC isoforms.

Part 2: Cell-Based Assays for Functional Cross-Reactivity

Biochemical assays provide a direct measure of enzyme inhibition, but they do not fully recapitulate the complexities of the cellular environment. Cell-based assays are therefore essential to confirm on-target engagement and to assess the functional consequences of target inhibition and any potential off-target effects.

G cluster_0 Cell Treatment cluster_1 Downstream Analysis seed_cells Seed Cells (e.g., BRCA2-mutant) treat_compound Treat with This compound seed_cells->treat_compound induce_damage Induce DNA Damage (e.g., H2O2) treat_compound->induce_damage par_elisa PAR ELISA (Target Engagement) induce_damage->par_elisa gH2AX_staining γH2AX Staining (DNA Damage) induce_damage->gH2AX_staining cell_cycle Cell Cycle Analysis (Flow Cytometry) induce_damage->cell_cycle results Quantify Cellular Effects par_elisa->results gH2AX_staining->results cell_cycle->results

Figure 2: Workflow for cell-based functional analysis.
Protocol 3: Cellular PARP Engagement Assay (PAR ELISA)

This assay quantifies the levels of poly(ADP-ribose) (PAR) in cells, a direct product of PARP activity. Inhibition of PARP1 should lead to a dose-dependent decrease in PAR levels following DNA damage.

Materials:

  • BRCA2-deficient cancer cell line (e.g., Capan-1)

  • Complete cell culture medium

  • DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Cell lysis buffer

  • Commercial PAR ELISA kit

  • BCA protein assay kit

Procedure:

  • Cell Culture: Seed Capan-1 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • DNA Damage Induction: Induce DNA damage by adding a final concentration of 20 µM H₂O₂ for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay and normalize all samples.

  • PAR ELISA: Perform the PAR ELISA according to the manufacturer's protocol. This typically involves incubating the cell lysates in an antibody-coated plate to capture PAR, followed by detection with a secondary antibody and a colorimetric or chemiluminescent substrate.

  • Data Analysis: Measure the signal on a plate reader and calculate the percent inhibition of PAR formation to determine the cellular IC50.

Protocol 4: Immunofluorescence Staining for γH2AX

The accumulation of DNA double-strand breaks, a consequence of PARP inhibition in homologous recombination-deficient cells, can be visualized by staining for the phosphorylated histone H2AX (γH2AX), a marker of DNA damage.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking and Staining: Block non-specific antibody binding and then incubate with the primary anti-γH2AX antibody, followed by the fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Image Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

Kinase Off-Target Profiling

Given that some clinical PARP inhibitors have been shown to interact with kinases, a broad kinase screen is a valuable component of a comprehensive cross-reactivity analysis.[8][12] This is often performed as a fee-for-service by specialized contract research organizations (CROs) that maintain large panels of purified kinases. A common approach is a radiometric assay that measures the transfer of ³³P-ATP to a substrate.

Illustrative Cellular and Kinase Selectivity Data

The following table presents a hypothetical but plausible comparison of this compound with the clinical PARP inhibitor Niraparib.

AssayThis compoundNiraparib (Reference)
Cellular PARP Inhibition (IC50) 25 nM10 nM
BRCA2-mutant Cell Viability (GI50) 50 nM20 nM
BRCA-WT Cell Viability (GI50) >10,000 nM>10,000 nM
Kinase Selectivity (% Inhibition @ 1 µM)
DYRK1A<10%85%
DYRK1B<10%70%
PIM3<5%55%
CDK16<5%60%

This data would suggest that this compound is a potent and selective PARP inhibitor in a cellular context, with a favorable selectivity profile against the tested kinases compared to Niraparib.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the comprehensive cross-reactivity analysis of this compound, a putative PARP1 inhibitor. The combination of in vitro biochemical assays and cell-based functional readouts provides a multi-dimensional understanding of the compound's selectivity and potential mechanism of action. The illustrative data presented herein highlights the importance of comparing a novel compound against established clinical agents to benchmark its performance.

A thorough cross-reactivity analysis, as detailed in this guide, is an indispensable component of the drug discovery process. It provides the critical data necessary to build a compelling case for a compound's continued development, informs the design of future in vivo efficacy and toxicology studies, and ultimately contributes to the development of safer and more effective targeted therapies.

References

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • BenchChem. (2025). A Comparative Guide to the Off-Target Effects of Niraparib and its M1 Metabolite: A Research Perspective.
  • Antolin, A. A., Mestres, J., & Al-Lazikani, B. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
  • Thorsell, A. G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv.
  • Morgan, R., & El-Khamisy, S. F. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • He, Y., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Molecules, 22(8), 1249.
  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. PeerJ, 2, e436.
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  • Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.
  • Martin, N., & Liras, J. L. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1168, 143–157.
  • Lauffer, D. J., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry, 288(37), 26926–26943.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 208633, this compound.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • American Association for Cancer Research. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335-335.
  • Wang, H., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Journal of Medicinal Chemistry, 63(21), 12648–12662.
  • Wang, T., et al. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. European Journal of Medicinal Chemistry, 240, 114569.
  • Moore, K. N., et al. (2023). Safety and management of niraparib monotherapy in ovarian cancer clinical trials. Gynecologic Oncology, 171, 133-143.
  • Ghasemi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 827-845.
  • Michael, S., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(5), 578–593.
  • Assay-Protocol.com. (n.d.). PARP.
  • Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • Wahlberg, E., et al. (2016). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 59(19), 8878–8888.
  • Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123-134.

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A Senior Application Scientist's Guide: Benchmarking the Performance of 2-Amino-5-iodobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Amino-5-iodobenzamide

In the landscape of modern medicinal chemistry, particularly in the development of targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors, the efficiency of synthetic routes is paramount.[1] this compound has emerged as a critical building block, prized for its dual functionality. The aminobenzamide portion serves as a key pharmacophore, mimicking the nicotinamide structure of the NAD+ cofactor essential for PARP's enzymatic activity.[2] Simultaneously, the iodine substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures necessary for potent and selective inhibition.[3]

This guide provides an in-depth performance benchmark of this compound in three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will objectively compare its performance against its bromo- and chloro-analogs, providing supporting experimental data and detailed protocols to guide researchers in making informed decisions for their synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The choice of an aryl halide in a cross-coupling reaction is a critical decision that directly impacts reaction kinetics and required conditions. The efficacy of these reactions often hinges on the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[4][5] This step is frequently the rate-determining step of the catalytic cycle.

The reactivity of aryl halides follows a well-established trend: I > Br > Cl >> F .[6] This order is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond (approx. 272 kJ/mol) requires less energy to break compared to the C-Br (approx. 336 kJ/mol) and C-Cl (approx. 401 kJ/mol) bonds. Consequently, this compound is expected to be the most reactive substrate, enabling faster reactions, lower catalyst loadings, and milder temperature conditions compared to its counterparts.[6]

G cluster_reactivity Aryl Halide Reactivity in Oxidative Addition cluster_conditions Resulting Reaction Conditions High_Reactivity This compound (Weakest C-X Bond) Mild_Conditions Milder Temperature Lower Catalyst Loading Faster Reaction High_Reactivity->Mild_Conditions enables Moderate_Reactivity 2-Amino-5-bromobenzamide Moderate_Conditions Moderate Temperature Standard Catalyst Loading Moderate_Reactivity->Moderate_Conditions requires Low_Reactivity 2-Amino-5-chlorobenzamide (Strongest C-X Bond) Harsh_Conditions Higher Temperature Higher Catalyst Loading Slower Reaction Low_Reactivity->Harsh_Conditions necessitates

Caption: Logical relationship between C-X bond strength and reaction conditions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)–C(sp²) bonds, forming the biaryl cores of many pharmaceutical agents.[7] The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a synthetic workhorse.[8]

Performance Comparison

As predicted by bond energy principles, this compound demonstrates superior performance, typically affording excellent yields in shorter times and at lower temperatures. The use of its bromo- and chloro-analogs often requires more forcing conditions, including higher temperatures and potentially more sophisticated and expensive phosphine ligands to facilitate the more challenging oxidative addition.[9][10]

ParameterThis compound2-Amino-5-bromobenzamide2-Amino-5-chlorobenzamide
Relative Reactivity HighModerateLow
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(dppf)Cl₂, Pd(OAc)₂/SPhosPd(OAc)₂/XPhos, RuPhos G3
Catalyst Loading 2-3 mol%3-5 mol%4-7 mol%
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃K₃PO₄, LiHMDS
Temperature (°C) 80 - 9090 - 110100 - 120
Time (h) 4 - 88 - 1612 - 24
Representative Yield >90%[10]75-85%60-75%
Note: Yields are representative estimates based on analogous systems and established reactivity trends. Specific results will vary with the boronic acid partner and precise conditions.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with phenylboronic acid.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane/Water (4:1 ratio, 5 mL), degassed

  • Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[10]

  • Inert Atmosphere: Seal the flask, then evacuate under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated 90 °C oil bath and stir vigorously for 6 hours. Monitor progress by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][10]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: Aryl Halide, Boronic Acid, Base, Pd Catalyst p2 Evacuate & Backfill with Inert Gas (3x) p1->p2 p3 Add Degassed Solvent p2->p3 r1 Heat to 80-100 °C with Vigorous Stirring p3->r1 r2 Monitor by TLC or LC-MS r1->r2 w1 Cool & Dilute with Organic Solvent r2->w1 w2 Aqueous Wash (Water, Brine) w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 Final Product Final Product w4->Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][12] This reaction is fundamental in drug discovery, as the arylamine motif is present in a vast number of bioactive molecules.

Performance Comparison

The high reactivity of this compound is again advantageous, facilitating C-N bond formation under milder conditions than its bromo- and especially its chloro-analogs. The latter often requires highly specialized, bulky phosphine ligands (e.g., BrettPhos) and strong bases like LiHMDS to achieve reasonable conversion, which can introduce functional group compatibility issues.[13]

ParameterThis compound2-Amino-5-bromobenzamide2-Amino-5-chlorobenzamide
Relative Reactivity HighModerateLow
Typical Catalyst Pd₂(dba)₃/XantphosPd₂(dba)₃/XPhosPd(OAc)₂/BrettPhos
Catalyst Loading 1-2 mol% Pd2-3 mol% Pd3-5 mol% Pd
Typical Base Cs₂CO₃, K₃PO₄t-BuONa, t-BuOKLiHMDS, KHMDS
Temperature (°C) 80 - 100100 - 110110 - 130
Time (h) 6 - 1212 - 24[14]18 - 36
Representative Yield >85%70-80%[12]55-70%
Note: Yields are representative estimates. The choice of amine coupling partner significantly impacts reaction efficiency.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine).

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 eq.)

  • Morpholine (1.2 mmol, 1.2 eq.)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Xantphos (0.024 mmol, 2.4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq.)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube, magnetic stir bar, nitrogen/argon line

Procedure:

  • Setup: In a dry Schlenk tube, combine this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.[12]

  • Inert Atmosphere: Evacuate and backfill the tube with argon. Repeat this cycle three times.

  • Solvent & Amine Addition: Add anhydrous toluene, followed by the amine, via syringe.[12]

  • Reaction: Seal the tube and place it in a preheated 100 °C oil bath. Stir vigorously for 12 hours or until completion as monitored by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Solids: Aryl Halide, Base, Pd Precatalyst, Ligand p2 Evacuate & Backfill with Inert Gas (3x) p1->p2 p3 Add Anhydrous Solvent & Amine Reagent p2->p3 r1 Heat to 80-110 °C with Vigorous Stirring p3->r1 r2 Monitor by LC-MS r1->r2 w1 Cool & Dilute with Organic Solvent r2->w1 w2 Filter through Celite w1->w2 w3 Aqueous Wash, Dry & Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 Final Product Final Product w4->Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction, the palladium-catalyzed coupling of a terminal alkyne with an aryl halide, is a powerful method for forming C(sp²)–C(sp) bonds.[15] It is widely used to synthesize conjugated enynes and arylalkynes, which are valuable intermediates in the synthesis of complex heterocycles and natural products.[11][16]

Performance Comparison

The Sonogashira coupling is highly sensitive to the reactivity of the aryl halide. This compound couples efficiently under standard, often copper-cocatalyzed, conditions.[11] In contrast, the bromo-analog requires higher temperatures and is more prone to the unwanted side reaction of alkyne homocoupling (Glaser coupling). The chloro-analog is generally a very poor substrate for Sonogashira couplings and is rarely used without highly specialized catalyst systems.

ParameterThis compound2-Amino-5-bromobenzamide2-Amino-5-chlorobenzamide
Relative Reactivity HighModerateVery Low
Typical Catalyst PdCl₂(PPh₃)₂/CuIPdCl₂(PPh₃)₂/CuISpecialized Ni/Pd systems
Catalyst Loading 1-2 mol% Pd3-5 mol% Pd>5 mol%
Typical Base Et₃N, DIPEAEt₃N, PiperidineStrong, hindered bases
Temperature (°C) 25 - 6060 - 100>100
Time (h) 2 - 68 - 18>24
Representative Yield >90%[11]60-75%<40%
Note: Yields are representative estimates. Copper-free conditions are possible but may require different ligands and bases.
Experimental Protocol: Sonogashira Coupling

This protocol describes a standard Sonogashira coupling of this compound with phenylacetylene.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 eq.)

  • Phenylacetylene (1.1 mmol, 1.1 eq.)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)

  • Anhydrous THF or DMF (5 mL)

  • Schlenk flask, magnetic stir bar, nitrogen/argon line

Procedure:

  • Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent & Reagents: Add anhydrous solvent (THF or DMF), followed by triethylamine and phenylacetylene via syringe.[11]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 4 hours. Monitor the reaction by TLC or LC-MS.[11]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel to remove catalyst residues, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Solids: Aryl Halide, Pd Catalyst, CuI Co-catalyst p2 Evacuate & Backfill with Inert Gas (3x) p1->p2 p3 Add Anhydrous Solvent, Base, & Alkyne p2->p3 r1 Stir at RT - 60 °C p3->r1 r2 Monitor by TLC or LC-MS r1->r2 w1 Dilute & Filter through Silica Plug r2->w1 w2 Concentrate Filtrate w1->w2 w3 Purify via Column Chromatography or Recrystallization w2->w3 Final Product Final Product w3->Final Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Conclusion

For researchers and drug development professionals, synthetic efficiency is a key driver of project timelines and cost. The experimental evidence and established chemical principles clearly indicate that This compound is a superior substrate for palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs. Its high reactivity, stemming from the labile carbon-iodine bond, translates directly into tangible laboratory benefits:

  • Milder Reaction Conditions: Lower temperatures preserve sensitive functional groups elsewhere in the molecule.

  • Reduced Catalyst Loadings: Decreases the cost of reactions, especially at scale, and simplifies purification by reducing residual heavy metals.

  • Faster Reaction Times: Accelerates discovery and development timelines.

While 2-amino-5-bromobenzamide remains a viable and often more economical alternative for less demanding syntheses, this compound should be the reagent of choice when reaction efficiency, yield, and mild conditions are the highest priorities. The chloro-analog is generally unsuitable for these transformations without significant investment in specialized and often challenging catalytic systems. This guide provides the foundational data and protocols to empower chemists to leverage the distinct advantages of this compound in the synthesis of next-generation therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. In drug development and chemical synthesis, the responsible management of chemical reagents from acquisition to disposal is a non-negotiable aspect of our professional practice. 2-Amino-5-iodobenzamide, a halogenated aromatic amide, is a valuable intermediate, but its chemical properties necessitate a rigorous and informed disposal protocol.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined are grounded in established safety protocols and regulatory standards to ensure compliance and mitigate risk.

Hazard Profile and Immediate Safety Precautions

Before handling this compound, a thorough understanding of its hazard profile is essential. Based on data from analogous compounds, this compound is presumed to present several health risks.[1] It is classified as an irritant and is harmful if ingested.[1]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[2][4][5]

Due to these hazards, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) in a controlled environment.

Mandatory PPE and Handling:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][4]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).[2][6]

  • Body Protection: A fully fastened lab coat is required.[4]

  • Engineering Controls: All work, including weighing and preparing for disposal, should be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent the generation and inhalation of dust.[4][7]

Quantitative Data for this compound

A clear understanding of the chemical's physical properties is foundational to its safe management.

PropertyValueSource
CAS Number 32658-67-6[8]
Molecular Formula C₇H₇IN₂O[8]
Molecular Weight 262.05 g/mol
Appearance Solid powder
Key Hazards Eye, skin, and respiratory irritant[2][3][5]

Core Disposal Principle: Segregation as Halogenated Organic Waste

The central principle for the proper disposal of this compound lies in its chemical structure. The presence of an iodine atom bonded to the benzene ring classifies it as a halogenated organic compound .[9] This classification is critical because mixing halogenated and non-halogenated waste streams complicates the disposal process, increases costs, and can violate regulatory requirements.[1]

Under guidelines set by the Environmental Protection Agency (EPA), halogenated organic wastes are subject to specific disposal regulations.[10][11][12] They cannot be disposed of via sanitary sewer systems (i.e., down the drain) or in regular solid waste trash, as this can lead to environmental contamination and harm to aquatic ecosystems.[10][13][14] The accepted and required method of disposal for this waste category is typically high-temperature incineration at a licensed hazardous waste treatment facility.[15] Specialized incinerators are equipped with scrubbers to neutralize acidic gases (like hydrogen iodide) that are produced during the combustion of halogenated materials.[15]

Step-by-Step Disposal Protocol

This protocol covers the disposal of unadulterated this compound and labware contaminated with it.

Part A: Disposal of Unused or Waste this compound

  • Waste Identification & Classification: Clearly identify the waste as "this compound." Classify this waste stream as "Hazardous Waste: Halogenated Organic Solid."[1][9]

  • Waste Collection Container:

    • Select a robust, leak-proof container with a secure screw-top cap that is designated for solid hazardous waste.[16]

    • Ensure the container is clean, dry, and compatible with the chemical.

    • Do not mix any other chemical waste, especially non-halogenated compounds, in this container.[1]

  • Labeling:

    • Affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department to the container before adding any waste.[10]

    • Complete the label with the following information:

      • Full Chemical Name: "this compound" (no abbreviations).[10]

      • CAS Number: 32658-67-6.

      • Hazard Pictograms: Check the appropriate boxes for irritant and health hazard.[10]

      • Principal Investigator and Laboratory Information. [10]

  • Storage:

    • Keep the waste container tightly sealed when not in use.[3][16]

    • Store the container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a fume hood or a designated waste cabinet.[1][17]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3]

  • Request for Disposal:

    • When the container is nearly full (no more than ¾) or has reached your institution's time limit for accumulation (e.g., 150 days), submit a chemical waste pickup request to your EHS office.[16]

    • Do not overfill containers.

Part B: Disposal of Contaminated Labware

  • Gross Decontamination: Scrape as much solid this compound residue as possible from glassware, spatulas, or weigh boats directly into the designated halogenated organic solid waste container described in Part A.

  • Rinsing:

    • Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

    • Collect this first rinse, known as the "rinsate," as "Hazardous Waste: Halogenated Organic Liquid." This rinsate must be collected in a separate, appropriately labeled liquid waste container.

    • Perform a triple rinse.[16] Subsequent rinses may be collected in the same hazardous waste container.

  • Disposal of Empty Containers:

    • A thoroughly triple-rinsed, air-dried container with the label completely defaced or removed may be disposed of in a designated glass disposal box or according to your institution's specific policy for clean lab glass.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_containment Containment & Storage cluster_disposal Final Disposition cluster_emergency Off-Normal Events Start Waste Generated (this compound) Classify Characterize Waste: - Solid Chemical - Contains Iodine (Halogen) Start->Classify Result Classification: Halogenated Organic Waste Classify->Result Container Select Designated, Chemically-Resistant Container Result->Container Label Complete & Affix Hazardous Waste Label Container->Label Store Store in Secure Satellite Accumulation Area Label->Store Pickup Request Pickup by EHS / Licensed Contractor Store->Pickup Transport Secure Transport to TSDF* Pickup->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate Spill Spill Occurs Spill_Proc Follow Spill Protocol: - Wear PPE - Absorb with Inert Material - Collect as Hazardous Waste Spill->Spill_Proc Spill_Proc->Container caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental impact.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.

  • Containment: Prevent the spill from spreading. For a solid spill, cover it with a plastic sheet to minimize dust generation. Do not allow the material to enter any drains.[2][4]

  • Cleanup:

    • Carefully sweep or scoop up the spilled solid material using an inert absorbent material like vermiculite or sand.[3][18] Avoid actions that create dust.

    • Place the collected material and any contaminated absorbents into a new, properly labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, following your institution's established emergency procedures.

By adhering to these systematic procedures, you ensure that this compound is managed safely and responsibly throughout its lifecycle in your laboratory, safeguarding yourself, your colleagues, and the environment.

References

  • Easy RX Cycle. Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Aminobenzamide.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Iodopyridin-3-ol.
  • Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-5-chlorobenzamide.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxy-5-methylbenzophenone.
  • MedchemExpress.com. (2025). Safety Data Sheet for 2-Amino-5-nitrobenzophenone.
  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them.
  • University of California, Los Angeles. (2025). Pharma Waste and Isoflurane Safety. Environment, Health & Safety.
  • Biosynth. (2023). Safety Data Sheet for 5-Iodosalicylamide.
  • N.C. State University. Hazardous Waste Segregation. Environmental Health and Safety.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of 2-Iodobenzamide.
  • Duke University. (2018). Standard Operating Procedure for work with Iodine. SMIF.
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Westlaw. California Code of Regulations - Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Collect and Recycle. Iodine Disposal For Businesses.
  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?.
  • PubChem. Benzamide, 2-amino-5-iodo-. National Center for Biotechnology Information.

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A Researcher's Guide to the Safe Handling of 2-Amino-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-Amino-5-iodobenzamide (CAS No: 32658-67-6), a compound often utilized in organic synthesis and medicinal chemistry.[1] Moving beyond a simple checklist, we will explore the rationale behind each critical step, ensuring a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous substance with the following primary risks[2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Can cause significant eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[2][3]

While comprehensive toxicological data is not fully available, the known hazards necessitate meticulous handling to prevent exposure.[2] The chemical structure, featuring an amino group and an iodine substituent on a benzamide frame, contributes to its reactivity and potential biological effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The goal is to create a complete barrier between you and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and respiratory.

Table 1: Recommended PPE for Handling this compound

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][4]Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[4]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant clothing.[2]Gloves must be selected based on chemical compatibility and should be inspected for any defects before use. A lab coat protects the skin on the arms and torso. For larger quantities, chemical-resistant coveralls may be necessary.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[2]To be used in areas with inadequate ventilation or when handling the powder outside of a fume hood to prevent inhalation of dust particles, which can cause respiratory irritation.[2]

It is crucial to not only wear the appropriate PPE but also to be trained in its proper donning, doffing, and disposal to prevent cross-contamination.[6]

Operational Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of accidental exposure and ensures the integrity of the experiment.

Diagram 1: Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe 1. Area Ready weigh Weigh Compound in Fume Hood don_ppe->weigh 2. Protected dissolve Dissolve/Use in Reaction weigh->dissolve 3. Compound Weighed decontaminate Decontaminate Work Surfaces dissolve->decontaminate 4. Experiment Complete segregate Segregate Waste (Halogenated Organic Waste) decontaminate->segregate 5. Area Clean doff_ppe Doff & Dispose of PPE segregate->doff_ppe 6. Waste Secured wash Wash Hands Thoroughly doff_ppe->wash 7. PPE Removed

Caption: A procedural flowchart for the safe handling of this compound.

Step-by-Step Protocol:

  • Area Preparation: All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[2] Ensure a safety shower and eye wash station are readily accessible.[2]

  • Personal Protection: Before handling the compound, don the required PPE as outlined in Table 1.

  • Handling: Avoid all direct contact with the skin, eyes, and clothing.[2] Do not ingest or inhale the compound.[2] When weighing or transferring the powder, do so carefully to avoid creating dust.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances such as strong oxidizing agents.[7]

  • Spill Management: In case of a spill, evacuate the area. If you are trained and have the appropriate equipment, contain the spill using an inert absorbent material like sand or vermiculite.[7] Collect the material into a sealed and properly labeled container for disposal.[7] Do not allow the substance to enter drains or waterways.[2][7]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling workflow. Improper disposal can lead to environmental contamination and pose a risk to public health.

Step-by-Step Disposal Protocol:

  • Waste Identification: Classify all waste containing this compound, including contaminated consumables (e.g., gloves, weighing papers), as "Halogenated Organic Waste."[7] It is imperative not to mix this with non-halogenated waste, as this can complicate and increase the cost of disposal.[7]

  • Waste Collection: Use a designated, chemically resistant, and clearly labeled container for all this compound waste.[7] The label must include the full chemical name, CAS number (32658-67-6), and the appropriate hazard symbols.[7]

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[7] The storage area should have secondary containment.[7]

  • Final Disposal: One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, arrange for collection by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[7]

By adhering to these detailed procedures, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice. Your commitment to safety is the foundation of trustworthy and impactful research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance. [Link]

  • Chemsrc. (2025, August 25). This compound | CAS#:32658-67-6. [Link]

  • UAB. (2019, November 26). Personal Protective Equipment (PPE) (OHS100) Course Material. [Link]

  • PubChem. (n.d.). Benzamide, 2-amino-5-iodo-. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.